Anisomycin

Catalog No.
S575186
CAS No.
22862-76-6
M.F
C14H19NO4
M. Wt
265.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anisomycin

CAS Number

22862-76-6

Product Name

Anisomycin

IUPAC Name

[(2R,3S,4S)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

InChI

InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3/t12-,13+,14+/m1/s1

InChI Key

YKJYKKNCCRKFSL-RDBSUJKOSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Anisomycin, Flagecidin

Canonical SMILES

CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](CN[C@@H]1CC2=CC=C(C=C2)OC)O

The exact mass of the compound Anisomycin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76712. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines. It belongs to the ontological category of monohydroxypyrrolidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as −20°C.

anisomycin mechanism of action protein synthesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Anisomycin primarily inhibits protein synthesis by binding to the 60S ribosomal subunit and blocking the peptidyl transferase reaction, thereby preventing peptide bond formation during the translation elongation phase [1] [2] [3]. This action stabilizes polysomes as nascent peptides remain attached [4].

Notably, this compound also functions as a potent signaling agonist, strongly activating stress-activated protein kinases, specifically the JNK/SAPK and p38/RK (p38 MAPK) cascades, even at concentrations below those required to inhibit translation [1].

Quantitative Data on this compound's Effects

The table below summarizes the key quantitative findings from research on this compound:

Aspect Observed Effect Experimental System Citation
Protein Synthesis Inhibition 95% inhibition HeLa cells, rabbit reticulocytes, Saccharomyces fragilis [4]
DNA Synthesis Inhibition Partial inhibition (at concentrations that cause 95% protein synthesis inhibition) HeLa cells [4]
Ribosomal Binding Binds to the 60S ribosomal subunit Mammalian cells [1] [2]
Activated Signaling Pathways JNK/SAPK and p38 MAPK Mammalian cells (e.g., C3H 10T½ fibroblasts) [1]
Effect on LTP (Synaptic Plasticity) Blocks late phases of Long-Term Potentiation (LTP) Hippocampal CA1 region (in vitro) [5]
Apoptosis Induction Indces macrophage apoptosis; IC₅₀ for J774A.1 macrophages: ~0.02 µg/ml Rabbit atherosclerotic plaques, cell lines [6]
Therapeutic Potential Sensitizes resistant cancer cells to TRAIL-induced apoptosis; overcomes MDR in breast cancer cells Melanoma, mesothelioma, and breast cancer cell lines [7]

Detailed Experimental Protocols

The following methodologies are adapted from key studies on this compound's effects on signaling pathways and synaptic plasticity.

Protocol: Investigating Stress Kinase Activation and Gene Induction

This protocol is based on studies characterizing the activation of stress kinases and induction of immediate-early genes [1].

  • Cell Culture: Use C3H 10T½ mouse fibroblasts. Culture them in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal calf serum (FCS).
  • Quiescence: Make cells quiescent by incubating them for 12-18 hours in DMEM containing 0.5% FCS.
  • Stimulation: Stimulate quiescent cells with this compound. Use both inhibitory (e.g., 10 µg/ml) and sub-inhibitory (e.g., 25-50 ng/ml) concentrations to dissect signaling from translational arrest.
  • Control Stimuli: For comparison and desensitization studies, use other agents such as:
    • EGF (50 ng/ml)
    • bFGF (20 ng/ml)
    • TNF-α (5-10 ng/ml)
    • TPA (100 nM)
    • UV Radiation (200 J/m²)
  • Analysis:
    • Northern Blot: Harvest total cellular RNA. Use 3 µg aliquots for formaldehyde-agarose gel electrophoresis. Probe for immediate-early genes (e.g., c-fos, c-jun, junB) and a control gene like GAPDH.
    • Kinase Assays: Use in-gel kinase assays or immunocomplex assays to measure the activation of JNK/SAPK and p38/RK MAP kinases.
Protocol: Blocking Late-Phase Long-Term Potentiation (L-LTP)

This protocol is used to study the role of new protein synthesis in long-term synaptic plasticity in brain slices [5] [8].

  • Slice Preparation: Prepare hippocampal or amygdala slices (400-450 µm thick) from rats. Maintain slices in oxygenated artificial cerebrospinal fluid (ACSF).
  • Electrophysiology: Place a stimulating electrode in the input pathway (e.g., cortical pathway to the lateral amygdala). Place a recording electrode in the target region (e.g., lateral amygdaloid nucleus). Record the baseline synaptic response (e.g., fEPSP or PS) for at least 15-20 minutes.
  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation or repeated 100 Hz trains.
  • Drug Application:
    • To block maintenance of L-LTP: Apply 20 µM this compound immediately after the last HFS train. Wash out after 3 hours [8].
    • To block LTP induction and maintenance: Apply 20 µM this compound 15 minutes before HFS and maintain in the bath for 60 minutes after HFS [8].
  • Data Analysis: Continue recording synaptic responses for several hours (e.g., 5-8 hours) post-tetanus. Compare the stability of potentiation in this compound-treated slices versus control slices.

Therapeutic Potential & Apoptosis

This compound shows promise in overcoming drug resistance in cancer therapy. It sensitizes melanoma and mesothelioma cells to TRAIL-induced apoptosis and can directly induce apoptosis in glucocorticoid-resistant leukemia cells via p38 and JNK activation [7]. Interestingly, in some multidrug-resistant breast cancer cells, its cytotoxic action is independent of protein synthesis inhibition or JNK activation, suggesting a different mechanism, possibly related to the ribosome-anisomycin complex itself [7].

This compound can also selectively induce apoptosis in macrophages within atherosclerotic plaques, a effect mediated by p38 MAPK, suggesting potential for treating inflammatory components of atherosclerosis [6].

Critical Considerations for Researchers

  • Signaling vs. Inhibition: this compound's ability to activate stress kinases at sub-inhibitory concentrations means that observed phenotypic changes (e.g., in gene expression or cell fate) may not be solely due to blocked translation [1].
  • Treatment Paradigm: The timing of this compound application is critical. Applying it before versus after a stimulus can lead to dramatically different outcomes, as seen in LTP studies [8].
  • Specificity: Not all effects of this compound are shared by other protein synthesis inhibitors, indicating that its actions are highly specific and not merely a consequence of halted translation [1].
  • Cellular Context: Effects can vary significantly between cell types; for example, smooth muscle cells are more resistant to this compound-induced apoptosis than macrophages [6].

Visualization of this compound's Signaling Pathway

The diagram below illustrates the dual mechanism of this compound, combining its direct inhibitory action with its role in activating stress signaling pathways.

G cluster_ribosome Ribosomal Inhibition cluster_signaling Stress Signaling Activation This compound This compound Binds 60S Subunit Binds 60S Subunit This compound->Binds 60S Subunit  Directly Agonist Binding? Agonist Binding? This compound->Agonist Binding?  Putative Blocks Peptidyl Transferase Blocks Peptidyl Transferase Binds 60S Subunit->Blocks Peptidyl Transferase Inhibits Protein Synthesis Inhibits Protein Synthesis Blocks Peptidyl Transferase->Inhibits Protein Synthesis Polysome Stabilization Polysome Stabilization Inhibits Protein Synthesis->Polysome Stabilization Inhibits DNA Synthesis (secondary) Inhibits DNA Synthesis (secondary) Inhibits Protein Synthesis->Inhibits DNA Synthesis (secondary) Blocks Long-Term Plasticity (LTP) Blocks Long-Term Plasticity (LTP) Inhibits Protein Synthesis->Blocks Long-Term Plasticity (LTP) Activates Kinase Cascades Activates Kinase Cascades Agonist Binding?->Activates Kinase Cascades JNK/SAPK & p38 MAPK JNK/SAPK & p38 MAPK Activates Kinase Cascades->JNK/SAPK & p38 MAPK Phosphorylates Transcription Factors Phosphorylates Transcription Factors JNK/SAPK & p38 MAPK->Phosphorylates Transcription Factors Induces Immediate-Early Genes Induces Immediate-Early Genes Phosphorylates Transcription Factors->Induces Immediate-Early Genes Altered Cell Fate\n(e.g., Apoptosis) Altered Cell Fate (e.g., Apoptosis) Induces Immediate-Early Genes->Altered Cell Fate\n(e.g., Apoptosis)

References

Anisomycin Structure-Activity Relationship (SAR)

Author: Smolecule Technical Support Team. Date: February 2026

Structural Feature Role & SAR Insight Biological Consequence
Para-Methoxybenzyl Group (Aromatic ring) Essential for antibiotic activity; binds in a hydrophobic crevice of the ribosome's A-site [1]. Substitution is critical: para-position is optimal [2]. High antifungal & antiprotozoal activity [2] [3].
Benzyl Substituent Position Moving methoxy group from para to meta or *ortho* [2]. Dramatic drop in antibiotic activity [2] [4].
Alpha-Benzylic Carbon Must be unsubstituted; adding methyl or phenyl groups [2]. Severe loss of activity [2] [4].
Pyrrolidine Ring Stereochemistry Specific (2R,3S,4S) configuration is crucial for proper binding to the ribosome [3] [5]. Disruption abolishes protein synthesis inhibition.

Quantitative Activity & Experimental Protocols

Antibiotic and Antiviral Activity Assessment

Research demonstrates anisomycin's potent activity, quantified through various assays:

  • In Vitro Antiviral Activity: Against Spring Viraemia of Carp Virus (SVCV) in EPC cells, this compound showed strong inhibition with IC₅₀ values of 12.24 - 21.79 nM for different viral genes [6].
  • In Vivo Survival Study: In a zebrafish model infected with SVCV, intraperitoneal injection of this compound increased survival by 30% and inhibited viral gene expression in organs by over 60% [6].

A typical protocol for assessing anti-SVCV activity in vitro involves [6]:

  • Cell Culture: Grow epithelioma papulosum cyprini (EPC) cells to a monolayer.
  • Virus Infection: Infect cells with SVCV (e.g., 1 × 10³ TCID₅₀) for 2 hours.
  • Drug Treatment: Replace medium with maintenance medium containing this compound (e.g., 7.82–125.00 nM).
  • Incubation & Analysis: Incubate for 48 hours, then assess viral replication via RT-qPCR, or observe cytopathic effects under a microscope.
Analyzing Signaling Pathway Activation

This compound is a potent chemical tool for activating stress kinase pathways. The following diagram illustrates the key signaling pathways and their downstream effects based on multiple studies.

G cluster_1 Stress-Activated Protein Kinases (SAPKs) This compound This compound Ribosome Ribosome This compound->Ribosome Binds 60S subunit Ribotoxic Stress Ribotoxic Stress Ribosome->Ribotoxic Stress Induces SAPKs SAPKs JNK1_2 JNK1/2 SAPKs->JNK1_2 p38 p38 MAPK SAPKs->p38 Apoptosis Apoptosis GeneInduction GeneInduction Ribotoxic Stress->SAPKs Activates AP-1\n(c-Fos, c-Jun) AP-1 (c-Fos, c-Jun) JNK1_2->AP-1\n(c-Fos, c-Jun) Phosphorylates STAT1/STAT3 STAT1/STAT3 JNK1_2->STAT1/STAT3 Modulates Bim (Pro-apoptotic) Bim (Pro-apoptotic) JNK1_2->Bim (Pro-apoptotic) Upregulates Bcl-xL (Anti-apoptotic) Bcl-xL (Anti-apoptotic) JNK1_2->Bcl-xL (Anti-apoptotic) Downregulates MAPKAP K-2 MAPKAP K-2 p38->MAPKAP K-2 Activates AP-1\n(c-Fos, c-Jun)->GeneInduction Immediate-early gene induction Mitochondrial Pathway Mitochondrial Pathway Bim (Pro-apoptotic)->Mitochondrial Pathway Activates Bcl-xL (Anti-apoptotic)->Mitochondrial Pathway Inhibits Mitochondrial Pathway->Apoptosis MAPKAP K-2->GeneInduction

This compound activates stress kinase pathways, leading to gene induction and apoptosis [7] [8] [5].

A standard protocol for detecting this compound-elicited p38 activation in HeLa cells is as follows [9]:

  • Cell Preparation: Plate HeLa cells in a 96-well plate (~15,000 cells/well) and culture until 80% confluent.
  • Treatment: Stimulate cells with a dilution series of this compound (e.g., 2-1000 nM) in serum-free media for 30 minutes.
  • Fixation & Permeabilization: Remove media, fix cells with 3.7% formaldehyde for 20 min, then permeabilize with 0.1% Triton X-100.
  • Immunostaining:
    • Blocking: Use Intercept Blocking Buffer for 1.5 hours.
    • Primary Antibodies: Incubate with anti-phospho-p38 (Rabbit, 1:100) and a normalization antibody like anti-total ERK2 (Mouse, 1:100) for 2 hours.
    • Secondary Antibodies: Incubate with fluorescently-labeled antibodies (e.g., IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse, 1:800) for 1 hour, protected from light.
  • Washing & Imaging: Wash with PBS + 0.1% Tween 20, image plate using an Odyssey Imager or similar system, scanning at 700 and 800 nm channels.

Research Applications and Future Directions

The unique dual functionality of this compound makes it a valuable research tool with potential therapeutic applications:

  • Chemical Biology Tool: Used to study stress signaling, gene induction, synaptic plasticity, and long-term memory consolidation [7] [10].
  • Pro-apoptotic Agent: Induces apoptosis in cancer cells at low doses via JNK signaling, showing potential as an anti-cancer agent [8].
  • Antiviral Agent: Demonstrates efficacy against certain RNA viruses like Spring Viraemia of Carp Virus (SVCV) and others [6].
  • Biosynthesis & Analogue Development: Recent studies on the this compound biosynthetic enzyme AniP provide a foundation for using biocatalysis to generate novel analogues with improved properties [1].

References

anisomycin biosynthesis pathway precursors

Author: Smolecule Technical Support Team. Date: February 2026

Core Biosynthetic Gene Ensemble

The following table outlines the core set of genes and their functions responsible for building the anisomycin backbone [1].

Gene Function in this compound Biosynthesis
aniQ Aminotransferase; catalyzes the initial deamination of L-tyrosine and a later reamination step [1].
aniP Transketolase; catalyzes the key condensation reaction that initiates pyrrolidine ring formation [1] [2].
aniO Glycosyltransferase; catalyzes a cryptic glycosylation step crucial for downstream enzyme processing [1].
aniN Bifunctional dehydrogenase; mediates the multistep formation of the pyrrolidine ring [1].

Key Precursors and Catalytic Steps

The biosynthesis begins with primary metabolites and proceeds through a series of specialized reactions. The following diagram illustrates the core pathway and key precursors.

f Core this compound Biosynthetic Pathway L_Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvic acid (HPP) L_Tyrosine->HPP Deamination (AniQ) Condensation AniP (Transketolase) Condensation HPP->Condensation GA Glyceraldehyde (GA) GA->Condensation Intermediate_4 Ketol Intermediate 4 Condensation->Intermediate_4 aniO_N AniO & AniN (Glycosylation & Dehydrogenation) Intermediate_4->aniO_N Benzylpyrrolidine Benzylpyrrolidine Scaffold aniO_N->Benzylpyrrolidine Tailoring Tailoring Enzymes (AniI, AniK) Benzylpyrrolidine->Tailoring This compound This compound Tailoring->this compound

Key Catalytic Mechanism
  • The Crucial Condensation: The AniP enzyme catalyzes a unique transketolase-type condensation between 4-hydroxyphenylpyruvic acid (HPP) and glyceraldehyde (GA) to form a ketol intermediate (compound 4) [3] [2]. This reaction lays the foundational carbon skeleton for the entire molecule. Recent research (2024) highlights that AniP is specific for aromatic keto acids like HPP but shows flexibility in accepting various aldehyde acceptors [2].

  • Cryptic Glycosylation: A particularly novel step is the glycosylation of the ketol intermediate by AniO [1]. This modification is "cryptic," meaning the sugar moiety is removed later in the pathway. It is not part of the final product but is essential for the subsequent enzymatic steps, particularly the dehydrogenation by AniN, to proceed correctly [1].

Experimental Insights

For researchers aiming to study or manipulate this pathway, here are key methodological approaches validated in recent studies.

Genetic Complementation of aniP

Purpose: To confirm the essential role of the aniP gene in the biosynthesis pathway [3].

  • Gene Knockout: Create a ΔaniP mutant strain of Streptomyces. HPLC analysis of the culture extract should show a loss of this compound production.
  • Vector Construction: Amplify the intact aniP gene (or its homologue siAniP) from genomic DNA and clone it into an E. coli-Streptomyces shuttle vector (e.g., pIB139tsr).
  • Conjugation: Introduce the constructed plasmid into the ΔaniP mutant via intergeneric conjugation with E. coli ET12567/pUZ8002.
  • Validation: Select positive exconjugants using thiostrepton. Verify successful complementation by PCR and, crucially, by restoring this compound production, as detected by LC-MS analysis of fermented cultures [3].
In Vitro Biochemical Assay for siAniP

Purpose: To characterize the enzymatic activity of the transketolase SiAniP [2].

  • Reaction Setup: The assay mixture typically contains:
    • Enzyme: Purified SiAniP protein.
    • Donor Substrate: 4-Hydroxyphenylpyruvic acid (HPP).
    • Acceptor Substrate: D-glyceraldehyde (D-GA).
    • Cofactor: Thiamin diphosphate (ThDP).
    • Buffer: An appropriate physiological buffer (e.g., Tris-HCl or potassium phosphate).
  • Incubation & Analysis: The reaction is incubated at a suitable temperature (e.g., 30°C) and quenched after a set time. The products are then analyzed using techniques like HPLC or LC-MS to detect the formation of the ketol condensation product [2].

The ongoing research into this pathway, particularly the characterization of unique enzymes like AniP, provides a foundation for biosynthetic engineering to produce novel this compound derivatives with potentially improved pharmaceutical properties.

References

what is anisomycin and its natural source

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Natural Source

Anisomycin, also known as Flagecidin, is a pyrrolidine antibiotic with a molecular formula of C₁₄H₁₉NO₄ and a molecular weight of 265.3 g·mol⁻¹ [1] [2]. Its natural source is the bacterial species Streptomyces griseolus [1] [2] [3].

Mechanism of Action and Research Applications

This compound's primary mechanism is inhibiting protein synthesis in eukaryotic cells by binding to the 60S ribosomal subunit and blocking peptidyl transferase activity, preventing peptide bond formation [1] [3] [4]. Beyond this core function, it has complex and valuable effects in research.

Research Area Observed Effect / Application Key Findings / Experimental Use
Neuroscience & Neuroplasticity [5] Inhibits experience-dependent plasticity in the visual cortex. Blocks orientation tuning shifts in mouse visual cortex, stabilizing neuronal preference; suggests protein synthesis necessity for plasticity.
Memory Research [1] Inhibits consolidation & reconsolidation of long-term memories. Used to study molecular basis of memory; injections into hippocampus can disrupt context-specific long-term memory formation.
Cell Signaling & Stress Pathways [1] [2] [6] Potent activator of stress-activated protein kinases (SAPKs). Activates JNK and p38 MAPK pathways independently of protein synthesis inhibition; used to study cellular stress responses.
Oncology Research [3] [6] Suppresses tumor growth & induces apoptosis in cancer cells. Inhibits growth and induces caspase-dependent apoptosis in triple-negative breast cancer (TNBC) cell lines and suppresses tumor growth in mouse models.
Immunology [7] Potential novel immunosuppressant. Inhibits T-cell biological behaviors and transplantation rejection; effect may be superior to Cyclosporine A with relatively slight toxic signs.
Microbiology [1] [3] Selective isolation of pathogens. Component of Martin Lewis agar for isolating Neisseria gonorrhoeae and N. meningitidis; also used in media for Legionella species.

Detailed Experimental Protocols

Protocol 1: Investigating Cortical Plasticity

This methodology is based on research demonstrating that this compound blocks orientation tuning shifts in the mouse visual cortex [5].

  • 1. Animal Model: Use adult mice (e.g., C57BL/6).
  • 2. Drug Preparation & Administration:
    • Prepare this compound solution in a sterile vehicle like phosphate-buffered saline (PBS).
    • Administer via intracortical microinjection or systemic injection (e.g., intraperitoneal). Effective doses in research are often in the range of 5-15 mg/kg for in vivo studies [7].
  • 3. Visual Adaptation Protocol:
    • Impose a preferred or non-preferred visual stimulus (e.g., a grating of a specific orientation) to the neuron(s) under investigation for a set adaptation period.
  • 4. Electrophysiological Recording:
    • Use in vivo electrophysiology (e.g., single-unit or multi-unit recordings) to measure neuronal responses in the visual cortex (e.g., primary visual cortex, V1).
    • Record orientation tuning curves before and after the visual adaptation protocol.
  • 5. Data Analysis:
    • Quantify the shift in the preferred orientation of neurons.
    • Calculate the Orientation Selectivity Index (OSI).
    • Compare the magnitude of tuning shifts and the relationship between OSI and shift amplitude in this compound-treated subjects versus vehicle-treated controls.
Protocol 2: Activating Stress Kinases in Cell Culture

This protocol outlines the use of this compound to activate JNK and p38 MAPK pathways in mammalian cell lines [2] [6] [8].

  • 1. Cell Culture:
    • Use appropriate cell lines (e.g., C6 glioma cells, RAW264.7, HEK293, HeLa).
    • Culture cells in standard medium (e.g., DMEM with 10% FCS) until they reach 60-80% confluence.
  • 2. Serum Starvation: Incubate cells in low-serum medium (e.g., 0.5% FCS) for 3-24 hours to render them quiescent [2] [8].
  • 3. This compound Stimulation:
    • Prepare a stock solution of this compound in DMSO or ethanol. Common working concentrations in research range from 0.1 to 100 µM [2] [6].
    • Stimulate cells with this compound for a defined period (e.g., 15 minutes to 1 hour).
  • 4. Protein Extraction and Western Blot Analysis:
    • Lyse cells to extract total protein.
    • Resolve proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Probe the membrane with antibodies against phospho-JNK and phospho-p38 MAPK to detect activated kinases.
    • Re-probe with antibodies against total JNK and total p38 to confirm equal protein loading.

Experimental Data and Toxicological Profile

Parameter Details / Value Context / Model
Effective Concentration 0.1 - 10 µM [2] General in vitro research
Cytotoxicity (IC₅₀) 25.44 ng/mL (~0.096 µM) [7] Mouse lymphocytes
Acute Toxicity (LD₅₀) 119.64 mg/kg [7] Single IV dose in mice
Therapeutic Window 5 - 15 mg/kg (effective, low toxicity) [7] In vivo mouse studies
Over-dosage Effects 60 mg/kg (IV) caused pulmo-, nephro-, hepato-toxicity [7] Single IV dose in mice

Signaling Pathway Diagram

The diagram below illustrates the dual signaling actions of this compound, based on experimental evidence [1] [2] [6].

G cluster_ribosome Ribosome-Dependent Pathway cluster_kinase Ribosome-Independent Pathway This compound This compound RibosomeBinding RibosomeBinding This compound->RibosomeBinding Binds 60S subunit JNKSAPKActivation JNKSAPKActivation This compound->JNKSAPKActivation Activates p38Activation p38Activation This compound->p38Activation Activates ProteinSynthesisInhibition ProteinSynthesisInhibition RibosomeBinding->ProteinSynthesisInhibition Blocks peptidyl transferase Apoptosis Apoptosis ProteinSynthesisInhibition->Apoptosis Induces MemoryDisruption MemoryDisruption ProteinSynthesisInhibition->MemoryDisruption Causes cJunPhosphorylation cJunPhosphorylation JNKSAPKActivation->cJunPhosphorylation MAPKAPK2Activation MAPKAPK2Activation p38Activation->MAPKAPK2Activation IEGeneInduction IEGeneInduction cJunPhosphorylation->IEGeneInduction e.g., c-Fos, c-Jun MAPKAPK2Activation->IEGeneInduction

This compound's value in research stems from its dual action: inhibiting global protein synthesis while simultaneously and specifically activating key cellular stress pathways [5] [1] [8]. Its natural origin in Streptomyces griseolus makes it part of a important class of biologically active bacterial metabolites [1] [4].

References

how does anisomycin bind to the ribosome

Author: Smolecule Technical Support Team. Date: February 2026

Structural Mechanism of Binding

Anisomycin binds within the A-site cleft of the 50S/60S ribosomal subunit, a critical functional region also known as the peptidyl transferase center [1]. The table below details the key interactions between this compound and specific nucleotides in the 23S/28S rRNA that facilitate its binding and inhibitory action.

Interaction Type This compound Functional Group Ribosomal Component (23S rRNA) Role / Effect
Aromatic Stacking p-Methoxyphenyl group Base of C2452 (Cytosine 2452) Inserts into and stacks against the base of C2452, providing binding affinity [1].
Hydrogen Bonding OH4 hydroxyl group N4 of C2452 & O2 of U2500 Positions the drug and stabilizes the complex [1].
Hydrogen Bonding N1 (part of the pyrrolidine ring) O2 of C2452 & N3 of C2452 Contributes to the specificity and stability of binding [1].
Hydrogen Bonding Carbonyl group 2'-OH of A2503 (Adenine 2503) Further anchors the drug in the A-site cleft [1].
Ion Coordination OH4 hydroxyl group Potassium ion (K+) coordinated by G2061, G2447, A2451 Links drug binding to a key structural metal ion in the ribosome [1].

Binding of this compound is associated with a conformational change in the ribosome. The A-site cleft undergoes an "opening" where:

  • A2451 moves away from C2452 [1].
  • The base of C2452 rotates toward the peptide exit tunnel [1].
  • This conformational shift destabilizes the "closed" or apo- state of the ribosome, facilitating drug binding and interfering with the proper placement of tRNA substrates [1].

Resistance Mutations and Their Mechanisms

Mutations in the 23S rRNA that confer resistance to this compound provide further insight into its binding site. These mutations can be broadly divided into two classes [1]:

  • Direct Interference: Mutations that directly disrupt specific interactions between the ribosome and this compound (e.g., altering a nucleotide that forms a hydrogen bond with the drug).
  • Conformational Stabilization: Mutations that stabilize the closed, apo- conformation of the A-site cleft, making the transition to the drug-bound "open" state less favorable. The effects of these mutations can propagate over long distances through the rRNA structure [1].

The table below lists key resistance mutations identified in archaeal studies (Haloarcula marismortui and Halobacterium halobium), which affect nucleotides either in contact with this compound or located nearby [1].

23S rRNA Nucleotide (H. marismortui) This compound Contact? Resistance-Conferring Mutations
C2452 Yes, large contact area U [1]
U2500 Yes, small contact area A, C [1]
A2453 Yes, small contact area U, G, C [1]
G2447 Yes, small contact area A, C [1]
C2499 No (~7.4 Å away) U [1]
G2581 No (~12.8 Å away) A [1]

G A A-Site Cleft (Closed/apo Conformation) B This compound Binding A->B Induces Conformational Change C A-Site Cleft (Open/Drug-Bound Conformation) B->C Stabilizes D Competitive Inhibition of Aminoacyl-tRNA Binding C->D Directly Occupies Site E Blockage of Peptide Bond Formation D->E Leads to F Class 1 Resistance Mutations F->B Directly Interferes with Drug-Ribosome Interactions G Class 2 Resistance Mutations G->A Stabilizes Closed Conformation

Relationship between this compound binding, ribosomal conformational change, and resistance mechanisms.

Key Experimental Approaches

The structural and mechanistic insights into this compound binding are derived from several key experimental methodologies.

X-ray Crystallography
  • Purpose: To determine high-resolution three-dimensional structures of the this compound-ribosome complex.
  • Protocol Summary:
    • Crystallization: Grow crystals of the large ribosomal subunit from a model organism like Haloarcula marismortui [1].
    • Soaking: Introduce this compound by soaking the pre-formed crystals in a solution containing the drug (e.g., at 1 mM, 0.1 mM, or 0.01 mM concentrations) [1].
    • Data Collection & Analysis: Collect X-ray diffraction data. Compute (F_soaked - F_apo) difference Fourier maps using experimental phases from the apo-ribosome structure to reveal electron density specifically corresponding to the bound drug, pinpointing its location and orientation [1].
Functional Binding and Affinity Assays
  • Purpose: To correlate structural binding with functional inhibition and determine binding affinity.
  • Protocol Summary:
    • Affinity Estimation: Use a crystallographic-based assay by soaking crystals with varying drug concentrations. The approximate dissociation constant (Kd) can be inferred from the lowest concentration at which positive electron density for the drug appears in difference maps (e.g., ~0.1 mM for H. marismortui large subunits) [1].
    • Activity Inhibition: Measure the inhibition of protein synthesis in vitro using a poly(U)-directed cell-free translation system, which assesses phenylalanine incorporation into polypeptides in the presence of this compound [1].
Resistance Mutation Analysis
  • Purpose: To identify the binding site and understand the functional significance of specific rRNA nucleotides.
  • Protocol Summary:
    • Isolate Mutants: Generate or obtain mutant strains (e.g., of H. marismortui or Halobacterium halobium) that show phenotypic resistance to this compound [1].
    • Sequence rRNA: Identify the specific nucleotide changes in the 23S rRNA of these resistant strains [1].
    • Determine Mutant Structures: Solve the crystal structures of mutant large ribosomal subunits (with and without bound drug) to visualize the structural and conformational consequences of the mutations [1].

Beyond Translation Inhibition: Signaling Effects

It is important to note that this compound has a dual function in mammalian cells. At sub-inhibitory concentrations, it acts as a potent signaling agonist, strongly activating stress-activated protein kinase pathways like JNK/SAPK and p38/RK, leading to immediate-early gene induction [2]. This signaling effect is highly specific, as other translation inhibitors like puromycin and emetine do not elicit a similar robust response, dissociating it from the general stress of translational arrest [2].

References

anisomycin peptidyl transferase inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Peptidyl Transferase Inhibition

Anisomycin acts as a competitive inhibitor for the A-site binding of the aminoacyl-tRNA during the peptidyl transferase reaction [1].

Inhibition Parameter Details
Primary Target Peptidyl transferase center of the large (60S) eukaryotic ribosome [2] [3] [4]
Molecular Interaction Binds to the ribosomal A-site, physically blocking incoming aminoacyl-tRNAs [5]
Key Structural Feature The para-methoxyphenyl group inserts into the ribosomal A-site, disrupting its function [5]
Inhibition Constant (Ki) ~ 0.2 μM (from rabbit reticulocyte ribosome kinetics) [1]

The binding of this compound physically occludes the ribosomal A-site, preventing the correct positioning of the aminoacyl-tRNA acceptor stem and inhibiting the nucleophilic attack reaction necessary for peptide bond formation [5].

Experimental Evidence and Protocols

The following experimental approaches are used to study this compound's mechanism:

Experimental Approach Key Findings
Puromycin Reaction Assay [1] This compound competitively inhibits the puromycin reaction (a peptidyl transferase assay), with a Ki of ~0.2 μM.
In Vitro Frameshifting Assays [2] This compound specifically alters efficiency of -1 ribosomal frameshifting (requiring occupied A- and P-sites) but not +1 frameshifting.
Viral Propagation Studies [2] At sublethal doses, promotes loss of yeast L-A double-stranded RNA virus that relies on -1 frameshifting for Gag-Pol fusion protein production.
Radioactive Ligand Binding [6] [³H]this compound binds directly to eukaryotic ribosomes, allowing study of binding affinity and location.
Detailed Protocol: Puromycin Reaction Assay for Peptidyl Transferase Activity [1]

This assay directly measures the peptidyl transferase reaction. The workflow is as follows:

A Pre-form Ribosomal Complex C B Incubate with Inhibitor (e.g., this compound) A->B C Add Excess Puromycin (Pseudo-first-order reaction) B->C D Filter and Quantify Product Formation C->D E Determine Kinetic Parameters (Ks, k3) D->E F Calculate Inhibition Constant (Ki) E->F

Experimental workflow for puromycin reaction assay.

  • Ribosomal Complex Formation: Pre-bind rabbit reticulocyte ribosomes with poly(U) mRNA and Ac[³H]Phe-tRNA in the P-site to form Complex C. Isolate the complex free of unbound tRNA using cellulose nitrate filter disks.
  • Inhibition: React the isolated Complex C with excess puromycin in the presence of varying concentrations of this compound.
  • Reaction and Quantification: The ribosome-catalyzed reaction (C + S ⇌ CS → C' + P) proceeds. Stop the reaction and quantify the formed Ac[³H]Phe-puromycin product.
  • Kinetic Analysis: Analyze the progress of this pseudo-first-order reaction to determine the apparent rate constant (kobs) at different this compound concentrations. The inhibition constant (Ki) can be calculated from this data.

Broader Implications as an Antiviral Agent

This compound's specific inhibition of peptidyl transferase and resulting alteration of -1 ribosomal frameshifting efficiency provides a unique antiviral strategy [2]. Many viruses of clinical, veterinary, and agricultural importance rely on programmed -1 ribosomal frameshifting to produce the correct ratios of structural and enzymatic proteins [2]. By disrupting this precise regulatory mechanism, this compound can promote the loss of viral pathogens without necessarily killing the host cell, suggesting potential for development as a broad-spectrum antiviral agent [2].

References

Mechanism of Action and Binding Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Anisomycin acts on the peptidyl transferase center (PTC) in the large (50S/60S) ribosomal subunit. Its binding mimics key elements of substrate tRNAs to disrupt peptide bond formation [1] [2] [3].

  • Binding Site: this compound binds exclusively to the A-site cleft of the large ribosomal subunit. This is a wedge-shaped gap between nucleotides A2451 and C2452 (using E. coli numbering) [1] [3].
  • Primary Inhibition Mechanism: The drug acts as a competitive inhibitor, competing with the amino acid side chains of aminoacyl-tRNAs for binding to the A-site cleft. By occupying this space, it physically blocks the proper positioning and accommodation of the incoming aminoacyl-tRNA, thereby inhibiting peptidyl transferase activity [1] [4] [3].
  • Key Molecular Interactions: The affinity and specificity of this compound are primarily mediated by aromatic stacking and hydrogen bonding [1] [3].
    • Aromatic Stacking: The aromatic p-methoxyphenyl group of this compound inserts into the A-site cleft and stacks on the base of nucleotide C2452 [1] [3].
    • Hydrogen Bonding: Multiple hydrogen bonds stabilize the interaction:
      • This compound's OH4 group bonds with the N4 of C2452 and the O2 of U2500.
      • Its N1 group bonds with the O2 and N3 of C2452.
      • Its carbonyl group bonds with the 2'-OH of A2503 [1] [3].
    • Metal Ion Coordination: The OH4 group also coordinates a potassium ion that is bound to a base triple formed by G2061, G2447, and A2451 [1] [3].
  • Induced Conformational Change: Binding of this compound is associated with a small conformational change that "opens" the A-site cleft. This involves A2451 moving away from C2452, and a rotation of the C2452 base. This opening is stabilized by the drug and displaces a water molecule that is present in the "closed," apo-conformation of the ribosome [1] [3].

Mutations Conferring this compound Resistance

Studies on Haloarcula marismortui have identified specific mutations in 23S rRNA that confer resistance to this compound. These can be divided into two mechanistic classes [1] [4]. The table below summarizes key resistance-conferring mutations.

Table: this compound Resistance Mutations in 23S rRNA

Nucleotide (E. coli #) Contact with this compound? Resistance Mutations Identified Proposed Resistance Mechanism
C2452 Yes, extensive (++) U Class 1: Directly disrupts stacking and H-bonding interactions with the drug [1].
U2500 Yes, small (+) A, C Class 2: Stabilizes the closed, apo-conformation of the A-site cleft, making the drug-binding competent state less favorable [1].
A2453 Yes, small (+) U, G, C Class 2: Stabilizes the closed, apo-conformation of the A-site cleft [1].
G2447 Yes, small (+) A, C Class 2: Stabilizes the closed, apo-conformation; part of the base triple with G2061/A2451 coordinating a K+ ion [1].
G2576 No (~7.1 Å away) U Class 2: Allosteric effect; mutation propagates through the rRNA to stabilize the closed conformation of the A-site cleft from a distance [1].
G2581 No (~12.8 Å away) A Class 2: Allosteric effect; similar to G2576U, stabilizes the closed conformation from a distant site [1].

Key Experimental Approaches

Several biochemical and structural methods are central to characterizing this compound-ribosome interactions.

Structural Biology Workflow

The diagram below outlines a typical workflow for determining ribosome-antibiotic structures via X-ray crystallography, which revealed the precise binding interactions and resistance mechanisms of this compound [1] [5].

G start Ribosome Purification (H. marismortui 50S Subunit) crystal Crystallization start->crystal soak Crystal Soaking with this compound crystal->soak collect X-ray Diffraction Data Collection soak->collect phase Phase Determination (Molecular Replacement/Experimental) collect->phase map Compute Difference Electron Density Maps phase->map model Model Building & Refinement map->model pdb Deposit Structure (e.g., PDB 3CC4) model->pdb

Quantitative Binding and Inhibition Assays
  • Affinity Measurement via Crystallography: The dissociation constant (Kd) of this compound for the H. marismortui large subunit was estimated crystallographically. Soaking crystals with varying drug concentrations (1 mM, 0.1 mM, 0.01 mM) and analyzing difference electron density maps indicated a Kd on the order of ~0.1 mM [1].
  • Functional Inhibition Assays: The puromycin reaction is a well-established method to assay peptidyltransferase activity in vitro. This pseudo-first-order reaction measures the rate of peptide bond formation between a peptidyl-tRNA analog and puromycin. This compound acts as a mixed-type inhibitor in this system, decreasing the rate constant of the puromycin reaction and increasing the apparent Michaelis constant [6].

Key Takeaways for Research and Development

  • A-Site Specificity: this compound is a classic A-site binder, and its core structure is a valuable scaffold for designing inhibitors that target this specific pocket on the large ribosomal subunit.
  • Dual Resistance Mechanisms: Resistance can arise not only from mutations that directly disrupt drug binding (Class 1) but also from allosteric mutations (Class 2) that stabilize the ribosome in a conformation incompatible with drug binding, even when located far from the binding site [1] [4].
  • Exploiting Conformational Dynamics: The this compound-bound "open" conformation of the A-site cleft is a critical feature. Strategies to design analogs with higher affinity for this state or that can force its formation could overcome some resistance mechanisms.

References

anisomycin effects on MAPK JNK p38 signaling

Author: Smolecule Technical Support Team. Date: February 2026

Signaling Pathway and Mechanisms

The following diagram maps the core signaling pathway and key cellular effects triggered by anisomycin.

G cluster_effects Key Cellular Outcomes This compound This compound Stress Kinase Cascades Stress Kinase Cascades This compound->Stress Kinase Cascades Activates p38 p38 Histone H3 Histone H3 p38->Histone H3 Phosphorylates (e.g., Ser10, Ser28) CREB CREB p38->CREB Phosphorylates JNK JNK c-Jun c-Jun JNK->c-Jun Activates (Induces Expression) NCOA4 NCOA4 Ferroptosis Ferroptosis NCOA4->Ferroptosis Mediates (LIP Accumulation) COX2 COX2 GeneInduction GeneInduction Stress Kinase Cascades->p38 Strongly Activates Stress Kinase Cascades->JNK Strongly Activates Histone H3->NCOA4 Upregulates (Chromatin Remodeling) CREB->COX2 Induces Expression c-Jun->GeneInduction e.g., c-Jun, c-Fos

This compound activates JNK/p38 signaling, driving gene expression and ferroptosis.

Quantitative Data on this compound Effects

The table below summarizes key quantitative findings from experimental studies.

Cell Line / System This compound Concentration Treatment Duration Key Observed Effects
Hep3B / HCCLM3 (HCC) [1] Not specified in abstract 24 hours (viability), 12 hours (colony formation) ↓ Cell viability, ↓ Colony formation, ↑ Cell death, ↑ Lipid ROS, ↑ Iron, ↑ MDA, ↑ p-p38, ↑ p-H3S10, ↑ NCOA4
IEC-18 (Intestinal Epithelial) [2] Not specified in abstract Not specified in abstract ↑ COX-2 mRNA, ↑ p-p38, ↑ p-CREB
HeLa (Cervical Carcinoma) [3] 0.07 - 40 µM 30 minutes ↑ p-p38 (phosphorylation)

Experimental Protocol: Detecting p38 Activation

This detailed protocol for detecting this compound-induced p38 phosphorylation in HeLa cells can be adapted for other cell lines [3].

1. Cell Preparation and Treatment

  • Cell Line: HeLa cells (can be substituted with other adherent cell lines).
  • Plating: Plate 15,000 cells per well in a 96-well plate with clear bottom and black sides. Culture until ~80% confluency.
  • Treatment: Prepare a serial dilution of this compound (e.g., from 0.07 µM to 40 µM) in serum-free media. Treat cells for 30 minutes.

2. Cell Fixation and Permeabilization

  • Fixation: Remove media and add 3.7% formaldehyde in PBS for 20 minutes at room temperature (RT).
  • Permeabilization: Remove fixative and wash cells five times with 0.1% Triton X-100 in PBS.

3. Immunostaining

  • Blocking: Block cells with Intercept (or similar) Blocking Buffer for 1.5 hours at RT.
  • Primary Antibodies: Incubate with a combination of primary antibodies in blocking buffer for 2 hours at RT.
    • Target: Rabbit anti-phospho-p38 (Thr180/Tyr182) (e.g., Cell Signaling #9211), 1:100 dilution.
    • Normalization Control: Mouse anti-total ERK2 (e.g., Santa Cruz sc-1647), 1:100 dilution.
  • Washing: Wash five times with 0.1% Tween 20 in PBS.
  • Secondary Antibodies: Incubate with fluorescently-labeled secondary antibodies in blocking buffer for 1 hour at RT, protected from light.
    • Recommendations: IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse, both at 1:800 dilution.

4. Imaging and Analysis

  • Scanning: Image the plate using an Odyssey or similar imaging system, scanning at 700 nm and 800 nm channels.
  • Data Normalization: For each well, normalize the p-p38 signal (800 nm channel) to the total ERK2 signal (700 nm channel) to account for cell number variations.

Key Mechanistic Insights and Research Implications

  • Ferroptosis Induction: The discovery that this compound-activated p38 MAPK promotes ferroptosis in HCC cells via histone H3 phosphorylation reveals a novel link between epigenetic regulation and non-apoptotic cell death [1]. Targeting this pathway could be a promising strategy for cancers resistant to conventional therapies.
  • Pathway-Specific Desensitization: this compound induces highly specific homologous desensitization, meaning pre-treatment can selectively blunt subsequent JNK/p38 activation by this compound itself and certain other stimuli like UV radiation [4]. This phenomenon is crucial for designing sequential drug treatments to avoid unintended pathway interference.
  • Transcriptional Regulation: p38 activation by this compound leads to phosphorylation of transcription factors like CREB and histones, subsequently inducing expression of genes such as COX-2 and immediate-early genes (c-Fos, c-Jun) [4] [2]. This underscores its role in shaping the cellular transcriptional response to stress.

References

Comprehensive Application Notes and Protocols for Anisomycin in Protein Synthesis Inhibition Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anisomycin

This compound is a potent protein synthesis inhibitor originally isolated from Streptomyces griseolus and Streptomyces roseochromogenes that has become an invaluable tool in cell biology research. This antibiotic exhibits dual functionality in experimental settings: it directly inhibits protein translation by binding to the 60S ribosomal subunit while simultaneously activating several stress-activated protein kinases, including JNK/SAPK and p38 MAPK. These properties make this compound particularly useful for researchers investigating protein synthesis dynamics, cellular stress responses, and signal transduction pathways. The compound's ability to rapidly halt translation while inducing stress kinase pathways has enabled its application across diverse research areas, from neuroscience (where it helps study memory consolidation) to cancer biology (where it can induce apoptosis in certain cell lines). This protocol provides detailed methodologies for using this compound effectively in cell culture systems, with emphasis on both its primary function as a translation inhibitor and its secondary effects on cellular signaling pathways.

Basic Properties and Mechanism of Action

Chemical and Physical Properties

This compound (molecular formula: C~14~H~19~NO~4~; molecular weight: 265.3 g/mol) is a small molecule organic compound characterized by a pyrrolidine ring structure connected to a methoxyphenyl group. The compound typically appears as a white to off-white crystalline powder with a melting point ranging between 139-143°C and is highly soluble in organic solvents such as DMSO (100 mg/mL) and methanol (50 mg/mL). This compound remains stable for at least 24 months when stored lyophilized at -20°C with protection from light, though once reconstituted in solution, it should be used within one month with storage at -20°C and minimal freeze-thaw cycles to maintain potency [1].

Molecular Mechanism of Protein Synthesis Inhibition

This compound exerts its primary function by specifically binding to the 60S ribosomal subunit in eukaryotic cells, thereby preventing peptide bond formation during the elongation phase of protein synthesis. This binding interaction effectively blocks translational elongation by inhibiting the peptidyl transferase activity of the ribosome, leading to stabilization of polysomes and complete arrest of protein synthesis. The specificity of this interaction makes this compound particularly valuable for studying protein turnover, half-life, and the dependence of biological processes on de novo protein synthesis. It is important to note that unlike other protein synthesis inhibitors such as puromycin and emetine, this compound possesses the unique secondary characteristic of potently activating stress-activated kinase pathways, often at concentrations below those required for complete translational inhibition [2] [3].

Experimental Guidelines and Parameters

Working Concentration Guidelines

Table 1: Recommended this compound Concentrations for Various Applications

Application Concentration Range Incubation Time Primary Effect
General protein synthesis inhibition 5-50 µg/ml 15 minutes to several hours Ribosomal inhibition
Stress kinase activation (JNK/p38) 25-50 ng/ml (subinhibitory) 5-60 minutes Kinase pathway induction
Apoptosis induction in cancer cells 10-100 µg/ml 1-24 hours Cell death initiation
Memory consolidation studies 10-20 µg/ml Varies with model system Blockade of protein-dependent plasticity

The appropriate concentration of this compound must be determined empirically for each specific cell type and experimental context. For most protein synthesis inhibition applications in mammalian cell culture, a concentration range of 5-50 µg/ml reliably achieves >95% inhibition of translation. Notably, subinhibitory concentrations (as low as 25-50 ng/ml) have been demonstrated to effectively activate stress-activated protein kinases without completely blocking protein synthesis, enabling researchers to dissect these two physiological effects [2] [1].

Preparation of Stock and Working Solutions
Stock Solution Preparation (25 mg/ml)
  • Obtain lyophilized this compound (typically supplied in 10 mg aliquots).
  • Add 400 µl of molecular biology grade DMSO directly to the 10 mg aliquot to achieve a final concentration of 25 mg/ml.
  • Vortex gently until completely dissolved.
  • Aliquot the stock solution into small volumes (e.g., 10-20 µl) to minimize freeze-thaw cycles.
  • Store aliquots at -20°C protected from light with guaranteed stability for approximately one month [1].
Working Solution Preparation
  • Thaw a single aliquot of stock solution (25 mg/ml in DMSO) on ice.
  • Dilute in pre-warmed serum-free or complete cell culture medium to achieve the desired final concentration.
  • Mix thoroughly by gentle vortexing.
  • Use immediately after preparation for optimal activity.

Important Note: The final DMSO concentration in cell culture media should not exceed 0.1-0.2% to avoid solvent toxicity effects. For a 50 µg/ml working concentration, this would represent a 1:500 dilution from the 25 mg/ml stock [1].

Cell Treatment Protocol
  • Cell Preparation: Plate cells at appropriate density (e.g., 15,000 cells/well for a 96-well plate) and culture until ~80% confluency in complete growth medium [4].
  • Pretreatment Considerations: For stress kinase studies, serum starvation (0.5% FBS) for 12-18 hours prior to treatment may enhance responsiveness to this compound stimulation [2].
  • Media Replacement: Carefully remove existing growth media and replace with pre-warmed treatment media containing the appropriate concentration of this compound.
  • Incubation: Incubate cells with this compound for the predetermined time period (typically 15 minutes to 24 hours depending on the experimental objective) at 37°C with 5% CO~2~.
  • Termination: Remove this compound-containing media and wash cells twice with cold phosphate-buffered saline (PBS) to terminate treatment.
  • Sample Collection: Proceed with downstream applications including protein extraction, RNA isolation, or fixation for immunohistochemistry based on experimental requirements [2] [4].
Essential Experimental Controls

Proper experimental design must include these critical control conditions:

  • Vehicle Control: Cells treated with equivalent concentration of DMSO (the solvent) without this compound.
  • Untreated Control: Cells maintained in parallel without any treatment.
  • Positive Controls: For protein synthesis inhibition experiments, consider alternative translation inhibitors (e.g., cycloheximide) to confirm expected cellular responses.
  • Time Course Controls: When examining temporal effects, include untreated samples at each collection time point.

Critical Considerations for Experimental Design

Understanding Dual Signaling Effects

Researchers must recognize that this compound exerts dual physiological effects in most cell types: direct inhibition of protein synthesis and concurrent activation of stress kinase pathways. At concentrations that effectively inhibit translation (typically >1 µg/ml), this compound strongly activates the stress-activated protein kinases JNK/SAPK and p38 MAPK, resulting in downstream phosphorylation of transcription factors and rapid induction of immediate-early genes such as c-fos, fosB, c-jun, junB, and junD [2] [1]. This dual activity necessitates careful experimental design and appropriate controls to distinguish between effects attributable to protein synthesis inhibition versus those resulting from stress pathway activation.

Table 2: this compound's Effects on Key Signaling Pathways

Signaling Pathway Effect Downstream Consequences Relevant Concentrations
Ribosomal translation Inhibition Blockade of protein synthesis >1 µg/ml
JNK/SAPK pathway Strong activation c-Jun phosphorylation, AP-1 activation 25 ng/ml - 50 µg/ml
p38 MAPK pathway Strong activation MAPKAP kinase-2 activation, transcription factor phosphorylation 25 ng/ml - 50 µg/ml
p70/85 S6 kinase Activation Ribosomal protein S6 phosphorylation 25 ng/ml - 50 µg/ml
Cell Type-Specific Considerations

The response to this compound can vary significantly between different cell types, necessitating preliminary optimization experiments:

  • Macrophages demonstrate particular sensitivity to this compound-induced apoptosis compared to smooth muscle cells, with observed differential sensitivity in experimental models [5].
  • Neuronal cells show concentration-dependent vulnerability, with mechanisms involving both apoptosis and necroptosis pathways in ischemia models [6].
  • Cancer cell lines exhibit variable sensitivity, with some showing significant apoptosis induction at concentrations between 10-100 µg/ml [1].
  • Primary cells generally require more extensive optimization than immortalized cell lines due to increased sensitivity.
Time Course Considerations

The temporal aspects of this compound treatment critically influence experimental outcomes:

  • Rapid effects (5-60 minutes): Stress kinase phosphorylation and immediate-early gene induction are typically observed within minutes of treatment [1] [4].
  • Intermediate effects (1-12 hours): Significant inhibition of protein synthesis and initiation of apoptotic signaling in sensitive cell types.
  • Extended exposure (>24 hours): Potential for significant cytotoxicity and cell death in sensitive cell populations.

Visualization of this compound Mechanisms and Protocols

The following diagrams illustrate key mechanistic and procedural aspects of this compound application in cell culture systems:

G This compound This compound RibosomalBinding Binds 60S ribosomal subunit This compound->RibosomalBinding StressKinaseActivation Activates stress kinases This compound->StressKinaseActivation TranslationInhibition Inhibits peptidyl transferase activity RibosomalBinding->TranslationInhibition ProteinSynthesisBlock Blocks protein synthesis TranslationInhibition->ProteinSynthesisBlock JNKPathway JNK/SAPK pathway StressKinaseActivation->JNKPathway p38Pathway p38 MAPK pathway StressKinaseActivation->p38Pathway GeneInduction Immediate-early gene induction JNKPathway->GeneInduction p38Pathway->GeneInduction Apoptosis Apoptosis in sensitive cells GeneInduction->Apoptosis

Diagram 1: Dual Mechanisms of this compound Action. This diagram illustrates this compound's two primary cellular effects: inhibition of protein synthesis through ribosomal binding and activation of stress kinase pathways leading to gene expression changes and potential apoptosis.

G Start Prepare 25 mg/ml stock in DMSO Aliquot Aliquot to avoid freeze-thaw cycles Start->Aliquot Store Store at -20°C protected from light Aliquot->Store PlateCells Plate cells at appropriate density Store->PlateCells SerumStarvation Optional: Serum starvation (12-18h) PlateCells->SerumStarvation PrepareWorking Prepare working solution in media SerumStarvation->PrepareWorking Treatment Treat cells (5-50 μg/ml) PrepareWorking->Treatment Incubate Incubate (15 min to 24 h) Treatment->Incubate Wash Wash with cold PBS Incubate->Wash Analyze Proceed with analysis Wash->Analyze

Diagram 2: Experimental Workflow for this compound Treatment. This flowchart outlines the key steps in preparing and applying this compound to cell cultures, highlighting critical stages in the experimental protocol.

Troubleshooting and Optimization Guidelines

Common Technical Issues and Solutions
  • Insufficient Protein Synthesis Inhibition: Confirm compound activity by testing known responsive pathways (e.g., stress kinase activation) and check stock solution age and storage conditions. Fresh stock preparation may be necessary if inhibition is inadequate.
  • Excessive Cell Death: Reduce treatment concentration and/or duration. Include viability assays (e.g., MTT, ATP detection) to establish optimal conditions for specific cell types.
  • Variable Responses Between Experiments: Ensure consistent cell passage number, confluency at treatment, and serum concentration during treatment. Standardize serum starvation protocols if applicable.
  • High Background in Signaling Studies: Include appropriate pharmacological inhibitors (e.g., SP600125 for JNK pathway) to confirm pathway specificity of observed effects [6].
Validation of Treatment Efficacy

Researchers should incorporate these validation assays to confirm this compound activity:

  • Protein Synthesis Measurement: Direct quantification using ^35^S-methionine/cysteine incorporation or fluorescent non-canonical amino acid tagging (FUNCAT).
  • Stress Pathway Activation: Western blot analysis for phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38) following brief treatments (15-60 minutes) [4].
  • Immediate-Early Gene Induction: RT-qPCR or Western blot analysis of c-fos or c-jun expression following 30-120 minutes of treatment.
  • Morphological Assessment: Microscopic examination of cell morphology changes, particularly in apoptosis-prone cell types.

Applications in Research and Specialized Methodologies

Specialized Experimental Applications

Beyond general protein synthesis inhibition, this compound has several specialized research applications:

  • Memory Consolidation Studies: this compound administration inhibits protein synthesis-dependent memory consolidation in neuroscience research, typically used at 10-20 µg/ml in neuronal cultures or localized intracerebral injection in vivo [3] [7].
  • Apoptosis Research: The compound induces apoptosis in various cancer cell lines, with mechanisms involving both mitochondrial pathways and stress kinase activation [1] [5].
  • Necroptosis Inhibition: Paradoxically, this compound has demonstrated protective effects against OGD-induced necroptosis in neuronal cells through upregulation of CHIP E3 ligase and subsequent degradation of RIPK1/RIPK3 proteins [6].
  • Parasitology Research: this compound exhibits broad-spectrum anti-parasitic activity against pathogens including Entamoeba histolytica, Naegleria fowleri, and Plasmodium falciparum, often with more rapid action than conventional antiparasitic agents [8].
Complementary Experimental Approaches

For researchers seeking to dissect this compound-specific effects from general translation inhibition:

  • Alternative Translation Inhibitors: Cycloheximide (different ribosomal binding site), puromycin (aminoacyl-tRNA analog), or emetine (alternative mechanism) can help distinguish pathway-specific effects.
  • Pharmacological Inhibition of Stress Pathways: Combined treatment with JNK (SP600125) or p38 (SB203580) inhibitors can isolate translation inhibition effects from stress pathway activation.
  • Time-Course Experiments: Early time points (15-60 minutes) may reveal primary signaling effects before secondary consequences of protein synthesis inhibition dominate.

Conclusion

This compound represents a versatile and potent tool for investigating protein synthesis and cellular stress responses in experimental cell biology. Its dual functionality as both a translation inhibitor and stress pathway activator necessitates careful experimental design and appropriate controls, but this very property enables researchers to explore the complex interplay between protein synthesis and stress signaling pathways. The protocols outlined herein provide a foundation for effective application of this compound in diverse research contexts, with emphasis on standardized methodologies that enhance reproducibility across experimental systems. By understanding the compound's mechanisms, optimizing treatment parameters for specific cell types, and implementing robust validation assays, researchers can effectively leverage this compound's unique properties to advance our understanding of cellular physiology and signaling dynamics.

References

Comprehensive Application Notes and Protocols for Using Anisomycin in Memory Consolidation Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anisomycin in Memory Research

This compound is a potent protein synthesis inhibitor that has become an indispensable tool in neuroscience research for investigating the molecular mechanisms of memory consolidation and reconsolidation. By blocking translational processes in neurons, this compound allows researchers to examine the fundamental dependence of long-term memory formation on de novo protein synthesis. The drug exerts its effects by inhibiting peptidyl transferase activity, thereby preventing peptide bond formation during protein translation and effectively suppressing up to 90% of protein synthesis when administered at appropriate concentrations. This application note provides comprehensive methodological guidance for researchers studying memory processes across various experimental models, from rodent behavioral paradigms to invertebrate systems.

The theoretical foundation underlying this compound use stems from the long-established principle that memory stabilization requires new protein synthesis within specific time windows after learning or memory retrieval. Since the initial discoveries of protein synthesis dependence in memory formation decades ago, this compound has been validated across numerous species and learning paradigms, consistently demonstrating that administration during critical post-acquisition periods disrupts the consolidation of long-term memories while typically sparing short-term memory processes. This temporal sensitivity has enabled researchers to map the molecular timelines of memory stabilization and identify brain regions critical for different memory types, significantly advancing our understanding of memory organization in the brain.

Drug Profile and Experimental Considerations

Chemical Properties and Mechanism of Action
  • Molecular Formula: C₁₄H₁₉NO₄
  • Molecular Weight: 265.31 g/mol
  • Mechanism: this compound inhibits protein synthesis by blocking peptidyl transferase activity on the 60S ribosomal subunit, thereby preventing peptide bond formation and subsequent chain elongation
  • Solubility: Requires specialized vehicles for dissolution, including β-cyclodextrin (10% w/v in PBS) for systemic administration or acidified PBS (with HCl/NaOH pH adjustment) for intracerebral infusion
  • Stability: Fresh preparation recommended; aliquots can be stored at -20°C for limited periods protected from light
Critical Experimental Design Considerations

When planning experiments with this compound, researchers must consider several key factors that significantly influence experimental outcomes. The timing of administration represents perhaps the most critical variable, with consolidation studies typically requiring immediate post-training delivery while reconsolidation studies necessitate administration within narrow windows following memory reactivation. The dosage and route of administration must be optimized for the specific species and targeted brain region, with systemic administration affecting global protein synthesis while intracerebral methods allow region-specific investigation. Additionally, researchers must carefully control for non-specific effects of this compound, including potential neurotoxicity, stress responses, and illness-inducing properties that might indirectly influence memory performance rather than directly affecting consolidation mechanisms.

The selection of appropriate behavioral paradigms should align with the research questions and targeted neural circuits. Different memory types exhibit varying sensitivity to protein synthesis inhibition based on their neural substrates and computational complexity. Furthermore, researchers must implement rigorous histological verification procedures for intracerebral administration studies to confirm injection placement and assess potential tissue damage. These methodological considerations collectively ensure that observed effects genuinely reflect the disruption of protein synthesis-dependent memory processes rather than experimental artifacts.

Administration Protocols and Dosing

Systemic Administration Protocol

Systemic administration of this compound provides a whole-brain approach to protein synthesis inhibition suitable for investigating globally distributed memory systems or when targeting specific brain regions is technically challenging. This method induces widespread protein synthesis suppression but may produce peripheral side effects that require careful control conditions.

Table 1: Systemic Administration Parameters for Different Species

Species Dosage Vehicle Volume Injection Schedule Key Applications
Mice 75-150 mg/kg 10% β-cyclodextrin in PBS 10 mL/kg Immediate and 2h post-training Contextual fear conditioning [1]
Rats 150 mg/kg Acidified saline (pH 7.2) 1 mL/kg Single immediate injection Pavlovian conditioned approach [2]
Aplysia Varying concentrations Seawater-based solutions Bath application Timing protocol-dependent Feeding behavior learning [3]

Preparation Procedure:

  • Weigh this compound powder using an analytical balance
  • For mouse studies: Dissolve in 10% w/v β-cyclodextrin/PBS solution to concentration of 7.5 mg/mL
  • For rat studies: Initially dissolve in 1N HCl, then dilute with physiological saline and adjust pH to 7.2 with NaOH
  • Sonicate solution if necessary to ensure complete dissolution
  • Filter sterilize using 0.22μm filter for intracerebral administrations
  • Prepare fresh for each experiment or store aliquots at -20°C for limited periods

Administration Method:

  • Inject subcutaneously (systemic) or intraperitoneally immediately following behavioral training or memory reactivation
  • For prolonged protein synthesis inhibition, administer second dose 2 hours after initial injection [1]
  • Control animals receive equal volume of vehicle solution using identical procedures
  • Monitor animals for acute stress responses following administration
Intracerebral Administration Protocol

Intracerebral administration enables region-specific investigation of protein synthesis requirements in memory processes, allowing researchers to pinpoint specific neuroanatomical substrates and minimize peripheral confounds. This approach requires stereotaxic surgery and precise histological verification but provides superior anatomical resolution.

Table 2: Intracerebral Administration Parameters for Key Brain Regions

Brain Region Dosage Volume/Side Infusion Rate Coordinates (mm from Bregma) Memory Paradigm
Dorsal Hippocampus 40 μg/μL 0.25 μL/side 0.25 μL/min AP: -1.7, ML: ±1.5, DV: -2.0 Contextual fear memory [1]
Amygdala (LBA) 80-125 μg/μL 0.5-1.0 μL/side 0.25 μL/min Region-dependent Fear memory reconsolidation [4]
Medial Prefrontal Cortex 160 μg/μL 0.5-1.0 μL/side 0.25 μL/min Region-dependent Trace fear conditioning [5]

Surgical Procedure:

  • Anesthetize animals with isoflurane (2-5% in air) or appropriate anesthetic
  • Secure in stereotaxic apparatus with body temperature maintenance
  • Expose skull and level relative to Bregma and Lambda
  • Drill bilateral burr holes above target regions using aseptic technique
  • Lower injection cannulae slowly to target coordinates
  • Infuse solution at controlled rate (typically 0.25 μL/min)
  • Maintain injector in place for 30-60 seconds post-infusion to ensure diffusion
  • Withdraw injector slowly and close surgical site

Histological Verification:

  • Following behavioral testing, perfuse animals transcardially with formalin
  • Extract brains and section using cryostat (40-60μm thickness)
  • Stain sections with Cresyl Violet or similar histological stain
  • Verify injection placements microscopically and exclude animals with inaccurate placements
  • Document tissue damage or inflammation at injection sites

Behavioral Paradigms and Experimental Designs

Memory Consolidation Protocols

Memory consolidation studies investigate the stabilization process that transforms newly acquired information into long-term storage, with this compound administration targeting the critical post-acquisition period when protein synthesis dependence is maximal.

Contextual Fear Conditioning (Rodents):

  • Training: Animals placed in conditioning chamber for 5-10 min, receiving 2-3 footshocks (0.35-0.5 mA, 2 sec duration) at specified intervals [1] [6]
  • This compound Administration: Systemic or intrahippocampal injection immediately following training session
  • Testing: Re-exposure to conditioning context 24-48 hours later without footshocks
  • Measurement: Freezing behavior quantified as memory index; comparison between this compound and vehicle groups
  • Key Findings: Consistent impairment in long-term memory formation at 24-48h while short-term memory (1-4h) remains intact [1]

Object Location Memory (Rodents):

  • Habituation: Animals explore empty apparatus for 5-10 min daily for 3-5 days
  • Training: Animals explore two identical objects for 5-10 min (insufficient for long-term memory formation)
  • This compound Administration: Intra-dorsal hippocampal injection immediately post-training
  • Testing: One object moved to novel location after 24h; animal exploration measured
  • Measurement: Discrimination index calculated as (time with novel - time with familiar)/(total exploration time)
  • Key Findings: 5min training produces memory lasting 1h but not 24h; this compound prevents exercise-induced enhancement of persistence [7]

Aplysia Feeding Behavior:

  • Training: Animals receive paired training where food is presented but cannot be swallowed
  • This compound Administration: Bath application during or following training sessions
  • Testing: Measure feeding responses to subsequent food presentations
  • Measurement: Duration of feeding attempts and responsiveness to food stimuli
  • Key Findings: Protein synthesis inhibition during inactive phase enables typically ineffective training to produce long-term memory [3]
Memory Reconsolidation Protocols

Memory reconsolidation studies examine the lability of reactivated memories, wherein retrieved memories return to a unstable state requiring protein synthesis for restabilization, providing insights into memory updating mechanisms.

Fear Memory Reconsolidation (Amygdala-Dependent):

  • Training: Standard fear conditioning protocol (as above)
  • Reactivation: Brief re-exposure to conditioned context or cue (1-5 min) without reinforcement 24h or 14 days after training [4]
  • This compound Administration: Intra-amygdala infusion immediately following reactivation session
  • Testing: Re-exposure to conditioned stimulus 24h later
  • Measurement: Freezing behavior compared to non-reactivated controls
  • Key Findings: Robust impairment when administered after reactivation but not without reactivation; effect time-limited (up to 6h post-reactivation) [4]

Trace Fear Conditioning (Hippocampal-Dependent):

  • Training: CS (tone) and US (footshock) separated by trace interval (15-30s); intensive training (2 days, 8 trials/day) required for reconsolidation effect [5]
  • Reactivation: Single CS presentation in novel context 24h after training
  • This compound Administration: Intra-hippocampal infusion immediately post-reactivation
  • Testing: CS presentations 24-48h after reactivation
  • Measurement: Freezing during trace period compared to controls
  • Key Findings: Hippocampal protein synthesis necessary for reconsolidation; mPFC not involved in reconsolidation despite consolidation role [5]

Pavlovian Conditioned Approach (Appetitive):

  • Training: CS+ (light or tone) paired with sucrose delivery; CS- not reinforced
  • Reactivation: Brief CS+ presentations without reward after training
  • This compound Administration: Systemic injection post-reactivation
  • Testing: CS presentations after 24h
  • Measurement: Approach behavior during CS and port entries
  • Key Findings: No reconsolidation effect observed despite consolidation impairment, suggesting memory-type specific sensitivity [2]

Data Interpretation and Troubleshooting

Control Experiments and Validation

Implementing appropriate control conditions is essential for distinguishing specific effects on memory processes from non-specific performance effects. The following control conditions should be included in experimental designs:

  • Vehicle Controls: Animals receiving identical treatment with drug vehicle alone to control for injection stress and solvent effects
  • Non-Reactivated Controls: For reconsolidation studies, animals receiving this compound without memory reactivation to confirm retrieval-dependence
  • Delayed Administration: Administration outside the critical protein synthesis window (typically 4-6 hours post-training) to establish temporal specificity
  • Short-Term Memory Testing: Assessment at 1-4 hours post-training to confirm short-term memory sparing while long-term memory impaired
  • Locomotor and Sensory Controls: Open field tests, pain sensitivity thresholds, and sensory function assessments to rule out performance confounds

Protein Synthesis Inhibition Validation:

  • Quantitative measurement of protein synthesis inhibition rates using radiolabeled amino acid incorporation assays
  • Regional verification using immunohistochemical detection of immediate early genes or phosphorylation of translation factors
  • Documentation of efficacy windows and duration of inhibition for specific administration protocols
Technical Considerations and Troubleshooting

Table 3: Common Experimental Issues and Solutions

Problem Potential Causes Solutions Preventive Measures
Incomplete memory impairment Insufficient dosage, improper timing, weak training Conduct dose-response curve, optimize administration timing, validate training parameters Pilot studies to establish effective parameters for specific setup
Tissue damage at infusion site High concentration, rapid infusion, solvent toxicity Dilute concentration, slow infusion rate, verify vehicle compatibility Histological verification, optimize infusion parameters in pilot studies
Non-specific behavioral effects Illness induction, stress response, neurotoxicity Include comprehensive controls, monitor acute responses, assess general health Implement careful dosing, proper housing conditions post-administration
Variable effects across studies Protocol differences, strain variability, environmental factors Standardize protocols, control environmental conditions, document methodological details Detailed methods reporting, consistent laboratory conditions
Lack of reconsolidation effect Suboptimal reactivation parameters, memory type insensitivity Titrate reactivation strength, extend training, verify memory age effects Systematic reactivation parameter testing in pilot studies

Signaling Pathways and Molecular Mechanisms

The molecular mechanisms through which this compound affects memory processes involve complex signaling cascades and transcriptional regulation. Understanding these pathways provides insight into both this compound's actions and the fundamental molecular biology of memory.

G Learning Learning Synaptic Activation Synaptic Activation Learning->Synaptic Activation Triggers MemoryRetrieval MemoryRetrieval Memory Reactivation Memory Reactivation MemoryRetrieval->Memory Reactivation Induces BDNF Release BDNF Release Synaptic Activation->BDNF Release Stimulates BDNF Reduction BDNF Reduction Memory Reactivation->BDNF Reduction Associated with TrkB Activation TrkB Activation BDNF Release->TrkB Activation Binds BDNF Reduction->TrkB Activation Reduces MAPK/ERK Pathway MAPK/ERK Pathway TrkB Activation->MAPK/ERK Pathway Activates CREB Phosphorylation CREB Phosphorylation MAPK/ERK Pathway->CREB Phosphorylation Leads to Gene Transcription Gene Transcription CREB Phosphorylation->Gene Transcription Initiates New mRNA New mRNA Gene Transcription->New mRNA Produces Protein Synthesis Protein Synthesis New mRNA->Protein Synthesis Required for Synaptic Stabilization Synaptic Stabilization Protein Synthesis->Synaptic Stabilization Enables This compound This compound This compound->Protein Synthesis Inhibits Long-Term Memory Long-Term Memory Synaptic Stabilization->Long-Term Memory Forms Cordycepin Cordycepin Cordycepin->BDNF Reduction Restores This compound Effects This compound Effects Cordycepin->this compound Effects Counters

The diagram above illustrates key molecular pathways affected by this compound in memory processes. Brain-Derived Neurotrophic Factor (BDNF) plays a particularly crucial role, as research demonstrates that this compound-induced memory deficits correlate with reduced BDNF expression in the hippocampus, while compounds like cordycepin can attenuate these deficits by restoring BDNF levels [6]. The CREB transcription factor represents another critical component, with studies showing that training during sleep phases when consolidation occurs increases CREB1 transcription, which is correlated with successful long-term memory formation despite the general protein synthesis blockade [3].

The timing of molecular events is crucial for understanding this compound effects. Immediately after learning, activation of existing proteins and signaling cascades (including MAPK/ERK pathways) triggers transcriptional activation of immediate early genes within approximately 30 minutes. Subsequent expression of late-response genes peaks around 2-4 hours post-training, with their protein products contributing to structural changes at synapses over subsequent hours. This temporal sequence explains the narrow windows during which this compound administration is effective and why different molecular manipulations have time-dependent effects on memory processes.

Conclusion and Research Applications

This compound remains a fundamental tool for investigating the protein synthesis dependence of memory processes, providing critical insights into the molecular mechanisms underlying consolidation and reconsolidation. The protocols outlined in this document provide a standardized framework for implementing this compound methodologies across diverse experimental paradigms while ensuring appropriate controls and validation procedures. Recent advances continue to refine our understanding of this compound's actions, including evidence that consolidation deficits tend to be larger and more persistent than reconsolidation deficits when experience and performance levels are carefully matched [1], and that protein synthesis during sleep phases may actively prevent new learning that could interfere with consolidation [3].

Future research directions will likely focus on developing more specific protein synthesis inhibitors targeting distinct translational mechanisms, temporal precision in protein synthesis inhibition, and integration with emerging techniques in optogenetics and chemogenetics. Additionally, the combination of this compound methodology with modern molecular biology approaches such as single-cell sequencing and proteomics promises to elucidate the specific proteins critical for memory stabilization. When applying these protocols, researchers should remain mindful of ongoing methodological considerations, including species-specific responses, strain differences, and the complex relationship between protein synthesis inhibition and subsequent homeostatic compensatory mechanisms that may complicate interpretation of experimental results.

References

Application Notes: Anisomycin as a Ribotoxic Stress Inducer

Author: Smolecule Technical Support Team. Date: February 2026

Anisomycin is a potent ribotoxic stressor that binds to the 28S rRNA in the peptidyl transferase center of the large ribosomal subunit, inhibiting protein synthesis and activating stress signaling pathways [1]. Its effects are highly concentration-dependent, triggering distinct pro-survival or pro-apoptotic pathways.

Summary of this compound Concentrations for Ribotoxic Stress

The table below summarizes effective this compound concentrations for inducing ribotoxic stress in various experimental models.

Cell Type / System Key Concentrations Used Primary Observed Effects Experimental Context / Notes

| PC12 (Rat pheochromocytoma) [1] | 1 µg/mL (≈ 3.18 µM) 10 ng/mL (≈ 0.032 µM) | High (1 µg/mL): Induces apoptosis; activates caspases, PKR cleavage, eIF2α phosphorylation. Low (10 ng/mL): Activates MAPK pathways (JNK, p38, ERK); does not inhibit translation or cause apoptosis. | Used to differentiate between apoptotic and non-apoptotic ribotoxic stress signaling. Role of p53 explored. | | Ovarian Cancer Stem Cells (OCSCs) [2] | 31.8 µM (IC₅₀ value) | Inhibits proliferation; induces metabolic changes linked to cuproptosis; increases lipid peroxidation and oxidative stress. | Potential novel cell death mechanism; used in MTT, LPO, and GSH assays. | | Human Dendritic Cells [3] | Low and High Concentrations (specific µM not provided) | Low: Selective activation of p38 kinase. High: Activates both p38 and JNK kinases. | Enhances antigen-presenting activity and T-cell clustering. | | General Ribotoxic Stress [4] | Low Nanomolar Concentrations | Inhibits protein synthesis; activates SAPKs (p38 and JNK) and upstream kinases (ASK1, MKK3/6, MKK4). | Considered a classic inducer of the ribotoxic stress response. |

Key Signaling Pathways Activated by this compound

The core mechanism of the ribotoxic stress response involves the activation of the Stress-Activated Protein Kinases (SAPKs), p38 and JNK [5]. The following diagram illustrates the major signaling pathways and downstream effects triggered by this compound-induced ribosome stalling.

G This compound This compound Ribosome Ribosome Stalling/Collision This compound->Ribosome ZAKalpha ZAKα (MAP3K) Ribosome->ZAKalpha MAP2Ks MKK3/MKK6 MKK4/MKK7 ZAKalpha->MAP2Ks SAPKs SAPKs p38 & JNK MAP2Ks->SAPKs Transcription Transcription Factors (e.g., c-Jun, ATF2) SAPKs->Transcription Outcomes Cell Fate Decisions Inflammatory Response Apoptosis Transcription->Outcomes

Detailed Experimental Protocols

Protocol 1: Inducing and Analyzing Ribotoxic Stress in PC12 Cells [1]

This protocol is designed to compare apoptotic and non-apoptotic ribotoxic stress.

  • 1. Cell Culture and Treatment

    • Cell Line: Rat pheochromocytoma PC12 cells (wild-type wtPC12 and p53-dominant negative p143p53PC12).
    • Culture Conditions: Maintain in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 5% fetal bovine serum (FBS) and 10% heat-inactivated horse serum at 37°C and 5% CO₂.
    • This compound Treatment:
      • Prepare a stock solution of this compound in DMSO.
      • For apoptotic response: Treat cells at high density with 1 µg/mL this compound.
      • For non-apoptotic stress signaling: Treat cells with 10 ng/mL this compound.
      • Include a vehicle control (DMSO at the same dilution).
      • Incubate for 0, 2, 4, 8, 12, or 24 hours to analyze time-dependent effects.
  • 2. Analysis of Key Endpoints

    • Western Blotting:
      • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
      • Target Proteins: Resolve 35 µg of protein lysate by SDS-PAGE and transfer to PVDF membrane.
      • Antibodies:
        • Apoptosis Markers: Cleaved caspase-3, -8, -9; PKR; P-eIF2α.
        • SAPK Activation: P-JNK, JNK, P-p38, p38, P-ERK, ERK.
      • Visualization: Use ECL reagent and document with a gel imaging system.
    • Exosome Isolation (for Paracrine Signaling):
      • Culture cells in DMEM with 0.5% horse serum for 24 hours before this compound treatment.
      • Collect conditioned media and centrifuge at 2,000 × g for 30 min to remove cells and debris.
      • Mix the supernatant with 0.2 volumes of Total Exosome Isolation Reagent, incubate at 4°C for 30 min, and centrifuge at 10,000 × g for 10 min.
      • Resuspend the exosome pellet in PBS and analyze by Western blotting for cargo (e.g., TRAIL).

The workflow for this protocol is outlined below.

G Start Culture PC12 Cells Treat Treat with this compound (1 µg/mL or 10 ng/mL) Start->Treat Branch Parallel Analysis Treat->Branch WB Western Blotting (Lyse cells, analyze proteins) Branch->WB Cell Pellet Exo Exosome Isolation (Collect media, precipitate) Branch->Exo Culture Supernatant Analyze Analyze Data (Compare time course & concentration) WB->Analyze Exo->Analyze

Protocol 2: Confirming Ribotoxic Stress via RPS3 Ubiquitination in HeLa Cells [6]

This protocol uses RPS3 monoubiquitination as a specific biomarker for ribosome stalling.

  • 1. Cell Treatment and Lysis

    • Cell Line: Human cervix carcinoma HeLa cells or RPE1 cells.
    • Treatment: Treat cells at ~80% confluency with 1 µM this compound (or other elongation inhibitors like cycloheximide) for 1-4 hours.
    • Lysis: Lyse cells directly in Laemmli buffer for quick analysis or in mild lysis buffer for subsequent fractionation.
  • 2. Detection of RPS3 Ubiquitination

    • Perform Western blotting as described in Protocol 1.
    • Use an antibody against RPS3.
    • Positive Signal: A higher molecular weight band, corresponding to monoubiquitinated RPS3 (Ub1-RPS3), confirms successful induction of ribotoxic stress and activation of the RQC pathway.
    • Validation: Knockdown or knockout of the E3 ligase RNF10 serves as a negative control, as it abolishes this modification [6].

Critical Considerations for Experimental Design

  • Concentration is Crucial: Carefully titrate this compound for your specific cell type. A pilot study measuring phosphorylation of JNK/p38 and cleavage of caspases/PKR is recommended to define optimal conditions [1].
  • Temporal Dynamics: Stress kinase activation is often rapid (peaking within minutes to hours), while apoptotic markers appear later. Include multiple time points in your initial experiments [1] [3].
  • Involvement of p53: The apoptotic response to high-dose this compound is often p53-dependent. Using p53-deficient cell lines or inhibitors can help dissect p53-specific effects [1].
  • Beyond SAPKs: this compound can induce other processes like exosome-mediated communication and novel cell death mechanisms like cuproptosis, which may be relevant depending on the research focus [1] [2].

References

Comprehensive Application Notes and Protocols: Anisomycin in Martin-Lewis Agar for Selective Isolation of Pathogenic Neisseria

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Purpose

Martin-Lewis agar represents a significant advancement in selective culture media for the isolation of fastidious pathogens. This medium was developed as an enhanced formulation of Thayer-Martin agar to improve the recovery of Neisseria gonorrhoeae and Neisseria meningitidis from clinical specimens containing mixed microbial flora. The critical component responsible for this selective capability is anisomycin, an antifungal agent that suppresses contaminating yeasts and fungi without inhibiting the growth of target pathogens. First introduced in 1964, Thayer-Martin agar underwent several modifications, culminating in the Martin-Lewis formulation which features an optimized antibiotic profile including increased vancomycin concentrations for superior suppression of gram-positive organisms [1].

The incorporation of this compound addresses a significant challenge in diagnostic microbiology: the overgrowth of contaminants that can obscure the presence of clinically relevant pathogens. This compound specifically targets the peptidyl transferase center of the 60S ribosomal subunit in eukaryotes, effectively inhibiting protein synthesis and cellular replication in fungi and yeasts while exhibiting minimal effect on pathogenic Neisseria species [2]. This selective inhibition is crucial for accurate diagnosis of sexually transmitted infections and meningococcal carriage, particularly in specimens collected from non-sterile sites such as the urogenital tract, oropharynx, and rectum where normal flora predominates [1].

Composition and Mechanism of Action

Complete Composition of Martin-Lewis Agar

Table 1: Composition of Martin-Lewis Agar Base [1]

Component Quantity per Liter Function
Casein Peptone 7.5 g Nitrogen source and amino acids
Meat Peptone 7.5 g Additional nitrogen source and growth factors
Corn Starch 1.0 g Neutralizes toxic fatty acids
Potassium Phosphate, dibasic 4.0 g pH buffer
Potassium Phosphate, monobasic 1.0 g pH buffer
Sodium Chloride 5.0 g Osmotic balance
Agar 10.0 g Solidifying agent
Hemoglobin 10.0 g Source of X factor (heme)
Dextrose 1.5 g Carbohydrate energy source
Bio-X Enrichment 10 mL V factor (NAD), vitamins, amino acids
V.C.A.T Supplement 10 mL Selective antibiotics (Vancomycin, Colistin, this compound, Trimethoprim)

Table 2: Antibiotic Supplement (V.C.A.T) Composition and Spectrum [1]

Antibiotic Concentration Spectrum of Inhibition
Vancomycin Specific concentration varies by manufacturer Gram-positive bacteria
Colistin Specific concentration varies by manufacturer Gram-negative bacteria, including Pseudomonas species
This compound Specific concentration varies by manufacturer Yeasts and fungi
Trimethoprim Specific concentration varies by manufacturer Proteus species and other swarming organisms
Mechanism of this compound Action

This compound functions through a dual mechanism that makes it particularly valuable in selective media. Primarily, it binds to the 60S ribosomal subunit of eukaryotic organisms, specifically interacting with the 25S rRNA residue 2397 and influencing the conformation of nearby U2873 residue. This molecular interaction prevents aminoacyl-tRNA binding at the peptidyl transferase center, thereby inhibiting protein synthesis and cellular replication in contaminating fungi and yeasts [2]. This ribosomal binding exhibits significant eukaryotic selectivity, which explains its minimal effect on bacterial pathogens including Neisseria species [3].

Additionally, this compound has been shown to activate certain mitogen-activated protein kinases (MAPKs), particularly JNK and p38 MAPK pathways, in mammalian cells at concentrations below those required for protein synthesis inhibition [4]. However, this secondary mechanism is not relevant to its antifungal activity in Martin-Lewis agar, as the concentrations used are specifically optimized for ribosomal inhibition in eukaryotic contaminants without affecting bacterial growth. The selective toxicity profile of this compound ensures that clinically relevant Neisseria species proliferate while common laboratory and clinical contaminants such as Candida albicans are effectively suppressed [1] [3].

Preparation and Experimental Protocols

Martin-Lewis Agar Preparation Protocol

Materials Required:

  • Dehydrated Martin-Lewis agar base (commercial preparation)
  • Purified filtered water
  • Hemoglobin solution (2%, sterile)
  • Bio-X enrichment (sterile)
  • V.C.A.T antibiotic supplement (sterile)
  • Heating mantle with stirring capability
  • Autoclave
  • Water bath (45-50°C)
  • Sterile Petri dishes

Step-by-Step Procedure:

  • Suspension: Suspend 36 g of dehydrated Martin-Lewis agar base in 500 mL of purified filtered water in a heat-resistant flask [1].

  • Heating and Sterilization: Heat the suspension with frequent agitation until boiling, maintaining boiling for one minute to ensure complete dissolution. Sterilize the medium by autoclaving at 121°C for 15 minutes under 15 psi pressure [1].

  • Cooling and Supplementation: Cool the sterilized base to 45-50°C in a water bath. Aseptically add 500 mL of sterile 2% hemoglobin solution, 10 mL of sterile Bio-X enrichment, and 10 mL of sterile V.C.A.T antibiotic supplement [1].

  • Mixing and Plating: Mix the completed medium gently but thoroughly to ensure even distribution of supplements without creating bubbles. Dispense approximately 20-25 mL volumes into sterile Petri dishes on a level surface [1].

  • Solidification and Storage: Allow the plates to solidify at room temperature, then store them at 2-8°C in sealed plastic bags or containers to prevent moisture loss. Prepared plates should be used within 4-6 weeks, with quality control testing performed if extended storage is required [1].

Specimen Processing and Incubation Protocol

Specimen Collection and Transport:

  • Genital specimens: Collect using appropriate swabs (Dacron or rayon with plastic shafts)
  • Transport: Use approved transport systems such as Jembec or Amies with charcoal
  • Time sensitivity: Inoculate plates within 6 hours of collection; if delay is expected, use appropriate transport media
  • Storage during transport: Maintain at room temperature; avoid refrigeration or freezing

Inoculation and Incubation:

  • Inoculate clinical specimens directly onto Martin-Lewis agar plates using standard streaking techniques for isolation of discrete colonies
  • Incubate plates at 35-37°C in a 5-7% CO₂-enriched atmosphere for optimal recovery
  • Maintain high humidity (>70%) during incubation to prevent desiccation of the medium
  • Examine plates at 24 and 48 hours for growth of suspected Neisseria colonies

The following diagram illustrates the complete workflow for the preparation and use of Martin-Lewis agar:

G Start Start Preparation Base Suspend 36g agar base in 500mL purified water Start->Base Heat Heat with agitation Boil for 1 minute Base->Heat Sterilize Autoclave at 121°C for 15 minutes Heat->Sterilize Cool Cool to 45-50°C Sterilize->Cool Supplement Aseptically add: - 500mL sterile 2% Hemoglobin - 10mL Bio-X Enrichment - 10mL V.C.A.T (antibiotics) Cool->Supplement Mix Mix gently and thoroughly Supplement->Mix Plate Dispense into sterile Petri dishes (20-25mL) Mix->Plate Solidify Allow to solidify at room temperature Plate->Solidify Store Store at 2-8°C in sealed containers Solidify->Store QC Quality Control Testing Store->QC Inoculate Inoculate with clinical specimen QC->Inoculate Incubate Incubate at 35-37°C in 5-7% CO₂, high humidity Inoculate->Incubate Examine Examine at 24 and 48 hours Incubate->Examine ID Identify suspicious colonies Examine->ID

Results Interpretation and Quality Control

Colonial Morphology and Identification

Table 3: Characteristic Colonial Morphology on Martin-Lewis Agar [1]

Microorganism Colonial Appearance Growth Characteristics Additional Notes
Neisseria gonorrhoeae Small (0.5-1mm), grayish-white to colorless, mucoid colonies Convex, smooth, moist appearance; typically appears after 24-48 hours incubation Oxidase-positive; gram-negative diplococci
Neisseria meningitidis Medium to large (1-3mm), blue-gray, mucoid colonies Smooth, convex with even edges; may appear more translucent than gonococci Oxidase-positive; gram-negative diplococci
Contaminating fungi Usually absent due to this compound inhibition If present, indicates potential this compound degradation or resistant species Should not grow on properly supplemented media
Gram-positive bacteria Usually absent due to vancomycin inhibition If present, suggests inadequate vancomycin activity or resistant species May indicate improper storage or preparation
Quality Control Procedures

Sterility Testing:

  • Incubate 3-5% of each media batch at 35-37°C for 24 hours
  • Verify absence of microbial growth before placing in service

Performance Testing:

  • Test each new lot with reference strains prior to clinical use
  • Incubate quality control strains for 24-48 hours under standard conditions
  • Verify both growth of target organisms and inhibition of contaminants

Table 4: Quality Control Organisms and Expected Results [1]

Quality Control Strain Expected Result Frequency
Neisseria gonorrhoeae (ATCC 43069) Good growth; typical morphology Each lot and every new shipment
Neisseria meningitidis (ATCC 13077) Good growth; typical morphology Each lot and every new shipment
Candida albicans (ATCC 10231) No growth or significantly inhibited Each lot and every new shipment
Streptococcus pyogenes (ATCC 19615) No growth or significantly inhibited Each lot and every new shipment
Escherichia coli (ATCC 25922) No growth or significantly inhibited Each lot and every new shipment

Performance Criteria:

  • Target Neisseria strains should exhibit ≥70% recovery compared to non-selective chocolate agar
  • Contaminant strains should show ≥99% inhibition compared to non-selective media
  • If quality control fails, investigate preparation procedures, supplement integrity, and storage conditions

Applications and Limitations

Clinical and Research Applications

Martin-Lewis agar serves as a critical tool in both clinical diagnostic and research settings. Its primary application is the selective isolation of pathogenic Neisseria species from clinical specimens, particularly for the diagnosis of gonorrhea and meningococcal carriage [1]. The medium is essential for processing specimens from non-sterile sites including genital, rectal, and pharyngeal swabs, where normal flora would otherwise overgrow the fastidious pathogens. The incorporation of this compound is particularly valuable for oropharyngeal specimens, which frequently contain Candida species that can complicate identification of Neisseria gonorrhoeae [1].

Research applications include epidemiological studies of gonorrhea and meningococcal disease, antimicrobial resistance surveillance, and basic microbiological studies of Neisseria biology. A modified formulation known as Martin-Lewis with Lincomycin provides decreased vancomycin concentrations for improved recovery of Neisseria gonorrhoeae from both genital and oropharyngeal specimens, addressing the issue of vancomycin sensitivity in some gonococcal strains [1]. This modification maintains the this compound component for consistent antifungal protection while adjusting the gram-positive inhibition profile to enhance recovery of potentially sensitive Neisseria isolates.

Limitations and Considerations

Despite its utility, Martin-Lewis agar has several important limitations that require consideration:

  • Potential inhibition of some Neisseria strains: Some strains of N. gonorrhoeae may be inhibited by vancomycin, while others may be susceptible to trimethoprim, potentially leading to false-negative results [1]

  • Fastidious nature of pathogens: N. gonorrhoeae exhibits sensitivity to desiccation and temperature extremes, requiring careful specimen handling and rapid processing to maintain viability [1]

  • Non-specific growth: Certain oxidase-positive, gram-negative bacilli may grow on selective media and produce colonies resembling N. gonorrhoeae, necessitating confirmatory testing [1]

  • Supplement stability: Antibiotic supplements, particularly this compound, have finite stability requiring proper storage conditions and rotation of stock solutions

  • Diagnostic confirmation: Additional testing including morphological, biochemical, and/or serological tests must be performed for final identification to confirm cultural findings [1]

Troubleshooting and Technical Notes

Common Issues and Solutions:

Problem: Poor growth of target Neisseria species

  • Potential causes: Overheating during preparation, inadequate CO₂ tension during incubation, expired supplements, desiccated medium
  • Solutions: Verify sterilization parameters, check CO₂ generator or tank levels, use freshly prepared supplements, ensure proper storage conditions

Problem: Breakthrough growth of contaminants

  • Potential causes: Inadequate mixing of supplements, degraded antibiotics, improper storage temperature, too heavy inoculum
  • Solutions: Mix supplements thoroughly, verify supplement expiration dates, store at 2-8°C, dilute heavily contaminated specimens before plating

Problem: Excessive drying of plates

  • Potential causes: Low humidity during incubation, prolonged storage, inadequate sealing
  • Solutions: Use humidity trays in incubators, follow first-in-first-out inventory system, store in sealed bags

Technical Notes:

  • Antibiotic Supplement Preparation: Prepare V.C.A.T supplement according to manufacturer's instructions and aliquot to avoid repeated freeze-thaw cycles that may degrade this compound potency

  • Specimen Processing: Inoculate specimens as soon as possible after collection; if delay is unavoidable, use appropriate transport media

  • Alternative Formulations: For specimens from sites with high normal flora, consider using modified Thayer-Martin formulations with adjusted antibiotic concentrations

  • Storage Conditions: Prepared plates should be stored in the dark at 2-8°C and protected from moisture loss; use within 4 weeks for optimal performance

References

Comprehensive Application Notes and Protocols for Anisomycin in Cancer Cell Line Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anisomycin and Its Mechanisms in Cancer Research

This compound is a potent protein synthesis inhibitor originally isolated from Streptomyces griseolus and S. roseochromogenes that has emerged as a valuable tool in cancer biology research. This antibiotic compound exhibits a dual mechanism of action, functioning both as a translational inhibitor by binding to the 60S ribosomal subunit and as a potent activator of stress-activated signaling pathways. With a molecular weight of 265.3 g/mol and chemical formula of C14H19NO4, this compound is typically prepared as a concentrated stock solution in DMSO (25 mg/mL) and used at working concentrations ranging from 5-50 μg/mL (approximately 19-188 μM) for various treatment durations depending on experimental objectives [1]. The compound's ability to simultaneously inhibit protein synthesis while activating key stress response pathways makes it particularly useful for studying cancer cell vulnerability mechanisms and developing combination therapy approaches.

This compound's primary molecular mechanism involves binding to the peptidyl transferase center of the eukaryotic 28S rRNA, thereby suppressing the peptidyl transferase reaction and blocking peptide bond formation during protein synthesis [2]. This ribotoxic stress triggers a cascade of cellular responses, most notably the strong activation of stress kinases including SAPK/JNK and p38 MAPK, as well as p70/85 S6 kinase in mammalian cells [1]. This activation results in the rapid induction of immediate-early genes such as c-fos, fosB, c-jun, JunB, and JunD, positioning this compound as a powerful signaling agonist that can synergize with growth factors and phorbol esters [1]. Research has demonstrated that this compound induces apoptosis across many cancer cell lines, making it a promising candidate for investigating cancer-selective vulnerability and overcoming treatment resistance [3] [1].

Table 1: Key Characteristics of this compound

Property Description
Molecular Weight 265.3 g/mol
Molecular Formula C14H19NO4
CAS Number 22862-76-6
Solubility DMSO (100 mg/mL), Methanol (50 mg/mL)
Storage Conditions Lyophilized at -20°C, protected from light
Stability 24 months lyophilized, 1 month in solution at -20°C
Primary Mechanisms Protein synthesis inhibition, JNK/p38 MAPK activation
Typical Working Concentrations 5-50 μg/mL (19-188 μM)

Experimental Protocols and Methodologies

Cell Viability and Proliferation Assays

The MTT assay provides a straightforward method for assessing this compound's effects on cancer cell viability and proliferation. Begin by seeding cancer cells in 96-well plates at optimal densities (typically 3,000-10,000 cells/well depending on cell type) and allow them to adhere overnight. Prepare this compound working solutions in complete cell culture medium from DMSO stock solutions, ensuring final DMSO concentrations do not exceed 0.1% (v/v). Treat cells with a concentration series of this compound (e.g., 0-200 μM) for 24-72 hours. For combination studies, this compound can be co-administered with chemotherapeutic agents such as cisplatin (1-10 μM), paclitaxel (1-100 nM), or TRAIL receptor agonists like lexatumumab (0.75-3.0 μg/mL) [4] [5]. After treatment, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 3-4 hours. Carefully remove the medium and dissolve the resulting formazan crystals in 100 μL DMSO. Measure absorbance at 570 nm using a microplate reader and calculate cell viability relative to vehicle-treated controls [3].

For enhanced throughput, EZ-Cytox Enhanced cell viability assays can be employed as an alternative. Seed cells in 96-well plates and treat with this compound as described. Add 10 μL of EZ-Cytox reagent directly to each well and incubate for 1-4 hours at 37°C before measuring absorbance at 450 nm. This approach was used to determine IC50 values for this compound in hepatocellular carcinoma cells: HepG2 (82.2 nM), Huh7 (118 nM), and SNU449 (138 nM) [6]. To distinguish between cytostatic and cytotoxic effects, incorporate a cell death ELISA that specifically detects histone-associated DNA fragments (mono- and oligonucleosomes) released during apoptosis. This method confirmed that low-dose this compound (40 nM) primarily inhibits proliferation rather than inducing apoptosis in melanoma cells, while combination treatment with lexatumumab significantly increases apoptotic cell death [4].

G Start Start Cell Viability Assay Plate Seed cells in 96-well plate (3,000-10,000 cells/well) Start->Plate Treat Treat with this compound (0-200 μM, 24-72h) Plate->Treat MTT Add MTT reagent (10 μL, 3-4h incubation) Treat->MTT Solubilize Solubilize formazan crystals in DMSO MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Analyze data Calculate IC50 Measure->Analyze End End Analyze->End

Figure 1: Workflow for Cell Viability Assessment Using MTT Assay

Apoptosis Analysis Protocols

Annexin V/Propidium Iodide (PI) staining provides a reliable method for quantifying apoptosis induction by this compound. Culture cancer cells in appropriate medium and treat with this compound at desired concentrations and time points. For prostate cancer DU 145 cells, effective sensitization to Fas-mediated apoptosis occurs with 250 ng/mL (approximately 0.94 μM) this compound pretreatment for 10 minutes followed by 200 ng/mL anti-Fas IgM for 8 hours [7]. For hepatocellular carcinoma cells, treatment with 0.2 μM this compound for 48 hours significantly increases apoptosis [6]. After treatment, collect both floating and adherent cells, wash with cold PBS, and resuspend in Annexin V binding buffer (150 mM NaCl, 18 mM CaCl2, 10 mM HEPES, 5 mM KCl, 1 mM MgCl2). Add FITC-conjugated Annexin V (1 μg/mL) and PI (50 μg/mL), then incubate for 15 minutes at room temperature in the dark. Analyze samples by flow cytometry within 1 hour, distinguishing live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

To confirm the involvement of specific apoptotic pathways, caspase inhibition assays can be performed. Pre-treat cells with 10 μM of the broad-spectrum caspase inhibitor z-VAD-fmk or caspase-specific inhibitors (z-IETD-fmk for caspase-8, z-LEHD-fmk for caspase-9) for 30-60 minutes before this compound treatment [4] [7]. For assessment of mitochondrial membrane potential during apoptosis, use JC-1 staining followed by flow cytometry analysis. JC-1 exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (530 nm) to red (590 nm). Cells undergoing apoptosis show decreased red fluorescence and increased green fluorescence [7]. Additionally, Western blot analysis of key apoptotic markers provides molecular confirmation: cleaved caspases-3, -8, and -9, PARP cleavage, and Bid truncation. In melanoma cells, this compound combined with lexatumumab increases cleavage of pro-caspases and PARP, indicating enhanced apoptotic activation [4].

Table 2: Key Reagents for Apoptosis Analysis

Reagent Application Concentration Detection Method
Annexin V-FITC Phosphatidylserine exposure 1 μg/mL Flow cytometry (FL-1)
Propidium Iodide Membrane integrity 50 μg/mL Flow cytometry (FL-2)
z-VAD-fmk Pan-caspase inhibitor 10-50 μM Functional blocking
z-IETD-fmk Caspase-8 inhibitor 10-50 μM Functional blocking
z-LEHD-fmk Caspase-9 inhibitor 10-50 μM Functional blocking
JC-1 Mitochondrial potential 2-5 μg/mL Flow cytometry ratio
Protein Synthesis Inhibition and Signaling Activation

The [3H]-leucine incorporation assay directly measures this compound's effect on protein synthesis. Culture cells in leucine-free medium and treat with this compound across a concentration range (e.g., 10 nM-10 μM) for desired time periods. Add 1 μCi/mL [3H]-leucine during the final 2-4 hours of treatment. Terminate incorporation by placing plates on ice and washing with cold PBS. Precipitate proteins with 10% trichloroacetic acid (TCA) at 4°C for 30 minutes, then collect precipitates on glass fiber filters. Wash filters extensively with 5% TCA, dry, and measure incorporated radioactivity by scintillation counting. Express results as percentage inhibition relative to vehicle-treated controls. Research in melanoma cells demonstrates that low this compound doses (10-100 nM) inhibit de novo protein synthesis by up to 20-30%, while higher concentrations (1-10 μM) achieve more substantial inhibition [4].

For analysis of stress pathway activation, perform Western blotting to detect phosphorylation of key signaling molecules. Harvest cells after this compound treatment (typically 5-60 minutes for acute signaling activation) using RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Separate 20-35 μg of total protein by SDS-PAGE, transfer to PVDF membranes, and probe with phospho-specific antibodies. This compound strongly activates JNK and p38 MAPK, detectable using phospho-JNK (Thr183/Tyr185) and phospho-p38 antibodies [8] [1]. In breast cancer cells, this compound-induced JNK phosphorylation correlates with decreased STAT3 phosphorylation, suggesting interconnected signaling networks [8]. For examination of apoptosis-related protein expression, analyze levels of Bcl-2 family members, IAP proteins (XIAP, Livin), and death receptors. In melanoma cells, this compound decreases anti-apoptotic XIAP levels and induces cleavage of anti-apoptotic protein Livin, generating truncated fragments with potential pro-apoptotic functions [4].

Cancer Type-Specific Applications and Efficacy Data

Hematological and Solid Tumor Applications

This compound demonstrates broad anticancer activity across diverse cancer types, with particular promise in overcoming treatment resistance through combination approaches. In melanoma models, this compound synergizes with the TRAIL receptor agonist lexatumumab, with combination index values ranging from 0.34-0.62 (values <0.9 indicate synergy) across multiple concentration combinations [4]. The synergistic effect is especially notable given that lexatumumab alone induces apoptosis in only approximately 20% of treated melanoma cells, while combination with this compound (40-80 nM) significantly enhances cell death through increased caspase activation and modulation of anti-apoptotic proteins [4].

In non-small cell lung cancer (NSCLC), this compound exhibits selective activity against cancer cells while sparing normal lung epithelial cells. The compound inhibits growth, migration, and survival in NSCLC cells regardless of genetic mutation status, with isobologram analysis confirming synergistic interactions when combined with standard chemotherapeutic agents (cisplatin, paclitaxel) or targeted therapies (gefitinib) [5]. The primary mechanism in NSCLC involves suppression of the PI3K/Akt/mTOR pathway rather than JNK/p38 MAPK activation, and overexpression of constitutively active Akt reverses this compound's pro-apoptotic effects [5]. This pathway-specific activity highlights the importance of understanding cancer type-dependent mechanisms when applying this compound in experimental settings.

For hepatocellular carcinoma (HCC), this compound demonstrates direct cytotoxicity with IC50 values in the nanomolar range (82.2-138 nM across different cell lines) [6]. Beyond direct cytotoxic effects, this compound exhibits immunomodulatory properties in HCC by enhancing NK cell-mediated cytotoxicity through upregulation of lymphocyte function-associated antigen-3 (LFA-3/CD58) and modulation of MHC-I molecules, potentially improving immune synapse formation between NK cells and cancer cells [6]. This dual functionality—direct cancer cell killing and enhanced immune recognition—makes this compound particularly interesting for immunotherapy combination approaches.

Table 3: this compound Efficacy Across Cancer Types

Cancer Type Cell Lines IC50/Effective Concentration Key Findings Combination Partners
Melanoma FEMX-1, WM239 40-80 nM Synergistic with TRAIL agonist; CI: 0.34-0.62 Lexatumumab (0.75-3.0 μg/mL)
Hepatocellular Carcinoma HepG2, Huh7, SNU449 82.2-138 nM Enhances NK cell cytotoxicity; CD58 upregulation NK cell therapy
Non-Small Cell Lung Cancer A549, H1299 Varies by cell line Suppresses PI3K/Akt/mTOR; selective for cancer cells Cisplatin, paclitaxel, gefitinib
Ovarian Cancer OCSCs 31.8 μM Induces ferroptosis; inhibits OCSC activity Ferrostatin-1 (4.0 μM)
Prostate Cancer DU 145 250 ng/mL Sensitizes to Fas-mediated apoptosis; JNK-dependent Anti-Fas IgM (200 ng/mL)
Cancer Stem Cell and Ferroptosis Applications

Ovarian cancer stem cells (OCSCs) represent a therapeutic challenge due to their resistance to conventional chemotherapy, but this compound demonstrates promising activity against this cell population. Isolate CD44+/CD133+ OCSCs from human ovarian cancer tissues using fluorescence-activated cell sorting, then treat with this compound at its IC50 concentration (31.8 μM) for functional assays [9] [3]. This compound suppresses OCSC activity through multiple mechanisms, including downregulation of NCBP2-AS2/MEK/ERK/STAT3 signaling and induction of ferroptosis—an iron-dependent form of programmed cell death distinct from apoptosis [9] [3]. The compound's ability to target multiple pathways simultaneously makes it particularly effective against the heterogeneous OCSC population.

The ferroptosis induction capability of this compound in OCSCs represents a novel mechanism of action. Treatment significantly reduces adenosine triphosphate and total glutathione levels while increasing lipid peroxidation, malondialdehyde, and Fe2+ levels—all characteristic features of ferroptosis [3]. The ferroptosis inhibitor Ferrostatin-1 (4.0 μM) significantly attenuates this compound's cytotoxicity, confirming ferroptosis involvement [3]. Gene expression profiling reveals that this compound suppresses gene clusters associated with glutathione metabolism and autophagy signaling pathways, with activating transcription factor 4 (ATF4) identified as a key regulator. These findings position this compound as a multi-mechanism agent against treatment-resistant cancer stem cells, simultaneously targeting protein synthesis, signaling pathways, and cell death mechanisms.

Signaling Pathways and Molecular Mechanisms

This compound exerts its anticancer effects through multiple interconnected signaling pathways that vary depending on cellular context and concentration. The primary initiating event involves binding to the 60S ribosomal subunit and inhibiting peptidyl transferase activity, leading to ribotoxic stress response [10] [2]. This ribosomal stress triggers rapid activation of stress-activated protein kinases, particularly JNK and p38 MAPK, even at concentrations that do not globally inhibit protein synthesis [10] [1]. The sustained activation of these kinase pathways ultimately promotes mitochondrial-mediated apoptosis through modulation of Bcl-2 family proteins and caspase activation cascades.

The JNK activation pathway plays a central role in this compound's mechanism across multiple cancer types. Activated JNK phosphorylates various transcription factors including c-Jun, p53, and STAT3, regulating genes involved in apoptosis and cell cycle arrest [8]. In breast cancer, high levels of this compound-activated phospho-JNK correlate with better patient survival following neoadjuvant chemotherapy, suggesting its potential role as a predictive biomarker [8]. Simultaneously, this compound can inhibit pro-survival pathways such as PI3K/Akt/mTOR in NSCLC and MEK/ERK/STAT3 in ovarian cancer, further promoting cancer cell death [9] [5]. The convergence of multiple stress pathways while inhibiting survival signals creates a cellular environment primed for apoptosis, particularly when combined with other therapeutic agents.

G This compound This compound Ribosome Binds 60S ribosomal subunit This compound->Ribosome Stress Ribotoxic stress response Ribosome->Stress JNK JNK activation Stress->JNK p38 p38 MAPK activation Stress->p38 PI3K PI3K/Akt/mTOR inhibition Stress->PI3K ERK MEK/ERK/STAT3 inhibition Stress->ERK Ferroptosis Ferroptosis induction Stress->Ferroptosis ProtSynth Protein synthesis inhibition Stress->ProtSynth Apoptosis Mitochondrial apoptosis pathway JNK->Apoptosis p38->Apoptosis Caspase Caspase activation (3, 8, 9) Apoptosis->Caspase Combination Enhanced response to: - TRAIL agonists - Chemotherapy - Targeted therapy Caspase->Combination

Figure 2: this compound's Multifaceted Signaling Pathways in Cancer Cells

Technical Considerations and Optimization

Concentration and Timing Optimization

Dose-dependent effects represent a critical consideration in this compound experimentation, as the compound exhibits distinct activities at different concentrations. At subinhibitory concentrations (e.g., 10 ng/mL or approximately 38 nM in PC12 cells), this compound activates stress kinase pathways (JNK, p38 MAPK, ERK) without globally inhibiting protein synthesis or inducing apoptosis [10]. These low concentrations effectively sensitize cancer cells to other apoptotic stimuli, such as Fas activation in prostate cancer cells or TRAIL receptor engagement in melanoma cells [4] [7]. In contrast, protein synthesis-inhibiting concentrations (e.g., 1 μg/mL or approximately 3.8 μM in PC12 cells) trigger caspase activation, PKR cleavage, eIF2α phosphorylation, and ultimately apoptosis [10]. This dose-dependent duality enables researchers to design experiments that either exploit this compound's signaling modulation properties or its direct pro-apoptotic effects.

Treatment duration similarly requires optimization based on experimental objectives. Acute treatments (5-60 minutes) are sufficient for analyzing immediate signaling activation events such as JNK and p38 MAPK phosphorylation [1]. For apoptosis induction and viability assessments, longer treatments (24-72 hours) are typically necessary [4] [6]. In combination therapy approaches, pretreatment protocols often yield superior synergy—for example, 10-minute this compound pretreatment before Fas activation in DU 145 prostate cancer cells, or 2-day this compound pretreatment before NK cell exposure in hepatocellular carcinoma models [6] [7]. These temporal considerations significantly influence experimental outcomes and should be carefully planned during protocol design.

Combination Therapy Strategies

The synergistic potential of this compound with established cancer therapies represents one of its most promising research applications. Several combination strategies have demonstrated enhanced efficacy across various cancer models. TRAIL pathway activation combined with this compound shows particular promise in melanoma, where subtoxic this compound concentrations (40-80 nM) synergize with lexatumumab (TRAIL-R2 agonist) through modulation of anti-apoptotic proteins including Livin and XIAP [4]. Similarly, conventional chemotherapy partners like cisplatin and paclitaxel show enhanced activity against NSCLC when combined with this compound, with isobologram analysis confirming synergistic interactions selectively in cancer cells but not normal lung epithelial cells [5].

Emerging combination approaches leverage this compound's effects on immune recognition and cancer stem cells. In hepatocellular carcinoma, this compound pretreatment enhances NK cell-mediated cytotoxicity by upregulating adhesion molecules (CD58, MHC-I, ICAM4) important for immune synapse formation [6]. For ovarian cancer stem cells, this compound-induced ferroptosis provides a complementary cell death mechanism to conventional apoptosis, potentially addressing therapeutic resistance [3]. When designing combination studies, include appropriate controls including single-agent treatments and vehicle controls, and consider using multiple ratio designs for synergy assessment (e.g., Chou-Talalay method for combination index calculation) [4].

Conclusion

This compound represents a versatile experimental tool in cancer biology research, offering unique capabilities as both a protein synthesis inhibitor and signaling modulator across diverse cancer models. The protocols and application notes presented here provide researchers with comprehensive methodologies for investigating this compound's effects in various experimental contexts. The compound's ability to sensitize resistant cancer cells to conventional therapies, target cancer stem cell populations, and modulate immune recognition pathways makes it particularly valuable for developing novel combination approaches. As research continues to elucidate this compound's complex mechanisms of action, proper experimental implementation as outlined in these application notes will ensure reliable, reproducible results that advance our understanding of cancer biology and therapeutic development.

References

Anisomycin-Induced GATA-6 Degradation: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance The transcription factor GATA-6 is crucial for normal cell differentiation but is abnormally overexpressed in many gastrointestinal cancers, where it accelerates cell proliferation and confers resistance to anti-cancer drugs [1] [2]. Targeting GATA-6 for degradation is a promising chemotherapeutic strategy.

Anisomycin, an activator of the c-Jun N-terminal kinase (JNK) pathway, has been identified as a key inducer of GATA-6 degradation [3]. It stimulates the nuclear export of GATA-6 followed by its proteasomal destruction in the cytoplasm [1] [3]. This two-step process leads to the inhibition of cancer cell proliferation.

Mechanism of Action The proposed mechanism involves a defined JNK-dependent signaling pathway, illustrated below.

G This compound This compound JNK JNK This compound->JNK CRM1 CRM1 JNK->CRM1 NuclearExport NuclearExport CRM1->NuclearExport GATA6_Cytoplasm GATA-6 (Cytoplasm) NuclearExport->GATA6_Cytoplasm Stimulates ProteasomalDegradation ProteasomalDegradation GATA6_Degraded GATA6_Degraded ProteasomalDegradation->GATA6_Degraded GATA6_Nucleus GATA-6 (Nucleus) GATA6_Nucleus->GATA6_Cytoplasm Export GATA6_Cytoplasm->ProteasomalDegradation

This compound activates JNK, which triggers the CRM1-dependent nuclear export of GATA-6. Once in the cytoplasm, GATA-6 is degraded by proteasomes [3] [4]. This degradation leads to G2/M cell cycle arrest and suppresses proliferation in colorectal cancer DLD-1 cells [1]. Notably, this compound also sensitizes cells to anoikis (detachment-induced apoptosis) by decreasing the protein synthesis of the caspase-8 inhibitor FLIP [5].

Therapeutic Potential and Synergistic Effects A significant finding is the synergistic effect of this compound with conventional chemotherapeutics. In 3D spheroid cultures of DLD-1 cells, which mimic in vivo tumors, this compound strongly inhibited growth. While 5-Fluorouracil (5-FU) alone had only a slight effect, its combination with a low concentration of this compound resulted in strong growth inhibition [1] [2]. This suggests that inducing GATA-6 dysfunction could enhance the efficacy of existing colorectal cancer treatments.

Detailed Experimental Protocols

Protocol 1: Inhibiting Proliferation and Inducing G2/M Arrest in DLD-1 Cells

This protocol assesses the anti-proliferative effects of this compound on colorectal cancer cells in a 2D monolayer culture [1] [2].

  • 1. Cell Culture: Maintain DLD-1 human colorectal cancer cells in RPMI 1640 medium supplemented with 10% FBS under standard conditions (37°C, 5% CO₂).
  • 2. Drug Treatment: Prepare a 1 mM stock solution of this compound in DMSO. Treat cells at approximately 70-80% confluency with a final concentration of 0.25 - 1.0 µM this compound. Include a vehicle control (DMSO only).
  • 3. Incubation and Analysis: Incubate for 24-48 hours.
    • Viability Assay: Use the MTT assay or similar to quantify cell viability.
    • Cell Cycle Analysis: After treatment, harvest cells and analyze cell cycle distribution using a Muse Cell Cycle Kit or flow cytometry with PI staining. Expect a significant accumulation of cells in the G2/M phase.

Key Quantitative Data from DLD-1 Proliferation Assay (48-hour treatment) [1] [2]

This compound Concentration Cell Viability (% of Control) Cell Cycle Distribution (G2/M Arrest)
0.25 µM ~60% Marked increase
0.5 µM ~40% Significant increase
1.0 µM ~20% Strong increase

Protocol 2: Analyzing GATA-6 Localization and Degradation

This protocol details the steps to observe the nuclear export and degradation of GATA-6 protein in response to this compound [3].

  • 1. Cell Culture and Treatment: Use DLD-1 or CHO-K1 cells stably expressing GATA-6. Treat with 1 µM this compound for 1-4 hours. To inhibit JNK, pre-treat cells with 10 µM SP600125 for 1 hour. To inhibit nuclear export, pre-treat with 10 nM Leptomycin B (LMB) for 1 hour.
  • 2. Subcellular Fractionation: At the end of treatment, use NE-PER Nuclear and Cytoplasmic Extraction Reagents to separate nuclear and cytoplasmic fractions.
  • 3. Immunoblotting:
    • Separate proteins from each fraction by SDS-PAGE.
    • Transfer to a PVDF membrane.
    • Incubate with a primary anti-GATA-6 antibody.
    • Incubate with an HRP-conjugated secondary antibody.
    • Detect signals using an ECL system.
  • 4. Expected Results: this compound treatment should cause a rapid decrease in nuclear GATA-6 and a transient increase in cytoplasmic GATA-6, followed by a decrease. This effect is blocked by SP600125 and LMB.

Key Observations from GATA-6 Localization Assay [3]

Treatment Group Nuclear GATA-6 Level Cytoplasmic GATA-6 Level Interpretation
Control (DMSO) High Low Baseline state
This compound Strong decrease Transient increase, then decrease Active nuclear export and degradation
This compound + LMB No decrease No change Export is CRM1-dependent

Protocol 3: Evaluating Efficacy in 3D Spheroid Culture

This protocol tests this compound's effect in a more physiologically relevant 3D model and its synergy with 5-FU [1].

  • 1. Spheroid Formation: Seed DLD-1 cells in hydrogel-coated ultralow binding 96-well plates to allow spheroid formation.
  • 2. Drug Treatment: Once spheroids are formed (after 3-5 days), treat with:
    • This compound alone (e.g., 0.1 µM)
    • 5-FU alone (at a concentration that shows slight efficacy)
    • Combination of this compound and 5-FU
  • 3. Incubation and Analysis: Incubate for several days, refreshing media/drugs as needed. Monitor spheroid growth and morphology daily using microscopy. Quantify spheroid volume or use a cell viability assay like Cell Counting Kit-8 (CCK-8) at the endpoint.

Critical Considerations and Troubleshooting

  • Cell Line Variability: The effect of this compound is context-dependent. Always validate GATA-6 expression levels in your cell model before experimentation.
  • Apoptosis vs. Cell Cycle Arrest: Note that in DLD-1 cells under adherent conditions, this compound primarily causes G2/M arrest without significant apoptosis [1]. Apoptosis may be more prominent in suspension (anoikis) conditions [5].
  • Control Imperative: For localization studies, always include controls for fractionation purity (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).
  • JNK Specificity: While this compound is a potent JNK activator, it can also inhibit protein synthesis [5]. Using the JNK inhibitor SP600125 as a control is essential to confirm that observed effects on GATA-6 are JNK-dependent.

Conclusion

Targeting the this compound-JNK-GATA-6 axis represents a promising strategy for cancer therapy, especially for GATA-6 dependent cancers. The provided protocols and data offer a foundation for further pre-clinical investigation, particularly in exploring synergistic drug combinations aimed at overcoming drug resistance.

References

Anisomycin: Application Notes for JNK Activation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Anisomycin is an antibiotic isolated from Streptomyces griseolus that serves as a potent agonist for the c-Jun N-terminal kinase (JNK) pathway, a key regulator of cellular stress responses and cell fate decisions [1] [2]. Recent research highlights that beyond simple activation, the temporal dynamics of JNK signaling (sustained, transient, or pulsed) are critical for eliciting distinct downstream gene expression patterns and cellular outcomes [1] [3]. These Application Notes provide a detailed protocol for using this compound to experimentally control JNK activation dynamics, enabling researchers to investigate its role in processes like apoptosis and inflammatory signaling.

Key Properties and Handling this compound (Molecular Weight: 265.3 g/mol, CAS: 22862-76-6) acts primarily by inhibiting protein synthesis and simultaneously activating JNK and p38 MAPK stress pathways [4] [2]. The table below summarizes its fundamental properties for experimental use.

Property Specification
Molecular Formula C₁₄H₁₉NO₄ [2]
Solubility DMSO (~200 mM), Ethanol (~60 mg/mL), Water (Insoluble) [2]
Storage Store dry at room temperature. Prepare fresh DMSO stock solutions due to moisture absorption [2].
Primary Target JNK pathway (induces phosphorylation) [2]

Experimental Protocol for JNK Activation

This protocol is adapted from recent research that utilized a sub-inhibitory concentration of this compound to induce specific JNK dynamics while minimizing global translational shutdown [3].

1. Cell Preparation and Plating

  • Culture adherent cells (e.g., RPE1-hTERT, HEK293, RAW264.7) under standard conditions.
  • One day before the experiment, plate cells onto appropriate culture vessels (e.g., 6-well plates for Western blot, multi-well imaging dishes for live-cell biosensors).
  • On the day of treatment, ensure cells are at a confluency of 70-80%.

2. This compound Stock and Working Solution Preparation

  • Prepare a 10 mM stock solution in pure, fresh DMSO. Aliquot and store at -20°C for short-term use.
  • On the treatment day, dilute the stock in pre-warmed serum-free or complete medium to create a 50 ng/mL (≈ 0.19 µM) working solution. Vortex gently to ensure homogeneity [3].

3. Dosing Strategies for Temporal Dynamics Control The method of this compound application directly determines the dynamics of JNK activation. The workflow and outcomes of these strategies are summarized in the diagram below.

G start Cell Preparation (70-80% Confluence) stock Prepare 10 mM Stock in DMSO start->stock ws Dilute to 50 ng/mL in Warm Medium stock->ws method Choose Dosing Method ws->method sustained Sustained Activation method->sustained transient Transient Activation method->transient pulsed Pulsed Activation method->pulsed Repeat for additional pulses s1 Add this compound (50 ng/mL) sustained->s1 t1 Add this compound (50 ng/mL) transient->t1 p1 Pulse 1: Add this compound (50 ng/mL) pulsed->p1 Repeat for additional pulses s2 Incubate Continuously (1 to 8+ hours) s1->s2 t2 Incubate for 30-60 min t1->t2 t3 Wash Out with Warm Media (2-3 times) t2->t3 t4 Add Fresh Media (Continue incubation) t3->t4 p2 Incubate for 30-60 min p1->p2 Repeat for additional pulses p3 Wash Out with Warm Media p2->p3 Repeat for additional pulses p4 Rest in Fresh Media (60-90 min) p3->p4 Repeat for additional pulses p5 Pulse 2: Repeat Steps 1-3 p4->p5 Repeat for additional pulses

4. Validation of JNK Activation

  • Western Blot Analysis: The most direct method for validating JNK dynamics.
    • Time Points: Collect lysates at key time points post-treatment (e.g., 15, 30, 60 min, 2, 4, 8 hours).
    • Targets: Probe for phospho-JNK (Thr183/Tyr185) and phospho-c-Jun (Ser73) to monitor pathway activity. Total JNK and c-Jun serve as loading controls [3] [2].
    • Expected Result: Sustained dosing shows prolonged phosphorylation; transient dosing shows a sharp peak and decline; pulsed dosing shows periodic peaks [3].
  • Live-Cell Imaging: For single-cell dynamic analysis, use cells expressing JNK activity biosensors (e.g., JNKKTR) to track activation in real-time [3].

Experimental Parameters and Data The table below consolidates key quantitative information from the literature for various cell lines.

Cell Line Assay Type Typical Working Concentration Incubation Time Key Findings / Outcome PMID / Reference
RPE1-hTERT Live-cell Imaging (JNKKTR) 50 ng/mL (0.19 µM) Varies by protocol Induces specific JNK dynamics (sustained, transient, pulsed) [3]
HEK293 JNK Phosphorylation 50 - 100 µM 15 minutes Increases JNK phosphorylation [2]
RAW264.7 p38/JNK Activation 5 µM 30 minutes Activates p38 MAPK and JNK pathways [2]
U251 / U87 (Glioblastoma) Cell Growth Inhibition 0.2 - 0.3 µM (IC₅₀) 48 hours Inhibits growth, induces apoptosis, activates JNK/p38 [2]
MDA-MB-468 (Breast Cancer) Apoptosis & JNK Activation 3 µM Not Specified Increases JNK phosphorylation and apoptosis [2]

Troubleshooting and Best Practices

  • High Cytotoxicity: The working concentration is critical. A sub-inhibitory concentration (~50 ng/mL) is recommended to activate JNK without causing excessive cell death from translational inhibition [3]. Always perform a dose-response curve for new cell lines.
  • Inconsistent Activation: Ensure proper washout for transient and pulsed protocols. Incomplete removal of this compound can lead to sustained, rather than transient, signaling.
  • Appropriate Controls: Always include vehicle (DMSO) control groups treated with the same dilution of DMSO used in your this compound working solution.
  • Validation is Key: Confirming JNK and c-Jun phosphorylation via Western blot is essential to verify that your dosing regimen is producing the intended dynamic response [3].

Summary and Takeaways

  • Core Principle: this compound is a valuable tool for probing the JNK pathway, with its effects being highly dependent on the temporal pattern of activation [1] [3].
  • Protocol Choice: The dosing strategy (sustained, transient, or pulsed) should be selected based on the biological question, as each produces distinct signaling and gene expression outcomes.
  • Critical Step: Validation of JNK dynamics through phospho-specific antibodies is a non-negotiable part of the experimental process.
  • Safety Note: As with all chemical reagents, please consult the manufacturer's Safety Data Sheet (SDS) for safe handling procedures.

References

Application Note: Anisomycin-Induced Apoptosis in PC12 Cells - Protocols and Mechanistic Insights

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Context

Anisomycin is a potent ribosomal inhibitor that induces apoptosis in PC12 rat pheochromocytoma cells, making this system a valuable model for studying neuronal cell death and neurotoxicology. PC12 cells originate from rat adrenal medulla and exhibit characteristics of chromaffin cells when undifferentiated, while nerve growth factor (NGF) treatment induces differentiation into neuron-like phenotypes. This unique property makes them particularly useful for neuroscientific research, including studies on neurotoxicity, neuroprotection, and neuronal differentiation. The response of PC12 cells to this compound represents a complex interplay between pro-apoptotic and anti-apoptotic signaling pathways that is highly dependent on concentration parameters [1].

The dual nature of this compound's effects on PC12 cells presents both an opportunity and a challenge for researchers. At subinhibitory concentrations (10 ng/mL), this compound activates stress-activated protein kinases without inducing apoptosis, while protein synthesis-inhibiting concentrations (1 μg/mL) effectively trigger apoptotic cell death [1] [2]. This dose-dependent response necessitates precise experimental control to ensure consistent and reproducible results. Furthermore, the discovery that this compound-induced apoptosis in PC12 cells exhibits partial p53-dependence adds another layer of complexity, suggesting involvement of both p53-mediated and alternative cell death pathways [3] [4]. This application note provides detailed protocols and mechanistic insights to facilitate rigorous investigation of this compound-induced apoptosis in PC12 cells.

Experimental Parameters for Apoptosis Induction

Key Parameters for this compound Treatment

The following table summarizes the critical parameters for inducing apoptosis in PC12 cells with this compound:

Table 1: this compound Treatment Parameters for Apoptosis Induction in PC12 Cells

Parameter Recommended Value Alternative Options Biological Effect
Working Concentration 1 μg/mL [2] [3] 31.8 μM (IC50 for ovarian cancer stem cells) [5] Protein synthesis inhibition, apoptosis induction
Subinhibitory Concentration 10 ng/mL [2] - Stress kinase activation without apoptosis
Treatment Duration 2-24 hours [2] Varies by assay type: <4h for early signaling, >8h for apoptosis markers Time-dependent activation of apoptotic pathways
Solvent Control DMSO (equal volume) [5] - Vehicle control for this compound dissolution
Cell Density 5×10⁶ cells/100-mm plate [2] 10,000 cells/well (96-well plate) [6] Optimal for protein extraction and viability assays
Cell Culture and Preparation

PC12 cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% fetal bovine serum and 10% heat-inactivated horse serum at 37°C with 5% CO₂ [2]. For apoptosis experiments, cells must be in logarithmic growth phase and should be plated at appropriate densities 24 hours prior to this compound treatment. For protein analysis, plate 5×10⁶ cells per 100-mm dish; for viability assays, plate 10,000 cells per well in 96-well plates [2] [6]. Serum concentration can be adjusted to 0.5% heat-inactivated horse serum when isolating exosomes to reduce contaminating proteins [2].

Mechanistic Insights into this compound-Induced Apoptosis

Signaling Pathways and Molecular Mechanisms

This compound induces apoptosis in PC12 cells through multiple interconnected pathways that involve both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic mechanisms. The compound binds to the peptidyl transferase center of the 60S ribosomal subunit, inhibiting protein synthesis and initiating ribotoxic stress response [2] [5]. This triggers the activation of multiple stress-activated protein kinases, including JNK, p38 MAPK, and ERK, though JNK1/2 activation appears particularly critical for apoptosis induction [1] [7].

The molecular mechanisms include:

  • p53 Activation: this compound stimulates phosphorylation of p53 protein, which regulates transcription of apoptosis-related genes. Studies using PC12 cells expressing dominant inhibitory p53 protein (p143p53PC12) demonstrated reduced sensitivity to this compound, confirming partial p53-dependence [3] [4].

  • Mitochondrial Pathway: this compound activates caspase-9, promotes cytochrome c release, and disrupts mitochondrial membrane potential through regulation of Bcl-2 family proteins [3] [7].

  • Death Receptor Pathway: Treatment increases TRAIL (TNF-related apoptosis-inducing ligand) expression and activates caspase-8, components of the extrinsic apoptosis pathway [3] [8].

  • Translation Inhibition: Phosphorylation of eIF2α and proteolytic cleavage of PKR contribute to sustained inhibition of protein synthesis, committing cells to apoptosis [2] [3].

  • Exosomal Communication: Recent evidence suggests this compound stimulates formation of TRAIL-carrying exosomes that may mediate paracrine apoptotic signaling between cells [2].

The following diagram illustrates the key signaling pathways involved in this compound-induced apoptosis in PC12 cells:

G cluster_ribosome Ribosomal Binding cluster_mapk Stress Kinase Activation This compound This compound Ribosome 60S Ribosomal Subunit This compound->Ribosome RibotoxicStress Ribotoxic Stress Response Ribosome->RibotoxicStress Kinases RibotoxicStress->Kinases Activates eIF2a eIF2α Phosphorylation Protein Synthesis Inhibition RibotoxicStress->eIF2a JNK JNK Activation AP1 AP1 JNK->AP1 Activates p38 p38 MAPK Activation Kinases->JNK Kinases->p38 Kinases->AP1 p53Pathway p53 Phosphorylation & Activation AP1->p53Pathway Regulates subcluster subcluster cluster_apoptosis cluster_apoptosis Mitochondrial Mitochondrial Pathway Caspase-9 Activation Cytochrome c Release p53Pathway->Mitochondrial Promotes Extrinsic Extrinsic Pathway TRAIL Expression Caspase-8 Activation p53Pathway->Extrinsic Promotes Caspase3 Caspase-3 Activation Mitochondrial->Caspase3 Extrinsic->Caspase3 Exosomes TRAIL-containing Exosomes Paracrine Signaling Extrinsic->Exosomes Apoptosis Apoptosis DNA Fragmentation Cell Death Caspase3->Apoptosis

Diagram 1: Signaling pathways in this compound-induced apoptosis in PC12 cells

Detailed Experimental Protocols

Cell Viability and Apoptosis Assessment

MTT Assay Protocol:

  • Plate PC12 cells at 10,000 cells/well in 96-well plates and incubate for 24 hours [6] [5].
  • Prepare this compound stock solution in DMSO and dilute in serum-free DMEM to desired concentrations (include 10 ng/mL and 1 μg/mL treatments) [2] [5].
  • Remove culture media and add 100 μL of this compound-containing media per well. Include DMSO-only controls [6] [5].
  • Incubate for 2-24 hours at 37°C with 5% CO₂ [2].
  • Add 10 μL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3 hours at 37°C [5].
  • Carefully remove media and dissolve formed formazan crystals in appropriate solvent.
  • Measure absorbance at 570 nm with reference at 630 nm [5].
  • Calculate cell viability percentage relative to DMSO-treated controls.

Additional apoptosis detection methods:

  • DNA Fragmentation Analysis: Extract genomic DNA using standard phenol-chloroform method after this compound treatment. Separate DNA fragments using agarose gel electrophoresis and visualize with ethidium bromide staining [7].
  • Caspase-3 Activation Assay: Fix cells with 3.7% formaldehyde, permeabilize with 0.1% Triton X-100, and incubate with cleaved caspase-3 primary antibody (1:100 dilution). Detect with fluorescently-labeled secondary antibody and image using appropriate microscopy systems [6].
Western Blot Analysis of Apoptotic Markers
  • Cell Lysis: After this compound treatment, scrape cells and lyse in RIPA buffer (1% NP40, 0.5% Na-deoxycholate, 0.1% SDS in PBS) supplemented with protease and phosphatase inhibitors [2].
  • Protein Quantification: Determine protein concentration using BCA or Bradford assay.
  • Electrophoresis: Load 35 μg of protein per lane on 12% SDS-polyacrylamide gels and separate by electrophoresis [2].
  • Membrane Transfer: Transfer proteins to PVDF membranes using standard wet or semi-dry transfer systems.
  • Antibody Incubation:
    • Block membranes with 5% non-fat milk or BSA in TBST for 1 hour.
    • Incubate with primary antibodies overnight at 4°C with gentle shaking. Key antibodies for detecting this compound-induced apoptosis include:
      • Cleaved caspase-3 (1:1000) [6]
      • Cleaved caspase-9 (1:1000) [3]
      • Phospho-eIF2α (1:1000) [2] [3]
      • Phospho-JNK (1:1000) [2] [7]
      • Phospho-p53 (1:1000) [3]
      • TRAIL (1:1000) [2] [3]
    • Wash membranes 3×5 minutes with TBST.
    • Incubate with horseradish peroxidase-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature [2].
  • Detection: Visualize protein bands using enhanced chemiluminescence (ECL) reagent and image with gel documentation system [2].
Exosome Isolation and Analysis
  • Preparation: Culture PC12 cells in DMEM with 0.5% heat-inactivated horse serum for 24 hours and treat with this compound as described [2].
  • Collection: Collect culture media and centrifuge at 2000 × g for 30 minutes to remove cells and debris [2].
  • Isolation: Transfer clarified media to new tubes, add 0.2 volumes of Total Exosome Isolation Reagent, and vortex until homogenous. Incubate at 4°C for 30 minutes [2].
  • Precipitation: Centrifuge at 10,000 × g for 10 minutes, discard supernatant, and resuspend exosome pellet in PBS [2].
  • Analysis: Use Western blotting to detect TRAIL and other exosomal markers to examine paracrine apoptotic signaling [2].

Experimental Workflow

The following diagram provides a visual overview of the complete experimental workflow for studying this compound-induced apoptosis in PC12 cells:

G cluster_preparation Week 1: Preparation Phase cluster_treatment Day 2: Treatment cluster_analysis Day 2-3: Analysis cluster_data Day 3-4: Data Interpretation CellCulture Culture PC12 Cells (DMEM + 5% FBS + 10% HS) Plating Plate Cells for Experiments (5×10^6 cells/100mm dish or 10,000 cells/96-well) CellCulture->Plating SerumReduction Optional: Reduce Serum to 0.5% for Exosome Experiments Plating->SerumReduction AnisomycinPrep Prepare this compound Solutions (1 μg/mL for apoptosis 10 ng/mL for controls) SerumReduction->AnisomycinPrep Treatment Treat Cells with this compound (2-24 hours incubation) AnisomycinPrep->Treatment Viability Cell Viability Assays (MTT, Caspase-3 Activation) Treatment->Viability WB Western Blot Analysis (Stress Kinases, Caspases, p53) Treatment->WB ExosomeAnalysis Exosome Isolation and Characterization Treatment->ExosomeAnalysis Morphology Morphological Assessment (DNA Fragmentation) Treatment->Morphology Control Include DMSO Controls Control->Treatment DataAnalysis Data Analysis and Statistical Testing Viability->DataAnalysis WB->DataAnalysis ExosomeAnalysis->DataAnalysis Morphology->DataAnalysis Mechanism Mechanistic Interpretation of Apoptotic Pathways DataAnalysis->Mechanism

Diagram 2: Experimental workflow for this compound-induced apoptosis studies

Troubleshooting and Technical Considerations

Common Issues and Solutions

Table 2: Troubleshooting Guide for this compound Apoptosis Experiments

Problem Potential Causes Solutions
Inconsistent apoptosis induction Variable this compound activity; improper storage Prepare fresh stock solutions; store at -20°C in dry form; avoid repeated freeze-thaw cycles of stock solutions
High background cell death in controls Serum quality issues; cell passage number Use freshly prepared serum batches; use cells at low passage number (<20); ensure proper culture conditions
Weak Western blot signals Insufficient protein loading; incomplete transfer Increase protein load to 35-50 μg; verify transfer efficiency with Ponceau S staining; optimize antibody concentrations
No cleaved caspase-3 detection Incorrect treatment duration; insufficient sensitivity Extend treatment time to 8-24 hours; use enhanced chemiluminescence with longer exposure times
Poor exosome yield Insufficient cell number; serum contamination Start with at least 5×10⁶ cells; use serum-free media or extensively exosome-depleted serum
Important Technical Notes
  • This compound Stock Preparation: Prepare 1-10 mg/mL stock solution in DMSO and aliquot to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months [2] [5].

  • Time Course Considerations: Early apoptotic events (JNK phosphorylation, eIF2α phosphorylation) can be detected within 2-4 hours, while execution-phase markers (caspase-3 cleavage, DNA fragmentation) typically require 8-24 hours of treatment [2] [3].

  • p53 Considerations: When studying p53-dependent mechanisms, include both wild-type PC12 cells and p53-deficient variants (p143p53PC12) to distinguish p53-dependent and independent effects [3] [4].

  • Alternative Detection Methods: While this note focuses on standard biochemical methods, novel approaches including microfluidic devices, single molecule spectroscopy, and electrochemical methods are emerging in apoptosis research [9].

Conclusion

This compound-induced apoptosis in PC12 cells provides a robust model system for investigating neuronal cell death mechanisms. The concentration-dependent effects of this compound, with low doses activating stress response pathways and higher doses inducing apoptosis through both intrinsic and extrinsic pathways, offers researchers a tunable system for studying cell death regulation. The partial p53-dependence of this process indicates the involvement of multiple regulatory networks, making it relevant for understanding both p53-wild type and p53-mutant cellular contexts.

The protocols outlined in this application note provide comprehensive methodologies for inducing and quantifying this compound-mediated apoptosis, with particular attention to the critical parameters that ensure experimental reproducibility. As research in this area advances, the emerging role of exosomal communication in this compound-induced apoptosis presents promising new avenues for investigating paracrine cell death signaling mechanisms [2]. By following these standardized protocols, researchers can generate comparable data across experiments and contribute to a deeper understanding of apoptotic mechanisms in neuronal model systems.

References

Comprehensive Application Notes and Protocols: RNA-seq Analysis of Anisomycin-Treated Cells for Drug Discovery Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Anisomycin Mechanisms and Applications

This compound is a potent antibiotic purified from Streptomyces lividans that has gained significant importance in biomedical research due to its dual mechanisms of action. As a JNK pathway agonist, this compound activates c-Jun N-terminal kinase (JNK) signaling by enhancing phosphorylation of JNK and its downstream targets, including transcription factors like c-Jun. [1] Simultaneously, this compound inhibits protein synthesis by binding to the 60S ribosomal subunit, thereby blocking peptide bond formation. [1] This unique combination of properties makes this compound particularly valuable for studying cellular stress responses, signal transduction dynamics, and mechanisms of cell death, including apoptosis and ferroptosis. Research has demonstrated that this compound can induce ferroptosis in ovarian cancer stem cells by downregulating glutathione metabolism and autophagy signaling pathways, suggesting its potential as a therapeutic agent against cancer stem cells. [1]

The temporal dynamics of JNK activation play a crucial role in determining cellular outcomes. Studies have shown that different this compound treatment regimens can produce distinct JNK activation patterns—sustained, transient, or pulsed—each eliciting unique gene expression profiles. [2] These dynamics contribute to distinct transcriptional responses mediated through phosphorylation of JNK substrates, including transcription factors that regulate genes involved in cell survival, inflammation, and death. [2] Understanding these complex mechanisms requires carefully designed RNA-seq experiments that can capture the nuances of cellular responses to this compound treatment, which these application notes aim to facilitate.

Experimental Design Considerations

Treatment Conditions and Controls

Proper experimental design is crucial for generating meaningful RNA-seq data from this compound-treated cells. Based on recent studies, this compound treatment conditions should be optimized for specific cell types and research objectives. For most cell lines, including cancer stem cells, this compound is typically applied at concentrations ranging from 31.8 μM (IC50 value determined for ovarian cancer stem cells) to subinhibitory concentrations of 50 ng/mL that minimize disruption to protein synthesis while still inducing strong JNK activation. [2] [1] Treatment duration should be determined based on the specific biological questions being addressed, with time course experiments (e.g., 1, 2, 4, 8, and 24 hours) providing valuable insights into the dynamics of transcriptional responses.

  • Control Groups: Include appropriate control groups such as untreated cells and vehicle-treated controls (DMSO at the same concentration used for this compound dissolution). [1] For studies investigating specific cell death mechanisms, consider including additional controls such as ferroptosis inhibitors (e.g., Ferrostatin-1 at 4.0 μM) when studying this compound-induced ferroptosis. [1]
  • JNK Dynamics: To investigate how JNK activation dynamics influence transcriptional responses, consider implementing different treatment regimens: sustained activation (continuous exposure), transient activation (brief exposure followed by washout), or pulsed activation (alternating exposure and washout cycles). [2]

Table 1: this compound Treatment Conditions for Different Research Applications

Research Focus Concentration Range Treatment Duration Key Controls Expected Outcomes
JNK Signaling Dynamics 50 ng/mL - 1 μM 30 min - 8 hours (time course) DMSO vehicle, JNK inhibitors Altered transcription factor phosphorylation
Ferroptosis Induction 31.8 μM (IC50) 24-48 hours Ferrostatin-1, Erastin (positive control) Lipid peroxidation, glutathione depletion
Anti-Cancer Effects 10-100 μM 24-72 hours Chemotherapeutic comparators Reduced cell viability, cell death markers
Stem Cell Targeting 31.8 μM 24-48 hours Conventional chemotherapy drugs Reduced stemness markers, sphere formation
Replication and Power Analysis

Adequate replication is essential for ensuring the statistical reliability of RNA-seq results. Biological replicates (independent samples from different biological entities) are particularly crucial for accounting natural variation and ensuring findings are generalizable. [3] For most RNA-seq experiments with this compound treatment, a minimum of 3-5 biological replicates per condition is recommended, though larger sample sizes (4-8 replicates) increase reliability, especially when working with heterogeneous cell populations or when the expected effect sizes are modest. [3]

The number of replicates should be determined based on power analysis calculations that consider both technical variability in RNA-seq procedures and biological variability of the system under study. [4] This is particularly important for this compound studies given the heterogeneous single-cell responses observed in JNK signaling dynamics. [2] Pilot studies can be valuable for estimating variability and determining the appropriate sample size for larger experiments. Additionally, when planning large-scale studies that cannot be processed simultaneously, implement blocking designs and include batch correction controls to account for technical variability introduced by processing samples in different batches. [3]

Wet Laboratory Workflow

Cell Treatment and RNA Extraction

The initial steps of the wet laboratory workflow are critical for obtaining high-quality RNA suitable for sequencing. Begin with cell culture and treatment, ensuring consistent cell density, growth conditions, and passage numbers across replicates. For this compound treatment, prepare a fresh stock solution in DMSO and dilute to appropriate working concentrations in culture medium. Include vehicle control treatments with equivalent DMSO concentrations. After treatment, promptly harvest cells at predetermined time points to capture relevant transcriptional responses.

  • RNA Extraction: Select extraction methods based on sample type and downstream applications. For cell lines, consider extraction-free RNA-seq library preparation directly from lysates to save time and costs, particularly for large-scale studies. [3] When extraction is necessary, choose kits that recover RNA species of interest and are suitable for your specific sample type. [3]
  • RNA Quality Control: Assess RNA integrity using methods such as RNA Integrity Number (RIN) measurement. Samples with RIN values ≥8 are generally recommended for poly(A) selection protocols, though ribosomal depletion methods can accommodate lower-quality RNA from challenging sample types. [4]
Library Preparation and Sequencing

Library preparation choices significantly impact the types of biological questions that can be addressed with RNA-seq data. For most applications with this compound-treated cells, the following considerations apply:

  • RNA Selection Method: Choose between poly(A) selection (for mRNA enrichment) and rRNA depletion (for broader transcriptome coverage including non-coding RNAs). Poly(A) selection is appropriate for focusing on protein-coding genes when RNA quality is high, while rRNA depletion enables analysis of non-polyadenylated transcripts and is more tolerant of partially degraded RNA. [4]
  • Strand Specificity: Strand-specific library preparation protocols are recommended as they preserve information about the direction of transcription, enabling accurate identification of antisense transcripts and overlapping genes. [4]
  • Library Type: Select library preparation methods based on research goals. 3' mRNA-seq methods (e.g., QuantSeq) are cost-effective for gene expression and pathway analysis in large-scale studies, while whole transcriptome approaches are necessary for investigating isoforms, fusions, and non-coding RNAs. [3]

Table 2: RNA-seq Library Preparation Options for this compound Studies

Method Type Best Applications Input Requirements Advantages Limitations
3' mRNA-seq (e.g., QuantSeq) Gene expression profiling, pathway analysis, large-scale screens 10-100 ng total RNA or direct lysates Cost-effective, high-throughput, works with crude lysates Limited to 3' ends, not for isoform analysis
Whole Transcriptome (polyA selection) mRNA sequencing, alternative splicing, coding transcripts 50-1000 ng high-quality RNA (RIN ≥8) Comprehensive mRNA coverage, standard for well-annotated organisms Requires high-quality RNA, misses non-polyadenylated RNAs
Whole Transcriptome (rRNA depletion) Non-coding RNA analysis, bacterial transcripts, degraded samples 100-1000 ng any quality RNA Broad transcriptome coverage, works with degraded RNA Higher cost, more complex data analysis
Single-Cell RNA-seq Cellular heterogeneity, rare cell populations, tumor composition Single cells or nuclei Resolves cell-to-cell variation, identifies rare cell types Technical noise, high cost per cell, complex analysis
Strand-Specific Protocols Antisense transcription, overlapping genes, precise annotation Varies by specific protocol Directional information, improved accuracy Slightly more complex protocol

Computational Analysis Pipeline

Quality Control and Read Processing

A robust computational workflow is essential for transforming raw sequencing data into biologically meaningful insights. The initial quality control steps ensure that only high-quality data proceed through the analysis pipeline:

  • Raw Read QC: Assess sequence quality, GC content, adapter contamination, and duplication rates using FastQC or similar tools. [5] [4] Check for outliers with unusual metrics (e.g., >30% disagreement in duplication or GC content) and consider excluding them from downstream analysis. [4]
  • Read Trimming and Filtering: Remove adapter sequences, low-quality bases, and contaminated reads using tools such as fastp or Trim Galore. [5] Studies have shown that fastp significantly enhances processed data quality and improves alignment rates in subsequent steps. [5]
  • Alignment: Map cleaned reads to an appropriate reference genome or transcriptome using splice-aware aligners such as STAR, HISAT2, or TopHat2. For human samples, the percentage of mapped reads typically ranges between 70-90%, with significant deviations potentially indicating sample contamination or quality issues. [4]

The following diagram illustrates the complete computational analysis workflow for RNA-seq data from this compound-treated cells:

cluster_raw Raw Data Processing cluster_alignment Read Alignment & Quantification cluster_analysis Differential Expression Analysis cluster_interpretation Functional Interpretation RawReads Raw Sequencing Reads QualityControl Quality Control (FastQC, NGSQC) RawReads->QualityControl Trimming Read Trimming & Filtering (fastp, Trimmomatic) QualityControl->Trimming Alignment Read Alignment (STAR, HISAT2) Trimming->Alignment AlignmentQC Alignment QC (RSeQC, Qualimap) Alignment->AlignmentQC Quantification Transcript Quantification (featureCounts, HTSeq) AlignmentQC->Quantification Normalization Normalization (DESeq2, edgeR) Quantification->Normalization DGE Differential Expression (DESeq2, limma-voom) Normalization->DGE Visualization Exploratory Visualization (PCA, Heatmaps) DGE->Visualization FunctionalAnalysis Functional Enrichment (GO, KEGG, GSEA) Visualization->FunctionalAnalysis PathwayMapping Pathway Mapping & Integration FunctionalAnalysis->PathwayMapping Reporting Results Reporting PathwayMapping->Reporting

Differential Expression and Functional Analysis

Once reads are aligned and quantified, the focus shifts to identifying biologically significant changes in gene expression:

  • Normalization and DE Analysis: Perform normalization to account for technical variations between samples using methods such as DESeq2, edgeR, or limma-voom. [5] [4] These tools employ robust statistical models to identify genes differentially expressed between this compound-treated and control samples.
  • Exploratory Visualization: Generate PCA plots to assess sample relationships and identify potential batch effects or outliers. Create heatmaps to visualize expression patterns of differentially expressed genes across samples. [6]
  • Functional Enrichment Analysis: Interpret the biological significance of differentially expressed genes through Gene Ontology (GO) enrichment, KEGG pathway analysis, and Gene Set Enrichment Analysis (GSEA). For this compound studies, pay particular attention to pathways involved in JNK signaling, apoptosis, ferroptosis, glutathione metabolism, and autophagy. [1]

Data Visualization and Interpretation

Effective visualization is crucial for interpreting RNA-seq data from this compound-treated cells and communicating findings to diverse audiences. The following visualization techniques are particularly valuable for different aspects of data interpretation:

  • Volcano Plots: Visualize differential expression results by plotting statistical significance (-log10 p-value) against biological significance (log2 fold change). This approach allows researchers to quickly identify genes with both large magnitude and highly significant expression changes. [6] Implement tools such as the EnhancedVolcano package for publication-ready volcano plots with advanced labeling options. [6]
  • Heatmaps: Display expression patterns of differentially expressed genes across all samples using color intensity to represent expression levels. Heatmaps are particularly useful for identifying co-expressed genes and visualizing sample clustering patterns. [6] For optimal results, apply hierarchical clustering to group genes with similar expression patterns and use variance-stabilized or Z-score normalized expression values. [6]
  • Pathway Enrichment Visualizations: Use bar plots, dot plots, or enrichment maps to display the results of functional enrichment analyses. These visualizations help identify biological processes, molecular functions, and pathways most significantly affected by this compound treatment. [6] For this compound studies, particularly focus on visualizing pathways related to cellular stress responses, cell death mechanisms, and JNK signaling.

The diagram below illustrates the key signaling pathways affected by this compound treatment, based on current research findings:

cluster_jnk JNK Signaling Pathway cluster_ferroptosis Ferroptosis Pathway This compound This compound JNKActivation JNK Activation (Phosphorylation) This compound->JNKActivation GSHDepletion Glutathione (GSH) Depletion This compound->GSHDepletion TranslationInhibition Protein Synthesis Inhibition This compound->TranslationInhibition AutophagyModulation Autophagy Modulation This compound->AutophagyModulation cJunPhospho c-Jun Phosphorylation (Ser63/Ser73) JNKActivation->cJunPhospho AP1Activation AP-1 Transcription Complex Activation cJunPhospho->AP1Activation GeneExpression Gene Expression Changes AP1Activation->GeneExpression Ferroptosis Ferroptotic Cell Death GeneExpression->Ferroptosis GPX4Downregulation GPX4 Downregulation GSHDepletion->GPX4Downregulation LipidPeroxidation Lipid Peroxidation GPX4Downregulation->LipidPeroxidation LipidPeroxidation->Ferroptosis subcluster subcluster cluster_other cluster_other ATF4Regulation ATF4 Pathway Regulation TranslationInhibition->ATF4Regulation ATF4Regulation->Ferroptosis

Troubleshooting and Quality Assurance

Successful RNA-seq analysis of this compound-treated cells requires careful attention to potential pitfalls and implementation of robust quality assurance measures throughout the experimental and computational workflow:

  • Library Complexity and QC Failures: If RNA quality is insufficient (RIN < 7 for polyA selection), consider switching to rRNA depletion protocols or using specialized library preparation kits designed for degraded RNA. [4] Incorporate spike-in controls (e.g., SIRVs) to monitor technical performance and normalize across samples. [3]
  • Batch Effects: When processing large sample sets across multiple batches, implement randomization strategies and include technical controls for batch correction. [3] During data analysis, use methods such as ComBat or removeBatchEffect to address technical batch effects that could confound biological interpretations. [3]
  • Multi-mapping Reads: For genes with paralogs or shared domains, exercise caution in interpreting expression results, as multi-mapping reads can lead to quantification inaccuracies. [5] Consider using quantification tools that properly probabilistically assign multi-mapping reads.
  • Validation: Confirm key findings using orthogonal methods such as RT-qPCR for gene expression validation, western blotting for protein-level confirmation, or functional assays to verify biological outcomes. [6] [1]

Conclusion

These application notes provide a comprehensive framework for designing, executing, and interpreting RNA-seq experiments involving this compound treatment. The integrated experimental and computational approach outlined here enables researchers to capture the complex transcriptional responses to this compound, including its effects on JNK signaling, cell death pathways, and cellular stress responses. By following these standardized protocols, researchers can generate robust, reproducible data that advances our understanding of this compound's mechanisms of action and its potential therapeutic applications. The workflow emphasizes the importance of appropriate controls, quality assessment at multiple stages, and thoughtful interpretation of results within the biological context of JNK signaling and cellular stress response pathways.

References

anisomycin cytotoxicity reduction strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the primary strategies to reduce anisomycin's general cytotoxicity? The most promising strategy is chemical modification of its core structure. Systematic exploration has identified specific sites on the this compound molecule that are more tolerant of modification without a significant loss of desired biological activity. Modifying the para-position of the phenolic ring has been shown to be particularly effective, whereas changes to the alcohol, amine, or meta-positions typically lead to a substantial loss of potency [1].

  • FAQ 2: How can I leverage this compound's mechanism to specifically target cancer cells? this compound can activate specific signaling pathways that induce selective cell death in cancer cells, such as ferroptosis. You can design experiments to enhance this pathway-specific activation. Research shows that this compound's cytotoxicity in hepatocellular carcinoma (HCC) cells is linked to its activation of the p38 MAPK pathway, which in turn promotes a specific type of cell death called ferroptosis. Co-treatment with a p38 MAPK inhibitor (e.g., SB203580) can rescue cells, confirming the pathway's role and suggesting a strategy to protect non-target cells [2].

  • FAQ 3: Does this compound have effects beyond direct cytotoxicity that I should consider? Yes, this compound has significant immunomodulatory effects. It can enhance the immune system's ability to target cancer cells. Studies show that this compound pre-treatment of hepatocellular carcinoma cells makes them more susceptible to being killed by Natural Killer (NK) cells. This effect is mediated by the upregulation of adhesion molecules like CD58 (LFA-3) and MHC-I on the cancer cells, which improves immune synapse formation [3]. This suggests its cytotoxicity in a therapeutic context could be multi-faceted.

  • FAQ 4: What are the key toxicity profiles I should be aware of in experimental models? Beyond general cytotoxicity, this compound has demonstrated specific organotoxic and sensory cell effects in models. In mice, over-dosage led to lung, kidney, and liver toxicity [1]. In zebrafish, it was found to be ototoxic, inducing hair cell death in the lateral line neuromast, a model for hearing research [4]. Your experimental model should be chosen with these specific toxicities in mind.

Quantitative Data & Experimental Protocols

For a deeper dive, here are summarized data and core methodologies from key studies.

Table 1: Summary of Key Cytotoxicity Findings

Observation / Finding Experimental Model Key Metric Relevance for Cytotoxicity Reduction
Structural Modification [1] Leishmania parasites & mammalian cells Maintained anti-protozoal potency with reduced host cell toxicity Direct strategy: Modifying the para-phenol position is a validated approach to dissociate efficacy from toxicity.
Induction of Ferroptosis [2] Hepatocellular Carcinoma (HCC) cell lines (Hep3B, HCCLM3) ↓ Cell viability, ↑ Lipid peroxidation, ↑ Iron accumulation; rescued by Ferrostatin-1 & SB203580 Mechanistic insight: Cytotoxicity is partially mediated by p38 MAPK-driven ferroptosis, suggesting combinatory approaches.
NK-cell Mediated Immunity [3] HCC cell lines (HepG2, Huh7) & human primary NK cells ↑ Susceptibility to NK cell killing; ↑ Expression of CD58 & MHC-I Alternative strategy: Cytotoxic effect can be augmented by the immune system, potentially allowing for lower drug doses.
Ototoxicity [4] Zebrafish lateral line ↑ Hair cell death; blocked by JNK inhibitor Toxicity profile: Highlights a specific off-target effect to monitor in models, involving JNK signaling.

Table 2: Core Experimental Protocols for Key Findings

Objective Key Methodology Description Critical Reagents & Assays
Assess Ferroptosis Induction [2] Treat cells with this compound (e.g., 0.5-2 µM, 24h). Measure hallmarks of ferroptosis: lipid ROS (C11-BODIPY dye), MDA levels (MDA assay), and labile iron pool. Use inhibitors (Ferrostatin-1 for ferroptosis, SB203580 for p38) for rescue experiments. • this compound • SB203580 (p38 inhibitor) • Ferrostatin-1 (Ferroptosis inhibitor) • C11-BODIPY • CCK-8 / MTT assay • Western Blot (p-p38, p-H3S10, NCOA4)
Evaluate Immunomodulatory Effect [3] Pre-treat cancer cells with sub-lethal this compound (e.g., 0.2 µM, 48h). Wash out drug, then co-culture with isolated human primary NK cells. Measure cancer cell apoptosis (Annexin V/7-AAD staining, cleaved Caspase-3/PARP by WB) and NK cell cytotoxicity. • this compound • Human primary NK cells • Annexin V / 7-AAD • Flow Cytometry • Western Blot (Cleaved Caspase-3, PARP) • Microarray / qPCR (CD58, MHC-I)
Test Ototoxicity in Zebrafish [4] Expose zebrafish larvae (e.g., 5 dpf) to this compound (10-100 µM) for 6-24h. Stain neuromast hair cells with fluorescent dyes (e.g., YO-PRO-1). Image and count hair cells. Use JNK inhibitors to probe mechanism. • Zebrafish larvae • this compound • YO-PRO-1 / DASPEL • JNK Inhibitor • Confocal Microscopy

Signaling Pathways in this compound Cytotoxicity

The diagrams below illustrate the key mechanisms through which this compound exerts its cytotoxic effects, based on the search results. Targeting these pathways can inform your strategies to mitigate unwanted toxicity.

G This compound This compound p38_MAPK p38 MAPK Activation This compound->p38_MAPK H3S10 Histone H3S10 Phosphorylation p38_MAPK->H3S10 NCOA4_Exp NCOA4 Gene Expression H3S10->NCOA4_Exp Ferritinophagy Ferritinophagy (Fe²⁺ Release) NCOA4_Exp->Ferritinophagy Lipid_Peroxidation Lipid Peroxidation Ferritinophagy->Lipid_Peroxidation Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis SB203580 SB203580 (p38 Inhibitor) SB203580->p38_MAPK Ferrostatin1 Ferrostatin-1 (Ferroptosis Inhibitor) Ferrostatin1->Lipid_Peroxidation

Diagram 1: this compound-Induced Ferroptosis Pathway. This pathway, identified in hepatocellular carcinoma cells, shows how this compound activates p38 MAPK, leading to histone phosphorylation and increased NCOA4 expression. This drives ferritinophagy, releasing iron and leading to lipid peroxidation and ferroptotic cell death. The red nodes represent promoting steps, while the green inhibitors (SB203580, Ferrostatin-1) can be used to block this pathway and reduce cytotoxicity [2].

G This compound This compound Gene_Exp Altered Gene Expression (Microarray Analysis) This compound->Gene_Exp CD58_Up ↑ CD58 (LFA-3) Gene_Exp->CD58_Up MHC_I_Reg Regulation of MHC-I Gene_Exp->MHC_I_Reg Immune_Synapse Enhanced Immune Synapse Formation CD58_Up->Immune_Synapse MHC_I_Reg->Immune_Synapse NK_Cytotoxicity Enhanced NK Cell Cytotoxicity Immune_Synapse->NK_Cytotoxicity Facilitates NK_Cell NK Cell NK_Cell->NK_Cytotoxicity Apoptosis Tumor Cell Apoptosis NK_Cytotoxicity->Apoptosis

Diagram 2: NK Cell-Mediated Immunotherapeutic Activity. This diagram illustrates how this compound pre-treatment of cancer cells alters their gene expression profile, leading to increased surface expression of immune adhesion molecules like CD58. This enhances the formation of the immune synapse between the cancer cell and Natural Killer (NK) cells, boosting the NK cell's ability to kill the cancer cell. This represents an indirect, immune-mediated cytotoxic mechanism [3].

References

optimizing anisomycin concentration for selective toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action & Toxicity

Understanding anisomycin's diverse mechanisms is the first step in troubleshooting unexpected results. It acts primarily through two pathways, which can be visualized in the diagram below.

This multi-mechanistic action means that a concentration that only inhibits protein synthesis in one cell type might simultaneously activate strong pro-death signaling in another, leading to varying toxicity outcomes.

Concentration Optimization Guide

The table below summarizes key quantitative data from recent studies to guide your initial dose selection.

Cell Type / Model Effective/Toxic Concentration Observed Effect Key Insights & Context
General Cytotoxicity (e.g., Lymphocytes) IC₅₀: 25.44 ng/mL (∼96 nM) [1] [2] Inhibition of cell proliferation. A baseline for immunosuppressive effects.
Ovarian Cancer Stem Cells (OCSCs) IC₅₀: 31.8 µM [3] Induced cuproptosis; reduced ATP, increased lipid peroxidation. Suggests a novel, non-apoptotic cell death mechanism at high concentrations.
In Vivo Toxicity (Mice) LD₅₀: ∼120 mg/kg (single dose) [1] [2] Acute lethality. Critical for designing animal studies.
In Vivo Toxicity (Mice) No significant side effects: 5-15 mg/kg (every other day, 4 weeks) [1] [2] Well-tolerated; effective therapeutic window for immunosuppression. The primary recommended therapeutic window.
In Vivo Toxicity (Mice) Toxic effects: 60 mg/kg (every other day, 4 weeks) [1] [2] Weight loss, increased liver enzymes, organ inflammation (lung, liver, kidney). Over-dosage leads to multi-organ toxicity.
Neuronal Cells (In Vitro) Neuroprotection: 50 ng/mL (190 nM) [4] Protected cortical neurons from hypoxia. Dose-dependent dual effects: low doses can be protective.
Neuronal Cells (In Vitro) Neuronal injury: 10 µg/mL (37.7 µM) [4] Caused significant neuronal damage. High doses are toxic even to non-cancer cells.

Frequently Asked Questions & Troubleshooting

Here are solutions to common experimental challenges based on the latest research.

FAQ: I used a concentration that should inhibit protein synthesis, but I'm not seeing the expected cell death in my solid cancer cell lines. Why?
  • Answer: This is a documented phenomenon. While this compound robustly induces apoptosis in hematologic cancer cells (e.g., AML, Myeloma), solid tumor lines often show growth arrest without apoptosis, despite the depletion of short-lived proteins like MCL-1 and c-Myc [5]. The commitment to apoptosis depends on the inherent dependence of your specific cell line on certain survival factors.
  • Troubleshooting Steps:
    • Confirm Protein Depletion: Use Western blot to verify the depletion of key short-lived oncoproteins (e.g., c-Myc, MCL-1) after 6-24 hours of treatment [5].
    • Check Apoptosis Markers: Don't rely solely on viability assays. Use Annexin V/PI staining and PARP cleavage assays to distinguish between growth arrest and apoptosis [5].
    • Combine Treatments: Consider co-treating with other agents that lower the apoptotic threshold.
FAQ: My results are inconsistent, and the toxicity seems to vary wildly between my cell models. How can I improve selectivity?
  • Answer: Selectivity is not guaranteed and must be empirically determined. The key is to leverage the differential sensitivity between your target (e.g., cancer cells) and non-target cells.
  • Troubleshooting Steps:
    • Establish a Dose-Response Curve: Always run a wide range of concentrations (from nM to high µM) for each new cell type to determine its specific IC₅₀.
    • Use Matched Control Cells: If possible, compare the effect on your target cells (e.g., cancer stem cells) to patient-matched normal cells (e.g., normal fibroblasts) to assess therapeutic index [5].
    • Explore Alternative Mechanisms: If cytotoxicity is your goal, investigate if your cell type is susceptible to this compound-induced cuproptosis by measuring related biomarkers (e.g., ATP, lipid peroxidation) [3].
FAQ: I am concerned about in vivo toxicity. What are the critical parameters to consider for animal studies?
  • Answer: In vivo toxicity is dose- and regimen-dependent. The most significant risks are pulmonary, nephro-, and hepato-toxicity at high doses [1] [2].
  • Troubleshooting Steps:
    • Stay Within the Therapeutic Window: For non-lethal, repeat-dose studies, aim for 5-15 mg/kg administered intravenously every other day [1] [2].
    • Monitor Clinical Biochemistry: Routinely check plasma markers for liver (ALT, AST) and kidney function, as well as glucose levels [1] [2].
    • Conduct Histopathological Analysis: After the study, examine the lungs, liver, kidney, and spleen for signs of inflammation and damage [1].

Example Experimental Protocol

Here is a detailed methodology for a core experiment assessing cytotoxicity and mechanism, synthesized from the search results.

Objective: To determine the IC₅₀ of this compound and its mechanism of action in a given cell line.

Materials:

  • This compound (from, e.g., Sigma-Aldrich), dissolved in DMSO as a stock solution (e.g., 20 mg/mL). Store at -20°C in the dark [1] [2].
  • Cell line of interest.
  • Cell culture reagents and standard lab equipment.

Procedure:

  • Cell Plating: Plate cells in 96-well plates at an optimal density for 72-hour growth.
  • Dose-Response Treatment: The next day, treat cells with a serial dilution of this compound (e.g., from 5.0 ng/mL to 10 µM). Include a DMSO vehicle control. Each condition should have multiple replicates [1] [3].
  • Viability/Cytotoxicity Assay (72 hours):
    • Perform an MTT assay. Add MTT solution and incubate for 3-4 hours at 37°C. Solubilize the formed formazan crystals and measure the absorbance at 570 nm [3].
    • Calculate the cell viability percentage and use non-linear regression to fit a dose-response curve and calculate the IC₅₀ value.
  • Mechanistic Validation (6-24 hours post-treatment):
    • Western Blotting: Harvest protein from treated and control cells. Probe for:
      • Protein Synthesis Inhibition: Depletion of short-lived proteins like c-Myc and MCL-1 [5].
      • Apoptosis Induction: Cleavage of PARP [5].
      • Signaling Activation: Phosphorylation of JNK and p38 [6] [3].
    • Alternative Death Pathway (if applicable): If investigating cuproptosis, measure levels of ATP, lipid peroxidation (MDA), and glutathione (T-GSH) using commercial assay kits [3].

References

reducing host toxicity in anisomycin anti-protozoan therapy

Author: Smolecule Technical Support Team. Date: February 2026

Structure-Activity Relationships of Anisomycin Analogs

Functional Group Modified Impact on Anti-Protozoan Activity Impact on Host Toxicity (Cytotoxicity) Relevance to Therapeutic Index
para-Phenol (4'-position) Can be maintained with specific substituents [1] Can be reduced with specific substituents [1] High; Primary location for introducing changes to improve selectivity [1]
Acetoxy Group (3-position) Significant loss upon modification or removal [1] Information Missing Low; modifications here typically destroy desired activity [1]
Secondary Amine (2-position) Significant loss upon N-acetylation or N-alkylation [1] Information Missing Low; modifications here typically destroy desired activity [1]
Aromatic meta-positions Significant loss upon modification [1] Information Missing Low; modifications here typically destroy desired activity [1]

A systematic study synthesizing thirteen this compound analogs revealed that modifications at the alcohol (3-position acetoxy group), amine (2-position), and aromatic meta-positions typically lead to a significant loss of anti-protozoal activity against Leishmania [1]. However, the para-position of the phenol ring (4'-position) has been identified as a promising location for modification. Introducing substituents at this site can maintain potent anti-protozoan activity while potentially reducing host cytotoxicity, providing a clear entry point for developing more selective drugs [1].


Experimental Protocols for Evaluating this compound Analogs

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your own work in evaluating new this compound derivatives.

Protocol 1: In Vitro Anti-Leishmanial Activity Assay

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of your compound against various Leishmania strains, including drug-resistant mutants [1].

  • 1. Parasite Cultures:

    • Strains: Use wild-type (e.g., L. infantum MHOM/MA/67/ITMAP-263) and resistant mutant strains (e.g., Sb2000.1, AmB1000.1, MF200.5 resistant to antimony, amphotericin B, and miltefosine, respectively) [1].
    • Culture Conditions: Grow promastigotes in M199 medium at 25°C, supplemented with 10% fetal bovine serum and 5 μg/mL hemin at pH 7.0. For resistant mutants, maintain drug pressure in the culture medium using 2000 μM potassium antimonyl tartrate trihydrate (SbIII), 200 μM miltefosine, or 1 μM amphotericin B [1].
  • 2. Compound Incubation & Viability Assessment:

    • Prepare serial dilutions of your this compound analog in the culture medium.
    • Incurate parasites with the compounds for a standardized period (e.g., 72 hours).
    • Assess parasite viability using a standard method like an MTT or Alamar Blue assay.
    • Include controls: a negative control (untreated parasites) and a positive control (e.g., paromomycin) [1].
  • 3. Data Analysis:

    • Plot a dose-response curve of percentage viability versus log(compound concentration).
    • Use non-linear regression analysis in software like GraFit or Prism to calculate the IC₅₀ value from the curve. Perform experiments in at least three independent repeats, in duplicate [1].
Protocol 2: Cytotoxicity Assessment Against Mammalian Host Cells

This parallel assay is crucial for determining your compound's selectivity index.

  • 1. Mammalian Cell Culture:

    • Cell Type: Isolate and culture primary leucocytes (white blood cells) from a suitable host or use a established mammalian cell line like HEK293 [1].
    • Culture Conditions: Maintain cells in appropriate medium (e.g., RPMI-1640 or DMEM) with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
  • 2. Compound Exposure & Cytotoxicity Measurement:

    • Expose mammalian cells to the same range of compound concentrations used in the anti-leishmanial assay.
    • Incubate for 48-72 hours.
    • Measure cytotoxicity using a standard method such as an LDH release assay, MTT assay, or by counting viable cells with a dye like trypan blue.
  • 3. Data Analysis & Selectivity Index (SI) Calculation:

    • Calculate the CC₅₀ (half-maximal cytotoxic concentration) for the mammalian cells using the same method as for the IC₅₀.
    • Determine the Selectivity Index (SI) for your compound using the formula: SI = CC₅₀ (Mammalian cells) / IC₅₀ (Parasite). A higher SI value indicates a more favorable safety profile, as the compound is more toxic to the parasite than the host cells.

The following workflow diagram illustrates the key stages of this discovery process.

Start Start: this compound Lead Compound A Systematic SAR Analysis Start->A C Key Modification Sites: - para-Phenol (Primary) - Acetoxy Group - Secondary Amine - meta-Positions A->C B Synthesize Analogues D Dual Screening Assays B->D C->B E In-Vitro Anti-Leishmanial Activity (IC50) D->E F Mammalian Cell Cytotoxicity (CC50) D->F G Calculate Selectivity Index (SI) SI = CC50 / IC50 E->G F->G End Candidate with Improved Therapeutic Index G->End

Diagram 1: The key workflow for developing this compound analogues with reduced host toxicity, highlighting parallel screening for efficacy and safety.


Frequently Asked Questions (FAQs)

Q1: Why is the para-phenol position the most promising for modification in this compound? The systematic exploration of functional groups found that modifications at the alcohol, amine, and aromatic meta-positions usually lead to a drastic loss of anti-protozoan activity. In contrast, modifications at the para-position of the phenol ring were better tolerated, allowing for the retention of potent activity against Leishmania while providing an opportunity to reduce host cytotoxicity. This makes it the primary strategic site for improving the compound's selectivity [1].

Q2: My this compound analogue shows excellent anti-protozoan activity but is highly cytotoxic. What could be the reason? High cytotoxicity alongside high anti-protozoan activity suggests a non-selective mechanism. This is a common challenge, as this compound's primary target is the protein synthesis machinery conserved across eukaryotes [2]. Your modification may not have sufficiently altered the compound's interaction with the host's ribosome. Focus on modifications at the para-phenol position, which has shown potential for decoupling anti-protozoan efficacy from host toxicity. Additionally, ensure you are testing against relevant mammalian cell lines (e.g., leucocytes) to accurately assess toxicity [1].

Q3: Besides direct parasite killing, are there other host-directed mechanisms I should consider? Yes. Research indicates that at concentrations below those required to inhibit protein synthesis, this compound can activate host immune responses. For example, it can trigger p38 MAP kinase signaling in macrophages, which contributes to reducing L. donovani survival within them [1]. This host-directed effect could be a valuable secondary mechanism of action. When evaluating your analogues, consider investigating their impact on relevant host signaling pathways, as this could uncover a valuable secondary mechanism of action distinct from direct ribosomal inhibition.

References

anisomycin solubility and stability in aqueous solution

Author: Smolecule Technical Support Team. Date: February 2026

Anisomycin Solubility and Storage

The table below summarizes key physical properties and solubility data for this compound to help you prepare your stock solutions effectively.

Property Specification
Molecular Formula C₁₄H₁₉NO₄ [1] [2] [3]
Molecular Weight 265.31 g/mol [1] [2] [3]
Solubility in Water ~2 mg/mL (moderate) [1] [2]
Solubility in PBS (pH 7.2) ~0.5 mg/mL [1] [2]
Solubility in DMSO 50-100 mg/mL [1] [4]
Solubility in Methanol 20 mg/mL [1] [2]
Solubility in Ethanol 12 mg/mL [1] [2]
Crystalline Solid Storage Stable for at least 2 years when stored desiccated at 2-8°C. [1] [2]
DMSO Stock Solution Storage Stable for at least 1 month at 2-8°C. Aliquot and protect from light. [1] [4]
Aqueous Solution Storage Not recommended for more than one day. [1] [2]

Frequently Asked Questions (FAQs)

Q1: How do I prepare a stable, high-concentration stock solution of this compound? For the most stable long-term stock, reconstitute this compound powder in DMSO at a concentration of 25-50 mg/mL [4] [3]. Aqueous solutions are much less stable and should be prepared fresh for immediate use. If you must prepare an aqueous stock, lowering the pH to around 5.0 can improve short-term solubility and stability [1] [2].

Q2: Why did my experimental results with this compound vary when using different cell lines? The biological effects of this compound are highly concentration-dependent and can vary by cell type. At high concentrations (e.g., 10 µg/mL), it primarily inhibits protein synthesis [1]. However, at lower, "sub-inhibitory" concentrations (e.g., 25-50 ng/mL), it can selectively activate stress kinase pathways like p38 MAPK and JNK without globally shutting down translation [1] [3]. It is crucial to conduct a dose-response pilot study for your specific cell model.

Q3: Can I directly dissolve the crystalline powder into my aqueous cell culture buffer? Yes, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid into buffers like PBS. However, be aware that solubility in neutral PBS is limited to approximately 0.5 mg/mL, and the solution should be used immediately due to its poor stability [1] [2].

Understanding this compound's Dual Mechanisms

This compound has two primary, concentration-dependent mechanisms of action. The following diagram illustrates these pathways to help you interpret your experimental outcomes.

G cluster_high High Concentration (e.g., 5-50 µg/mL) cluster_low Low/Sub-inhibitory Concentration (e.g., 25-50 ng/mL) This compound This compound A1 Binds 60S Ribosomal Subunit This compound->A1 B1 Potent Agonist of Stress Kinase Pathways This compound->B1 A2 Inhibits Peptidyl Transferase A1->A2 A3 Potent Inhibition of Protein Synthesis A2->A3 B2 Strong Activation of SAPK/JNK & p38 MAPK B1->B2 B3 Induction of Immediate-Early Genes (c-fos, c-jun) B2->B3

Experimental Design & Troubleshooting

Typical Working Concentrations

  • For protein synthesis inhibition: 5-50 µg/mL [4]
  • For stress kinase pathway activation: As low as 25-50 ng/mL, though this is cell line-dependent [1]
  • Treatment duration: Can range from 5 minutes to 60 minutes for kinase activation, or longer for protein synthesis inhibition studies [4]

Common Pitfalls and Solutions

  • Inconsistent Kinase Activation: If your expected activation of p38/JNK is inconsistent, confirm the concentration you are using. Perform a dose-response experiment and consider using a known positive control.
  • Unexpected Cytotoxicity: High concentrations of this compound are designed to inhibit protein synthesis and can induce apoptosis [4]. Ensure your chosen concentration aligns with your experimental goal (inhibition vs. signaling activation).
  • Degraded Activity: Always check the storage conditions and expiration of your stock solution. For the most reliable results, use a fresh aliquot from a DMSO stock stored at -20°C.

References

troubleshooting anisomycin variable efficacy in different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action & Sources of Variability

Anisomycin is not a simple one-target molecule. Its effects can vary significantly because it operates through multiple, distinct mechanisms, and the predominant effect can depend on the dose and cell type.

The table below summarizes its primary mechanisms and the associated factors that lead to variable outcomes.

Mechanism of Action Biological Effect Factors Causing Variable Efficacy
Protein Synthesis Inhibition [1] Binds to 60S ribosomal subunit, inhibiting peptide bond formation and halting translation [2] [1]. Cell line-specific differences in ribosome structure/function, membrane permeability, and drug efflux pumps (e.g., P-gp) [1].
Stress Kinase Activation [2] [3] [4] Potent activator of JNK and p38 MAPK pathways, leading to gene induction and/or apoptosis [2] [3]. Differential expression and baseline activity of kinase pathways (JNK, p38); cell lineage-specific signaling network wiring [3].
Zinc Transport Inhibition (Novel) [5] At low doses (e.g., 25 nM), inhibits ZnT8 zinc transporter, protecting pancreatic β-cells from stress-induced death [5]. Cell-type specific expression of zinc transporters (e.g., ZnT8 in pancreatic β-cells); observed effect is highly dose-dependent [5].

The following diagram synthesizes current knowledge to illustrate how these mechanisms interact within a cell, providing a logical model to explain the variable cellular responses you may observe.

G cluster_high_dose High Dose / Specific Cell Contexts cluster_low_dose Low Dose / Other Cell Contexts cluster_novel_mechanism Novel Mechanism (β-cells) This compound This compound HighDose High Dose Exposure (e.g., 10 µM) This compound->HighDose LowDose Low Dose Exposure (e.g., 25 nM) This compound->LowDose ZincInhibit Inhibition of ZnT8 Zinc Transporter This compound->ZincInhibit Emerging Finding RibosomeBind Binds 60S Ribosomal Subunit HighDose->RibosomeBind ProteinInhibit Inhibition of Protein Synthesis RibosomeBind->ProteinInhibit CellDeath1 Cell Death ProteinInhibit->CellDeath1 KinaseActivation Activation of JNK / p38 MAPK LowDose->KinaseActivation Apoptosis Induction of Apoptosis KinaseActivation->Apoptosis CellDeath2 Cell Death Apoptosis->CellDeath2 ISR_Attenuation Attenuation of Integrated Stress Response (ISR) ZincInhibit->ISR_Attenuation CellProtection β-cell Protection ISR_Attenuation->CellProtection

Troubleshooting Guide: Addressing Variable Efficacy

Here are specific steps you can take to diagnose and resolve issues with this compound's variable performance.

Optimize Dosing and Validate Efficacy
  • Establish a Dose-Response Curve: Don't rely on a single concentration. Test a broad range (e.g., from low nM to 10-20 µM) to identify the optimal effective dose for your specific cell line [5] [1].
  • Include a Positive Control: Use a cell line known to be sensitive to this compound (e.g., CEM-C1 leukemia cells or HeLa cells) in parallel with your experimental lines. If the positive control responds as expected but your cell line does not, the issue is likely cell line-specific rather than with your reagent or protocol [3] [4] [1].
  • Verify Protein Synthesis Inhibition: Confirm that this compound is effectively entering your cells and hitting its classic target. Use a simple metabolic labeling assay (e.g., S35-methionine/cysteine incorporation) to directly measure the inhibition of global protein synthesis.
Account for Cell Line-Specific Factors
  • Check for MDR Phenotype: Some cancer cell lines, particularly multidrug-resistant (MDR) variants like MDA-MB-231 breast cancer cells, overexpress efflux pumps like P-glycoprotein (P-gp). This compound can be a substrate for these pumps, leading to reduced intracellular concentration and efficacy. Consult literature for your cell line's MDR status or test efficacy in the presence of a P-gp inhibitor [1].
  • Investigate Basal Signaling Pathways: The baseline activity of JNK and p38 can determine a cell's response. Assess the phosphorylation status of JNK and p38 in your cell lines before and after treatment. Cells with constitutively active survival pathways may be more resistant [3].
Employ Relevant Experimental Protocols

To reliably detect this compound's activity, especially its effect on stress kinase pathways, follow established methods. The workflow below outlines a robust protocol for monitoring p38 activation in HeLa cells, which can be adapted for other cell lines [4].

G Start Plate HeLa Cells (15,000 cells/well in 96-well plate) Treat Treat with this compound (Serum-free media, 30 min) Dose range: 2 - 1000 nM Start->Treat Fix Fix & Permeabilize Cells (3.7% Formaldehyde, 20 min) (0.1% Triton X-100) Treat->Fix Block Block (1.5 hrs, RT) Fix->Block PrimaryAB Incubate with Primary Antibodies (anti-phospho-p38, anti-total ERK2) (2 hrs, RT) Block->PrimaryAB Wash1 Wash (5x) PrimaryAB->Wash1 SecondaryAB Incubate with Fluorescent Secondary Antibodies (1 hr, RT, protected from light) Wash1->SecondaryAB Wash2 Wash (5x) SecondaryAB->Wash2 Image Image & Analyze (e.g., LI-COR Odyssey Imager) Normalize p-p38 to total ERK2 Wash2->Image

Key Steps for p38 Activation Protocol [4]:

  • Cell Preparation: Plate HeLa cells at 15,000 cells per well in a black-walled, clear-bottom 96-well plate and grow to ~80% confluency.
  • Treatment: Use a dose range of this compound from 2 to 1000 nM in serum-free media for 30 minutes.
  • Critical Controls: Include wells with no primary antibody (background control) and resting cells (untreated control).
  • Normalization: Use an antibody against a housekeeping protein (like total ERK2) to normalize for cell number. The key readout is the ratio of phospho-p38 signal to total ERK2 signal.

Key Practical Takeaways

  • Dose is Critical: this compound's mechanism changes with concentration. High doses (µM) typically inhibit protein synthesis, while low doses (nM) can activate specific signaling pathways or, as recently discovered, inhibit zinc transport [5] [2]. Always perform a comprehensive dose-response experiment.
  • Cell Context is King: The same dose of this compound can cause apoptosis in one cell line and have a minimal effect in another due to genetic background, expression of drug transporters, and basal signaling pathway activity [3] [1].
  • Validate Your Setup: If you encounter unexpected results, go back to basics. Use a positive control cell line and directly assay for the expected readout, whether it's protein synthesis inhibition or kinase activation.

References

Anisomycin Resistance Mechanisms and Experimental Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Q1: What are the key ribosomal mutations that confer anisomycin resistance? Mutations in the peptidyl transferase center of the large ribosomal subunit's 23S rRNA are primary causes. The table below summarizes key mutations identified in archaea like Haloarcula marismortui and their proposed mechanisms [1] [2].

Nucleotide Position (E. coli numbering) Mutation(s) Proposed Resistance Mechanism [1] [2]
C2452 C2452U Direct interference with drug binding via large contact area.
U2500 U2500A, U2500C Direct interference with drug binding via small contact area.
A2453 A2453U, A2453G, A2453C Direct interference with drug binding via small contact area.
G2447 G2447A, G2447C Stabilizes the closed (apo) conformation of the A-site cleft.
G2576 G2576U Stabilizes the closed (apo) conformation; long-distance effect.
G2581 G2581A Stabilizes the closed (apo) conformation; long-distance effect.
C2499 C2499U Not specified in source; likely stabilizes the closed conformation.

Q2: How can I experimentally identify novel this compound resistance genes? METa Assembly Functional Metagenomics [3]:

  • Principle: This method clones tiny amounts of environmental microbial DNA into E. coli to screen for resistance genes without prior sequencing or culturing.
  • Procedure:
    • DNA Extraction: Isolate microbial DNA from environmental samples (e.g., soil, human stool, water).
    • DNA Fragmentation: Use enzymes to chop DNA into gene-sized pieces.
    • Library Construction: Introduce DNA fragments into a population of E. coli. Each E. coli cell incorporates a random DNA fragment.
    • Selection: Plate millions of these E. coli cells onto culture media containing this compound. Only cells that have acquired a resistance gene will survive.
    • Gene Identification: Sequence the DNA from surviving colonies to identify the resistance gene.

Q3: Why do high and low doses of this compound produce different cellular effects? The cellular response is dose-dependent [4]:

  • Toxic/High Dose (e.g., 1 µg/ml): Inhibits the peptidyl transferase center, leading to global protein synthesis shutdown, phosphorylation of eIF2α, and activation of caspases, resulting in apoptosis.
  • Sub-inhibitory/Low Dose (e.g., 10 ng/ml): Does not inhibit protein synthesis but still activates stress kinase pathways (like JNK and p38 MAPK), which can lead to cell survival or other stress responses.

Q4: What is the role of p53 in this compound-induced stress signaling? The p53 tumor suppressor protein plays a critical role in mediating apoptosis in response to high-dose this compound. Experiments in PC12 cells show that the activation of caspases and phosphorylation of eIF2α in response to a high dose (1 µg/ml) are p53-dependent. Using a cell line with a dominant inhibitory p53 protein can help delineate p53-dependent and p53-independent pathways [4].

Experimental Protocols

Protocol 1: Analyzing Apoptotic and Stress Signaling in Cell Culture [4]

  • Cell Culture and Treatment:

    • Use an appropriate cell line (e.g., PC12, HeLa).
    • Treat cells with your chosen this compound concentrations (e.g., 10 ng/ml for sub-inhibitory, 1 µg/ml for toxic) for varying durations (e.g., 0, 2, 4, 8, 12, 24 hours).
  • Protein Extraction and Western Blotting:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Measure protein concentration, load equal amounts (e.g., 35 µg) onto an SDS-polyacrylamide gel (e.g., 12%), and perform electrophoresis.
    • Transfer proteins to a PVDF membrane and probe with primary antibodies against:
      • Apoptosis markers: Cleaved caspase-3, cleaved caspase-8, cleaved caspase-9.
      • Stress kinases: P-JNK, JNK, P-p38 MAPK, p38 MAPK, P-ERK, ERK.
      • Translation inhibition: P-eIF2α, eIF2α.
      • Other key players: PKR, TRAIL.
    • Use horseradish peroxidase-conjugated secondary antibodies and detect signals using an ECL reagent.

Protocol 2: Investigating Paracrine/Exosomal Signaling [4]

  • Exosome Isolation:

    • Culture cells in a medium with low serum (e.g., 0.5%) for 24 hours with or without this compound.
    • Collect the conditioned media and centrifuge at 2,000 × g for 30 minutes to remove cells and debris.
    • Mix the supernatant with a commercial exosome isolation reagent (e.g., 0.2 volumes), incubate at 4°C for 30 minutes, and centrifuge at 10,000 × g for 10 minutes to pellet exosomes.
    • Resuspend the exosome pellet in PBS for analysis.
  • Analysis of Exosomal Content:

    • Use Western blotting to detect the presence of specific proteins (e.g., TRAIL) within the isolated exosomes.

This compound Mechanism and Resistance Diagrams

The following diagrams, generated with Graphviz, visualize the mechanisms of this compound action and resistance.

Diagram 1: this compound Binding and Ribosomal Resistance Mechanisms

AnisomycinResistance This compound Binding and Ribosomal Resistance Mechanisms This compound This compound A_Site_Cleft A-Site Cleft (Peptidyl Transferase Center) This compound->A_Site_Cleft Conformational_Change Induced Conformational Change (Opens Cleft) A_Site_Cleft->Conformational_Change ProteinSynthesis_Inhibition Inhibition of Protein Synthesis Conformational_Change->ProteinSynthesis_Inhibition Direct_Interference Resistance: Direct Interference (e.g., Mutations C2452U, U2500A) Direct_Interference->A_Site_Cleft Conformational_Stabilization Resistance: Conformational Stabilization (e.g., Mutations G2447A, G2576U) Conformational_Stabilization->Conformational_Change

Diagram 2: Cellular Stress Response Pathways to this compound

CellularStressResponse Cellular Stress Response Pathways to this compound clusterHighDose High Dose (1 µg/ml) clusterLowDose Low Dose (10 ng/ml) This compound This compound RibotoxicStress Ribotoxic Stress at Ribosome This compound->RibotoxicStress HighDose Global Inhibition of Protein Synthesis RibotoxicStress->HighDose MAPK_Signaling MAPK Pathway Activation (JNK, p38) RibotoxicStress->MAPK_Signaling eIF2a_Phos eIF2α Phosphorylation HighDose->eIF2a_Phos CaspaseActivation Caspase-3/8/9 Activation eIF2a_Phos->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis Survival_Other Cell Survival / Other Outcomes MAPK_Signaling->Survival_Other p53 p53 Protein p53->CaspaseActivation Exosomes Exosome-Mediated Paracrine Signaling p53->Exosomes

References

optimizing anisomycin treatment duration for stress kinase activation

Author: Smolecule Technical Support Team. Date: February 2026

Optimizing Anisomycin for JNK Activation Dynamics

JNK activation dynamics are crucial for determining cell fate in response to stress. Research shows that by using specific dosing regimens of this compound, you can enrich for particular JNK dynamic profiles (sustained, transient, or pulsed), leading to different downstream gene expression patterns [1].

Experimental Dosing Regimens for JNK Dynamics

The table below summarizes the established dosing protocols from recent research for inducing specific JNK dynamic profiles in RPE1-hTERT cells.

Dynamic Profile This compound Concentration Treatment Protocol Key Experimental Readouts
Sustained Activation 50 ng/mL [1] Continuous exposure over the entire experiment (e.g., 8 hours) [1]. Prolonged JNK activity & sustained c-Jun (Ser73) phosphorylation [1].
Transient Activation 50 ng/mL [1] Single application followed by rapid washout [1]. Single, brief pulse of JNK activity; rapid rise & fall of c-Jun phosphorylation [1].
Pulsed Activation 50 ng/mL [1] Multiple cycles of addition and washout (e.g., two pulses over 8.5 hours) [1]. Two or more discrete pulses of JNK activity & oscillating c-Jun phosphorylation [1].
Core Protocol: Live-Cell Imaging with JNKKTR Biosensor

This protocol is essential for quantifying single-cell JNK dynamics in real time [1].

  • Key Reagents:
    • Cell Line: RPE1-hTERT cells expressing the JNKKTR fluorescent biosensor [1].
    • Agonist: this compound at a sub-inhibitory concentration of 50 ng/mL to minimize confounding effects from global protein synthesis inhibition [1].
  • Procedure:
    • Image Acquisition: Perform live-cell imaging for at least 8 hours. Capture images starting 30 minutes before this compound addition to establish a baseline JNK activity level [1].
    • Data Quantification: Calculate the cytoplasmic-to-nuclear ratio of the JNKKTR signal. A decreasing ratio indicates increased JNK activity [1].
    • Pulse Analysis: Identify local maxima in the JNKKTR signal trace to determine the number of JNK activation pulses [1].
    • Duration Analysis: Calculate the area under the curve (AUC) for the signal above a set threshold (e.g., 50% above baseline) to measure the total duration of JNK activation [1].
Validation Protocol: Western Blot for c-Jun Phosphorylation

Use this endpoint assay to confirm that the JNKKTR dynamics reflect the activation of a key endogenous JNK transcription factor target.

  • Key Reagent: Antibody against phospho-c-Jun (Ser73) [1].
  • Procedure:
    • Sample Collection: Lyse cells at critical time points corresponding to expected peaks and troughs of activity for each dynamic profile (e.g., 1 hour, 4 hours, 8 hours post-stimulation) [1].
    • Detection:
      • Sustained: Expect high phosphorylation levels from 1 to 8 hours [1].
      • Transient: Expect a sharp peak around 1 hour, followed by a rapid decline [1].
      • Pulsed: Expect periodic rises and falls in phosphorylation corresponding to each pulse [1].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for optimizing and validating this compound treatment, integrating both live-cell imaging and biochemical validation.

Start Start Experiment Optimize this compound Treatment LC_Imaging Live-Cell Imaging with JNKKTR Biosensor Start->LC_Imaging Quant Quantify Dynamics: - Pulse Count - Duration (AUC) LC_Imaging->Quant Validate Biochemical Validation Western Blot for p-c-Jun (Ser73) Quant->Validate Analysis Analyze Downstream Effects (e.g., RNA-seq, Cell Fate) Validate->Analysis End Interpret Results Analysis->End

Frequently Asked Questions (FAQs)

Q1: Why is a sub-inhibitory concentration (50 ng/mL) of this compound recommended?

Using a high concentration that potently inhibits protein synthesis can confound your results. It becomes difficult to determine if the observed cellular effects are due to JNK activation or the global shutdown of protein translation. A sub-inhibitory concentration strongly activates JNK while minimizing translational inhibition, allowing you to isolate the kinase-specific effects [1].

Q2: My JNK activation is inconsistent across cells. Is this normal?

Yes, significant heterogeneity in JNK dynamics at the single-cell level is a common and expected observation, even within a clonal population. This is why using live-cell imaging and analyzing a sufficient number of cells (e.g., n > 90) is critical for capturing the full spectrum of dynamic behaviors [1].

Q3: What is the mechanistic link between this compound and JNK activation?

This compound induces the "ribotoxic stress response." It binds to the 28S rRNA in the peptidyl transferase center of the large ribosomal subunit. Damage or alteration to this specific ribosomal site, whether by this compound or other agents like ricin toxin, is sensed by the cell as a danger signal, triggering the JNK signaling cascade [2].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Weak or No JNK Activation Ineffective this compound batch; inefficient transfection (biosensor). Confirm this compound activity in a validated assay; check biosensor expression/ localization.
High Cell Death During Treatment This compound concentration is too high. Titrate the this compound dose to find the optimal level that activates JNK without causing excessive death.
Poor Synchronization of Pulsed Dynamics Inconsistent timing during washout/readdition steps. Standardize and meticulously time the media exchange steps for pulse experiments.
Discrepancy between Biosensor and Western Blot Biosensor reports single-cell kinetics; western blot is a population average. Use the biosensor to guide timing for western blot samples; consider FACS sorting if needed.

References

anisomycin para-position modifications for reduced toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Key Findings: Anisomycin Para-Position Modifications

The core discovery from a 2023 systematic study is that the para-position of the aromatic ring is the most promising site for modifying this compound to reduce host cytotoxicity while preserving its anti-leishmanial activity [1] [2]. The secondary amine, hydroxyl, and aromatic meta-positions were found to be highly sensitive to modifications, which typically led to a significant loss of anti-protozoan potency [1].

The table below summarizes the general impact of modifying different functional groups on this compound's activity against Leishmania and host cells.

Functional Group Modified Impact on Anti-Leishmanial Activity Impact on Host Cell Cytotoxicity Potential for Selective Toxicity
para-Position (Aromatic ring) Maintained or mildly reduced [1] [2] Can be reduced (improves selectivity) [1] [2] High - Primary strategy for improving therapeutic index [1]
meta-Position (Aromatic ring) Significant reduction [1] Information Not Specified Low - Not recommended for modification [1]
Alcohol (e.g., 3-position) Significant reduction [1] Information Not Specified Low - Essential for activity [1]
Amine Significant reduction (e.g., acetylation, quaternization) [1] Information Not Specified Low - Essential for activity [1]

Frequently Asked Questions (FAQs)

Q1: Why is the para-position of this compound so tolerant to modification? The para-methoxyphenyl group is a key pharmacophore that inserts into the hydrophobic crevice of the ribosome's A-site, physically blocking incoming aminoacyl-tRNAs and inhibiting protein synthesis [3]. The study suggests that this region of the ribosomal binding site has some flexibility, allowing it to accommodate various substituents at the para-position without a complete loss of binding affinity or biological function [1].

Q2: What is the proposed mechanism behind the reduced host cell toxicity? While the exact mechanism for the improved selectivity is still under investigation, the primary hypothesis is that these specific para-position modifications differentially affect the drug's interaction with the parasite ribosome versus the host ribosome [1]. The goal is to disrupt binding just enough with the host ribosome to reduce toxicity, while maintaining a strong enough interaction to kill the Leishmania parasite [1] [2].

Q3: Are there any other mechanisms of action to consider? Yes. This compound is multifunctional. At lower concentrations, it can also activate stress pathways like p38 MAPK in host mammalian cells [4]. When designing and testing new analogs, it is crucial to verify that the observed anti-leishmanial effect is indeed due to ribosomal inhibition and not another off-target pathway, especially since p38 activation in macrophages has itself been shown to contribute to reducing Leishmania survival [1] [4].

Troubleshooting Experimental Issues

Problem: Synthesized para-substituted analog shows high cytotoxicity.

  • Potential Cause: The introduced substituent is too bulky or hydrophobic, leading to non-specific interactions with host cell membranes or proteins.
  • Solution: Synthesize a new series of analogs with smaller, more polar substituents (e.g., hydroxy, amino, or shorter ether chains) at the para-position to improve selectivity [1].

Problem: New analog retains anti-leishmanial activity but also activates host p38 MAPK.

  • Potential Cause: The structural modification was insufficient to disrupt the interaction with host kinases while preserving ribosomal binding.
  • Solution: Use specific inhibitors (e.g., SB203580 for p38 MAPK) during your activity assays to determine the contribution of this pathway to the overall leishmanicidal effect [4].

Problem: Inconsistent activity results against different Leishmania species.

  • Potential Cause: Natural variations in ribosomal structure or drug permeability between Leishmania species.
  • Solution: Standardize assays by testing all analogs against a panel of well-characterized reference strains (e.g., L. donovani, L. major, L. infantum) to establish a robust structure-activity relationship [1].

Core Experimental Protocols

The following workflow outlines the key steps for synthesizing and evaluating new this compound analogs.

Start Start: Design Para-Substituted Analog A Chemical Synthesis Start->A B In-Vitro Screening: Anti-Leishmanial Activity A->B C In-Vitro Screening: Mammalian Cell Cytotoxicity B->C D Selectivity Index Calculation B->D IC50/EC50 C->D C->D CC50 E Mechanistic Studies D->E End Lead Candidate Identification E->End

Protocol: In Vitro Translation Inhibition Assay [1]

This cell-free assay directly tests if the analog's mechanism is ribosomal inhibition.

  • Purpose: To evaluate the ability of this compound analogs to inhibit protein synthesis in prokaryotic (E. coli), mammalian (rabbit reticulocyte), and Leishmania (L. tarentolae) systems.
  • Key Materials:
    • Commercially available transcription-translation kits: E. coli S30 extract, Rabbit Reticulocyte Lysate, and L. tarentolae Lysate.
    • Reporter plasmids: pBESTluc (for bacteria), Luciferase T7 DNA (for reticulocytes), pLEXSY-invitro2-EGFP (for Leishmania).
    • White or black 96/384-well plates for luminescence/fluorescence reading.
    • Microplate reader.
  • Procedure:
    • Prepare the reaction mixtures according to the manufacturer's instructions in a final volume of 15 μL.
    • Add 1.5 μL of the test compound at various concentrations to the wells.
    • Incubate: 60 min at 37°C (E. coli), 90 min at 30°C (reticulocyte), 120 min at 26°C (Leishmania).
    • Stop the reactions by snap-cooling on ice.
    • Measure reporter output: luciferase activity via chemiluminescence or EGFP via fluorescence (λex=488 nm/λem=507 nm).
    • Data Analysis: Calculate % inhibition relative to the no-compound control (100% translation) and determine IC₅₀ values.
Protocol: Cytotoxicity Assay in Mammalian Cells [4]
  • Purpose: To determine the cytotoxic concentration (CC₅₀) of the analogs in host cells.
  • Key Materials: Cell Counting Kit-8 (CCK-8), 96-well plate, mammalian cells (e.g., HEK293, leucocytes), microplate reader.
  • Procedure:
    • Seed cells in a 96-well plate at a density of 1x10⁴ cells/well in 100 μL medium.
    • The next day, treat the cells with a range of concentrations of the this compound analog for 24 hours.
    • Add 10 μL of CCK-8 solution to each well.
    • Incubate the plate at 37°C for 2 hours.
    • Measure the absorbance at 450 nm.
    • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the CC₅₀ value.

Mechanism of Action and Selectivity

The following diagram illustrates how this compound's interaction with the ribosome and its para-position modification relate to its anti-leishmanial activity and potential for reduced toxicity.

ParaMod Para-Position Modification RibosomeBind Altered Interaction with Ribosomal A-site ParaMod->RibosomeBind MoA1 Primary MoA: Inhibition of Protein Synthesis RibosomeBind->MoA1 MoA2 Secondary Effect: Modulation of p38 MAPK Pathway RibosomeBind->MoA2 Outcome1 Potent Anti-Leishmanial Activity Preserved MoA1->Outcome1 Outcome2 Reduced Host Cell Cytotoxicity MoA2->Outcome2 FinalOut Improved Therapeutic Index Outcome1->FinalOut Outcome2->FinalOut

References

differentiating anti-leishmanial activity versus host toxicity anisomycin

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: Which parts of the anisomycin molecule are most sensitive to modification? The pyrrolidine core is essential for activity. Systematic exploration has shown that modifications to the alcohol (3-acetoxy) group, the secondary amine, and the meta-position of the aromatic ring typically lead to a significant loss of anti-protozoan potency [1]. In contrast, the para-position of the phenol moiety has been identified as a promising location for introducing substituents without a major drop in activity against Leishmania [1].

  • FAQ 2: Why is it important to screen compounds against clinical isolates of Leishmania? Relying solely on long-term laboratory-adapted strains (e.g., LdBOB) can be misleading. One study found that 55% of compounds active against a lab strain showed differential activity when tested against recent clinical isolates, including strains resistant to standard drugs like antimony [2]. Incorporating clinical isolates into secondary screening is crucial for identifying compounds with broad-spectrum potential and for profiling activity against resistant parasites early in the discovery pipeline [2].

  • FAQ 3: What are the primary mechanisms behind this compound's host toxicity? this compound's toxicity is complex and multi-faceted. Its primary mechanism is the inhibition of protein synthesis by binding to the 60S ribosomal subunit [3]. At lower concentrations, it can also act as a strong activator of stress-related kinases like p38 and JNK [1] [3]. Over-dosage has been linked to organ toxicity in lungs, kidneys, and liver, as well as slight genotoxic effects [1].

Experimental Protocols & Data

Protocol 1: Differentiating Anti-leishmanial Activity from Host Toxicity

This protocol outlines a standard workflow for evaluating the selectivity of new this compound analogs.

1. In Vitro Anti-leishmanial Activity Assay:

  • Objective: Determine compound potency against both promastigote and intracellular amastigote forms of Leishmania.
  • Method:
    • Promastigote Screening: Use a fluorometric viability assay (e.g., resazurin reduction) in a 384-well format. Incubate parasites with compounds for 48-72 hours [4].
    • Intracellular Amastigote Screening (Gold Standard): Infect human macrophage cell lines (e.g., THP-1) with Leishmania promastigotes. Treat infected macrophages with compounds for a set period (e.g., 72-96 hours) [4] [2]. Use high-content image analysis to quantify the number of amastigotes per macrophage, which provides the most biologically relevant data [5] [2].
  • Key Parameter: Calculate the EC(_{50}) (half-maximal effective concentration) against the parasite.

2. Cytotoxicity Assay:

  • Objective: Assess compound toxicity against mammalian host cells.
  • Method: Treat the same macrophage cell line used in the amastigote assay (e.g., THP-1) with compounds. Use a standard viability assay like MTT or resazurin after 72-96 hours of exposure [4].
  • Key Parameter: Calculate the CC(_{50}) (half-maximal cytotoxic concentration).

3. Selectivity Index (SI) Calculation:

  • The Selectivity Index (SI) is the primary metric for differentiating activity from toxicity.
  • Formula: SI = CC\(_{50}\) (host cells) / EC\(_{50}\) (parasite)
  • Interpretation: A higher SI value indicates a more selective and promising compound. An SI > 10 is often considered a good starting point for hit qualification.

The following diagram illustrates this multi-stage screening workflow:

G Start Compound Library P1 Primary Screening: Promastigote Viability Assay Start->P1 P2 Secondary Screening: Intracellular Amastigote Assay (High-Content Imaging) P1->P2 Hits from Primary Screen P3 Cytotoxicity Assay (Host Macrophages) P2->P3 Confirmed Active Compounds Calc Calculate Selectivity Index (SI) P3->Calc Hit Qualified Hit Calc->Hit SI > 10

Protocol 2: Investigating p38 MAPK Pathway Activation

This compound's activation of the p38 MAPK pathway in host macrophages contributes to its anti-leishmanial mechanism but is also implicated in its toxicity [1] [6]. This protocol assesses a compound's interaction with this pathway.

  • Objective: Determine if an this compound analog activates the p38 MAPK signaling pathway in mammalian macrophages.
  • Method:
    • Cell Treatment: Differentiate THP-1 cells into macrophages and treat with the test compound, this compound (positive control), or vehicle (negative control) for a short duration (e.g., 15-60 minutes).
    • Protein Extraction: Lyse cells and prepare protein samples.
    • Western Blot Analysis:
      • Separate proteins by SDS-PAGE and transfer to a membrane.
      • Probe the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182).
      • Use an antibody against total p38 MAPK as a loading control.
  • Interpretation: Increased signal for phospho-p38 indicates activation of the pathway. Analogs that retain anti-leishmanial efficacy but show reduced p38 activation may have a better toxicity profile [1].

Structure-Activity Relationship (SAR) Data

The table below summarizes key findings from a systematic study on this compound analogs, providing a guide for which modifications are likely to succeed [1].

Functional Group / Position Modification Effect on Anti-leishmanial Activity Relevance for Host Toxicity
Alcohol (3-position) Removal or relocation of acetyl group Typically significant loss of activity [1] The 3-acetoxy group is part of the core pharmacophore; its modification is generally detrimental to potency [1].
Secondary Amine Acylation, alkylation, quaternization Typically significant loss of activity [1] The free amine is crucial for ribosomal binding and activity; most modifications are not tolerated [1].
Aromatic Meta-position Introduction of substituents Typically significant loss of activity [1] Not a promising site for improving selectivity [1].
Aromatic Para-position Replacement of methoxy with other ethers Often maintained [1] This is the most promising location for introducing diversity to potentially improve selectivity and reduce host toxicity [1].

The Leishmania-host Interaction: A Signaling Pathway Diagram

Leishmania parasites survive inside host macrophages by manipulating key signaling pathways that would otherwise trigger an immune response and parasite death. This compound is known to act on some of these pathways. The diagram below maps these key host signaling pathways and the points where Leishmania interferes, which are potential targets for new drugs [7] [6].

G IFNγ IFN-γ / LPS JAK2 JAK2 Phosphorylation IFNγ->JAK2 MAPKs MAPK Activation (Erk1/2, p38, JNK) IFNγ->MAPKs STAT1 STAT1 Activation JAK2->STAT1 iNOS iNOS Expression & NO Production STAT1->iNOS NFκB NF-κB Activation MAPKs->NFκB NFκB->iNOS SHP1 Host SHP-1 Activation SHP1->JAK2 Dephosphorylates SHP1->MAPKs Dephosphorylates (Erk1/2) Ceramide Ceramide Generation Ceramide->MAPKs Inhibits CysteineP Parasite Cysteine Proteinases CysteineP->MAPKs Degrades (Erk1/2, JNK) CysteineP->NFκB Degrades Aniso This compound Aniso->MAPKs Activates p38

References

p53-dependent anisomycin apoptosis optimization

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Parameters & Optimization

The table below summarizes the core experimental parameters for studying p53-dependent anisomycin-induced apoptosis, based on the PC12 cell model [1] [2].

Parameter Toxic / Pro-apoptotic Condition Non-toxic / Signaling Condition Key Observations & Dependencies
This compound Concentration 1 µg/ml [1] 10 ng/ml [1]
Primary Effect Inhibits protein synthesis, induces apoptosis [1] Activates stress pathways without apoptosis [1]
p53 Dependence Partial to strong [1] [2] More complex p53 involvement [1] Apoptotic events are stronger and more sustained in wtPC12 vs. p53-inhibited cells [2].
Apoptotic Markers Cleaved Caspase-3, -8, -9; PKR cleavage; eIF2α phosphorylation [1] [2] Not induced [1] The extrinsic (caspase-8, TRAIL) and intrinsic (caspase-9) pathways are activated [2].
Stress Kinase (MAPK) Activation Activated Activated (JNK, p38 MAPK, ERK) [1] MAPK pathways are stimulated even by non-toxic concentrations [1].
Exosomal Paracrine Signaling Supported (e.g., TRAIL-carrying exosomes) [1] Information not specified Apoptotic response appears supported by exosomal signaling [1].

Detailed Experimental Protocols

Here are the core methodologies used to generate the data in the studies, which you can adapt for your experiments.

Cell Culture and Treatment
  • Cell Lines: Wild-type PC12 (wtPC12) and p53-inhibited PC12 (p143p53PC12) cells are used to establish p53-dependence [1] [2].
  • Culture Conditions: Maintain cells in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 5% fetal bovine serum (FBS) and 10% heat-inactivated horse serum at 37°C and 5% CO₂ [1].
  • Treatment Protocol: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat cells at 70-80% confluency with either 1 µg/ml (toxic) or 10 ng/ml (non-toxic) this compound. Include a vehicle control. Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) post-treatment for analysis [1].
Western Blotting for Apoptotic & Stress Markers

This protocol is used to detect the activation of key signaling pathways and apoptotic markers [1].

  • Cell Lysis: Lyse treated cells in RIPA buffer (1% NP-40, 0.5% Na-deoxycholate, 0.1% SDS in PBS) supplemented with protease and phosphatase inhibitors [1].
  • Protein Separation and Transfer: Determine protein concentration, load equal amounts (e.g., 35 µg) onto a 12% SDS-polyacrylamide gel for electrophoresis, and transfer to a polyvinylidene difluoride (PVDF) membrane [1].
  • Antibody Incubation: Probe membranes with specific primary antibodies. Key antibodies used in the studies include:
    • Apoptosis: Cleaved Caspase-3, Cleaved Caspase-8, Cleaved Caspase-9 [2]
    • Stress & Translation: P-eIF2α, eIF2α, PKR [1] [2]
    • MAPK Pathways: P-JNK, JNK, P-p38 MAPK, p38 MAPK, P-ERK, ERK [1]
    • p53 & Death Ligands: TRAIL [2]
  • Detection: Incubate with horseradish peroxidase-conjugated secondary antibodies and visualize using an ECL reagent with a gel documentation system or film [1].
Exosome Isolation and Analysis

To investigate the role of exosomal communication in apoptosis [1]:

  • Preparation: Culture cells in a low-serum medium (e.g., DMEM with 0.5% horse serum) for 24 hours and treat with this compound.
  • Isolation: Collect culture media and centrifuge at 2,000 × g for 30 minutes to remove cells and debris. Mix the supernatant with 0.2 volumes of a commercial Total Exosome Isolation Reagent. Incubate at 4°C for 30 minutes, then centrifuge at 10,000 × g for 10 minutes to pellet the exosomes.
  • Analysis: Resuspend the exosome pellet in PBS. Analyze the presence of specific cargo (e.g., TRAIL) via Western blotting [1].

Troubleshooting Common Issues

  • Lack of Apoptotic Response at High this compound (1 µg/ml):

    • Verify p53 Status: Confirm the functionality of your p53 system. Use a cell line with a dominant-negative p53 (like p143p53PC12) as a control to show reduced apoptosis [1] [2].
    • Check Antibody Specificity: Ensure your antibodies for cleaved caspases are validated for your specific cell model. The cleavage fragments can sometimes be subtle.
    • Confirm Protein Synthesis Inhibition: Perform a puromycin incorporation assay or similar to verify that this compound is effectively inhibiting translation in your system at the used concentration.
  • High Background Stress Signaling in Controls:

    • Manage Cell Stress: Use low-passage cells and ensure they are not over-confluent. Serum starvation, used during exosome isolation, can itself induce stress; optimize starvation time and serum concentration [1].
    • Include Robust Controls: Always include a vehicle control (e.g., DMSO) treated in parallel to distinguish this compound-specific effects from background.
  • Inconsistent Exosome Yields:

    • Pre-clear Media: Ensure the culture media is thoroughly centrifuged to remove all cells and debris before adding the isolation reagent.
    • Avoid Free-Thaw Cycles: Use freshly isolated exosomes for analysis, as freezing and thawing can degrade vesicles and their cargo.

Signaling Pathway Workflow

The diagram below illustrates the core signaling pathways and experimental workflow based on the research.

cluster_0 Key Experimental Readouts This compound This compound RibotoxicStress RibotoxicStress This compound->RibotoxicStress High Dose (1µg/ml) MAPKPathways MAPKPathways This compound->MAPKPathways Low Dose (10ng/ml) P53Protein P53Protein RibotoxicStress->P53Protein RibotoxicStress->MAPKPathways ProteinSynthesisInhibition ProteinSynthesisInhibition RibotoxicStress->ProteinSynthesisInhibition Apoptosis Apoptosis P53Protein->Apoptosis WB Western Blot P53Protein->WB MAPKPathways->WB ExosomalSignaling ExosomalSignaling Apoptosis->ExosomalSignaling Paracrine Effect Frag DNA Fragmentation Apoptosis->Frag Via Viability Assays Apoptosis->Via Exo Exosome Analysis ExosomalSignaling->Exo ProteinSynthesisInhibition->Apoptosis ProteinSynthesisInhibition->WB

Key Technical Takeaways

  • Concentration is Critical: The biological outcome of this compound treatment is highly concentration-dependent. Using 10 ng/ml and 1 µg/ml allows you to separate stress kinase signaling from full-blown apoptosis [1].
  • p53's Role is Contextual: p53 is a major driver of apoptosis under toxic this compound treatment, but its influence on MAPK signaling under non-toxic conditions is more complex. Always include a p53-inhibited cell line as a control [1] [2].
  • Consider Non-Cell-Autonomous Effects: The apoptotic response can be enhanced and propagated through exosomes carrying death ligands like TRAIL. Isolating and analyzing exosomes can provide a more complete picture of the cell death mechanism [1].

References

anisomycin efficacy in drug-resistant Leishmania strains

Author: Smolecule Technical Support Team. Date: February 2026

Current Research on Leishmania Drug Resistance

The search results confirm that drug resistance is a major challenge in leishmaniasis treatment but do not contain specific experimental data on anisomycin. The following table summarizes the key resistance mechanisms for current drugs, which are essential for designing efficacy studies for new compounds like this compound [1].

Drug Primary Mode of Action Documented Resistance Mechanisms in Leishmania
Pentavalent Antimony (SbV) Targets mitochondrial enzyme trypanothione reductase, increasing susceptibility to oxidative stress; obstructs energy pathways [1]. Reduced drug uptake (e.g., downregulation of aquaglyceroporin 1 transporter); increased efflux via ABC transporters; enhanced antioxidant response and drug sequestration by thiols [1] [2].
Miltefosine (MLT) Affects mitochondria (inhibits cytochrome c oxidase) and disrupts lipid metabolism (inhibits phosphatidylcholine synthesis) [1].
Amphotericin B (AmB) Binds to ergosterol in the parasite membrane, forming pores that increase permeability and lead to cell death [1].
Paromomycin (PMM) Binds to the 16S ribosomal unit, disrupting protein synthesis and causing respiratory dysfunction [1] [3]. Metabolic adaptations including reduced oxidative phosphorylation, increased glycosomal fermentation, and dependency on lipids/amino acids for energy [3].
Pentamidine (PTM) Associated with induction of DNA damage and inhibition of RNA and protein synthesis [1]. Overexpression of efflux transporters (e.g., Pentamidine Resistance Protein 1, PRP1) [1].

A significant and complex mechanism underlying resistance is translational reprogramming, where parasites globally change which mRNAs are translated into proteins in response to drug pressure [1] [2]. One study found that antimony-resistant parasites showed differences in the translation of over 2,400 mRNAs even without drug pressure, and a highly selective translation of 156 transcripts when exposed to the drug [2]. This pathway is summarized in the diagram below.

G DrugPressure Drug Pressure (e.g., Antimony) TransReg Translational Reprogramming DrugPressure->TransReg Preemptive Preemptive Adaptation (Basal state, no drug) TransReg->Preemptive Selective Highly Selective Translation (Under drug exposure) TransReg->Selective Outcome1 Coordinated changes in: - Metabolome - Lipidome - Surface proteins - Antioxidant response Preemptive->Outcome1 2431 transcripts Outcome2 Selective synthesis of proteins to combat drug Selective->Outcome2 156 transcripts ResistantPhenotype Drug-Resistant Phenotype Outcome1->ResistantPhenotype Outcome2->ResistantPhenotype

Proposed Framework for Evaluating this compound

To objectively assess this compound's potential, here is a framework based on established experimental protocols from Leishmania research.

  • Step 1: Establish Baselines

    • Parasite Strains: Include reference drug-sensitive strains (e.g., MHOM/ET/67/HU3; L82) and well-characterized drug-resistant strains (e.g., resistant to SbV, MIL, or PMM) [3] [2].
    • Cell Viability Assay: Use the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal effective concentration (EC₅₀) of this compound against both promastigote (insect-stage) and intracellular amastigote (mammalian-host-stage) forms [2].
  • Step 2: Investigate Resistance Mechanisms

    • Drug Uptake/Efflux: Treat parasites with this compound in combination with verapamil or amlodipine (Ca²⁺ channel antagonists and ABC transporter modulators). A marked increase in drug susceptibility suggests efflux pump involvement [3].
    • Mode of Action Studies: Since this compound is a known protein synthesis inhibitor, its effect on parasite translation can be directly investigated using polysome profiling and translatome analysis (as done in [2]) to see if it bypasses resistance mechanisms.

References

validating anisomycin anti-tumor effects in hepatocellular carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here are the methodologies central to the cited studies.

  • Cell Viability and Cytotoxicity Assays: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8). Cells were seeded in 96-well plates, treated with anisomycin for 24 hours, followed by CCK-8 solution addition. Absorbance was measured at 450 nm after a 2-hour incubation [1]. For NK cell cytotoxicity, HCC cells were first treated with this compound, then co-cultured with human primary NK cells. Apoptosis was measured by flow cytometry using Annexin V and 7-AAD staining [2].

  • Colony Formation Assay: HCC cells were seeded in 6-well plates and treated with this compound for 12 hours. The medium was then replaced with fresh culture medium and changed every 3 days for two weeks. Finally, colonies were fixed and stained with crystal violet for visualization and counting [1].

  • Detection of Ferroptosis Hallmarks:

    • Lipid ROS Measurement: Lipid reactive oxygen species were detected using C11-BODIPY 581/591 staining followed by fluorescence analysis. This is a key method to confirm the occurrence of ferroptosis [1].
    • Malondialdehyde (MDA) Assay: MDA levels, a marker of lipid peroxidation, were measured to further confirm ferroptosis. The specific assay kit was used according to the manufacturer's instructions [1].
  • Western Blot Analysis: Proteins were extracted from cell lysates, separated by SDS-PAGE, and transferred to PVDF membranes. Membranes were blocked and then incubated with primary antibodies against proteins of interest (e.g., p-p38 MAPK, p-H3S10, NCOA4, cleaved caspase-3), followed by incubation with HRP-conjugated secondary antibodies. Signals were detected using an enhanced chemiluminescence system [1] [2].

Signaling Pathways and Mechanisms

The following diagrams illustrate the key molecular pathways through which this compound exerts its anti-tumor effects in HCC, as revealed by the cited research.

ferropathway This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK Activates p_p38_MAPK p-p38 MAPK (Activated) p38_MAPK->p_p38_MAPK Phosphorylation H3S10 Histone H3S10 p_p38_MAPK->H3S10 Phosphorylates p_H3S10 p-H3S10 (Phosphorylated) H3S10->p_H3S10 Gene_Transcription Gene Transcription (eg. NCOA4) p_H3S10->Gene_Transcription NCOA4 NCOA4 Ferroptosis Ferroptosis NCOA4->Ferroptosis Promotes Lipid_ROS Lipid ROS NCOA4->Lipid_ROS Increases Gene_Transcription->NCOA4 Upregulates Lipid_ROS->Ferroptosis

Diagram 1: this compound induces ferroptosis via the p38 MAPK pathway. This compound activates p38 MAPK, leading to phosphorylation of histone H3 at serine 10 (p-H3S10). This epigenetic modification promotes gene transcription, including upregulation of NCOA4, which in turn drives ferroptosis through mechanisms involving increased lipid reactive oxygen species (ROS) [1] [3].

immune_pathway This compound This compound HCC_Cell HCC Cell This compound->HCC_Cell Treats CD58 CD58 (LFA-3) HCC_Cell->CD58 Upregulates MHC_I MHC-I HCC_Cell->MHC_I Modulates NK_Cell Natural Killer (NK) Cell Apoptosis Apoptosis NK_Cell->Apoptosis Induces in HCC Cell Immune_Synapse Robust Immune Synapse Immune_Synapse->NK_Cell Activates CD58->Immune_Synapse Strengthens MHC_I->Immune_Synapse Strengthens

Diagram 2: this compound enhances NK cell-mediated killing of HCC cells. Treatment of HCC cells with this compound leads to upregulated expression of adhesion molecules like CD58 (LFA-3) and modulation of MHC-I. These changes strengthen the immune synapse between the HCC cell and the NK cell, leading to more effective NK cell activation and induction of apoptotic cell death in the tumor cell [2] [4].

Comparison with Approved HCC Treatments

To contextualize this compound's potential, the table below lists mechanisms of action for selected FDA-approved therapies for HCC, which differ from its novel pathways [5].

Therapy Name Class / Mechanism of Action
Sorafenib, Lenvatinib, Regorafenib, Cabozantinib Multikinase inhibitors; target VEGF/VEGFR and other kinases to inhibit angiogenesis and tumor cell proliferation [5].
Pembrolizumab, Nivolumab, Atezolizumab, Durvalumab Immune checkpoint inhibitors (anti-PD-1/PD-L1); block inhibitory signals in T cells to enhance anti-tumor immunity [5].
Bevacizumab, Ramucirumab Monoclonal antibodies; inhibit angiogenesis by targeting VEGF or VEGFR2 [5].

The experimental data suggests that this compound's unique dual mechanism—directly triggering ferroptosis and modulating the immune response—could offer a promising strategy against HCC, particularly given its ability to enhance NK cell activity in the immunosuppressive tumor microenvironment [1] [2] [6]. Further research, especially in vivo and in clinical settings, is necessary to fully validate its therapeutic potential.

References

comparison of anisomycin and miltefosine anti-protozoan activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action

The two compounds employ distinct strategies to kill protozoan parasites.

Anisomycin: Protein Synthesis Inhibitor

This compound primarily acts by inhibiting protein synthesis. It binds to the ribosome and reorients a specific rRNA residue, which prevents the correct binding of aminoacyl-tRNA to the peptidyl transferase site, thereby halting protein production [1]. This mechanism is conserved across eukaryotes, explaining its broad-spectrum effect. At lower concentrations, it can also activate specific stress pathways in mammalian cells, such as p38 MAPK signaling [1] [2].

Miltefosine: Multi-Target Disruptor

Miltefosine has a more complex, multi-faceted mechanism that disrupts several critical functions in the parasite [3]:

  • Disruption of Intracellular Ca²⁺ Homeostasis: This is considered a primary mechanism. Miltefosine affects key organelles regulating calcium, like the giant mitochondrion and acidocalcisomes, and activates specific parasite calcium channels, leading to a toxic increase in intracellular calcium levels [3].
  • Inhibition of Membrane Synthesis: It can inhibit the synthesis of phosphatidylcholine, a key component of parasite membranes [3].
  • Induction of Apoptosis-Like Death: The collective disruption of signaling and metabolic pathways can trigger programmed cell death in the parasites [4].

Experimental Data & Protocols

For researchers, understanding the experimental evidence and methodologies is crucial. The following table summarizes key activity data and references the experimental models used.

Parasite / Pathogen This compound Activity Model (Assay Type) Miltefosine Activity Model (Assay Type)
Entamoeba histolytica Low µM activity; faster killing than metronidazole [5] [6] Trophozoite viability (FDA fluorescence) [6] Information not covered in search results
Leishmania infantum IC₅₀ ~1.5 µM [1] Cell-based anti-leishmanial activity [1] Standard treatment [7] Clinical use [7]
Leishmania spp. Activity demonstrated [1] Translation inhibition in cell lysate [1] IC₅₀ in the low µM range (e.g., 8.4 µM for L. donovani amastigotes) [8] Amastigote viability [8]
Trypanosoma cruzi Information not covered in search results LC₅₀ = 31.17 µM (trypomastigotes); IC₅₀ = 0.51 µM (amastigotes) [4] Trypomastigote motility; amastigote egress inhibition [4]
Naegleria fowleri Low µM potency [5] Cell-based viability [5] Activity reported [7] Cell-based viability [7]
Pythium insidiosum Information not covered in search results MIC: 0.5-2 µg/mL [9] Broth microdilution [9]

To guide your own research, here are simplified workflows for common assays used to generate this type of data.

Typical In Vitro Drug Susceptibility Assay This workflow is used to determine IC₅₀/LC₅₀ values, as seen in studies for both compounds [5] [4].

Start Start: Culture Parasites A Plate Parasites in Multi-Well Plates Start->A B Add Serial Dilutions of Drug A->B C Incubate for Specified Time B->C D Measure Viability Endpoint (e.g., Motility, Fluorescence) C->D E Analyze Data to Calculate IC₅₀/LC₅₀ D->E

Drug Combination Assay (Fixed-Ratio Method) This protocol, used in miltefosine studies [4], evaluates synergistic effects.

P1 Prepare Drug A at fixed concentration (e.g., its LC₅₀) A Combine Drugs A and B in fixed ratios P1->A P2 Prepare Drug B in serial dilutions of its LC₅₀ P2->A B Incubate with Parasites or Infected Cells A->B C Measure Viability B->C D Calculate ΣFIC (Sum of Fractional Inhibitory Concentrations) C->D E Interpret ΣFIC: ΣFIC ≤0.5: Synergy >0.5 to ≤4: Additive/No Interaction >4: Antagonism D->E

Research Applications and Considerations

  • This compound serves as a broad-spectrum tool compound and a lead structure for medicinal chemistry. Recent research explores its derivatives to improve selectivity and reduce host toxicity, with modifications at the para-position of its aromatic ring showing promise [1].
  • Miltefosine is a clinical cornerstone for leishmaniasis and a promising candidate for repurposing, especially in combination therapy. Its synergy with benznidazole against T. cruzi highlights the potential of combination regimens to improve efficacy and potentially overcome resistance [4].

References

Comprehensive Comparison of Anisomycin vs. 5-Fluorouracil for Colorectal Cancer Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profiles and Basic Characteristics

Anisomycin and 5-fluorouracil (5-FU) represent two distinct classes of anticancer agents with different historical contexts and chemical properties. This compound is a natural product originally derived from Streptomyces bacteria that functions primarily as a protein synthesis inhibitor and JNK pathway activator. In contrast, 5-FU is a synthetic fluorinated pyrimidine analog developed in 1957 that remains the first-line chemotherapeutic agent for colorectal cancer (CRC) treatment worldwide. While 5-FU has established clinical utility with well-characterized efficacy and safety profiles, this compound is primarily investigated in preclinical models as a potential therapeutic option, particularly for overcoming treatment resistance [1] [2].

The following table summarizes the fundamental characteristics of both agents:

Table 1: Basic Drug Characteristics

Characteristic This compound 5-Fluorouracil (5-FU)
Source/Type Natural compound from Streptomyces bacteria Synthetic fluorinated pyrimidine analog
Primary Mechanism Protein synthesis inhibitor, JNK activator Antimetabolite interfering with DNA/RNA synthesis
Clinical Status Preclinical research First-line treatment for CRC since 1957
Key Molecular Targets GATA-6 degradation, JNK/p38 MAPK activation Thymidylate synthase (TYMS), RNA/DNA incorporation

Mechanisms of Action and Signaling Pathways

This compound's Multifaceted Anticancer Mechanisms

This compound exerts its anticancer effects through multiple complementary pathways that collectively disrupt cancer cell proliferation and survival:

  • GATA-6 Degradation: In colorectal cancer cell line DLD-1, this compound activates the JNK signaling cascade, leading to nuclear export and subsequent degradation of the transcription factor GATA-6. This is significant as GATA-6 is abnormally overexpressed in gastrointestinal cancers and accelerates cell proliferation and anti-apoptotic responses. GATA-6 degradation results in cell cycle arrest at G2/M phase, effectively suppressing cancer cell proliferation [1].

  • MAP Kinase Pathway Activation: this compound functions as a potent JNK and p38 MAPK activator. These stress-activated protein kinases play crucial roles in regulating cell proliferation, differentiation, and apoptosis. JNK activation (through MKK4/MKK7 signaling) and p38 activation (through MKK3/MKK6 signaling) leads to phosphorylation of downstream transcription factors that modulate genes involved in growth arrest and apoptosis [3].

  • Ribotoxic Stress Induction: this compound induces ribotoxic stress by targeting the ribosome, which activates stress-related transcription factors such as ATF3 and upregulates macrophage inhibitory cytokine-1 (MIC-1). This ribotoxic stress response contributes to the compound's antiproliferative effects and may enhance its cytotoxicity against cancer cells [4] [5].

5-Fluorouracil's Antimetabolite Action

5-FU employs a fundamentally different mechanism centered on disruption of nucleotide metabolism and macromolecular synthesis:

  • Thymidylate Synthase Inhibition: The primary mechanism of 5-FU action involves formation of a stable ternary complex between its metabolite FdUMP and thymidylate synthase (TYMS), a key enzyme in thymidine monophosphate (dTMP) synthesis. This inhibition depletes thymidine pools, leading to imbalanced nucleotide pools and subsequent DNA damage through misincorporation [2].

  • RNA/DNA Misincorporation: 5-FU metabolites are extensively incorporated into RNA and DNA: FUTP incorporation into RNA disrupts normal RNA processing and function, while FdUTP incorporation into DNA causes DNA strand breaks and dysfunction. This dual incorporation contributes significantly to 5-FU's cytotoxicity [2].

  • Paradoxical p53-Mediated Stem Cell Activation: Recent research has uncovered a counterproductive pathway where 5-FU treatment activates p53-mediated WNT/β-catenin signaling. This leads to transcription of WNT3 and subsequent enrichment of cancer stem cells (CSCs) in residual tumors, ironically contributing to treatment resistance and disease recurrence. This pathway represents a significant limitation in 5-FU monotherapy [6].

Diagram 1: Comparative Signaling Pathways of this compound and 5-FU in Colorectal Cancer

cluster_this compound This compound Pathways cluster_5fu 5-Fluorouracil Pathways cluster_combination Combination Effects This compound This compound A1 JNK Activation This compound->A1 A2 p38 MAPK Activation This compound->A2 A4 Ribotoxic Stress This compound->A4 FiveFU FiveFU F1 TYMS Inhibition FiveFU->F1 F3 RNA Dysfunction FiveFU->F3 A3 GATA-6 Degradation A1->A3 A2->A3 A5 Cell Cycle Arrest (G2/M) A3->A5 A4->A5 A6 Reduced Proliferation A5->A6 C1 Enhanced G2/M Arrest A5->C1 F2 DNA Damage F1->F2 F4 p53 Activation F2->F4 F7 Cell Death F2->F7 F3->F7 F5 WNT/β-catenin Activation F4->F5 F6 Cancer Stem Cell Enrichment F5->F6 F8 Treatment Resistance F6->F8 C2 Overcome CSC Enrichment F6->C2 C3 Synergistic Growth Inhibition C1->C3 C2->C3

Experimental Efficacy Data and Research Models

Preclinical Efficacy of this compound

This compound demonstrates potent antiproliferative effects across various colorectal cancer models, with particular efficacy in challenging treatment contexts:

  • DLD-1 Colorectal Cancer Cells: Research shows that this compound treatment leads to dose-dependent suppression of DLD-1 cell proliferation accompanied by G2/M cell cycle arrest. Notably, this compound achieves this growth suppression without inducing apoptosis under these conditions, suggesting a cytostatic rather than cytotoxic mechanism at therapeutic concentrations [1].

  • Three-Dimensional Spheroid Models: In more physiologically relevant 3D spheroid cultures of DLD-1 cells, this compound (50 nM) effectively suppresses spheroid growth over 15 days of treatment. This demonstrates its efficacy against more organized tumor-like structures that often better mimic in vivo tumor behavior than conventional 2D cultures [1] [7].

  • Gene Expression Modulation: RNA-seq analysis of this compound-treated DLD-1 cells reveals significant alterations in gene expression profiles, including upregulation of ATF3 and downregulation of LAMB3. These changes correlate with the observed suppression of cell proliferation and provide insights into the molecular basis of its anticancer effects [8].

5-FU Efficacy and Limitations

5-FU demonstrates robust initial tumor response but faces significant limitations that impact long-term outcomes:

  • Patient-Derived Scaffold Models: Using innovative patient-derived scaffold (PDS) models from 89 CRC patients, 5-FU treatment generally induced reduced proliferation gene expression (e.g., MKI67) but simultaneously increased pluripotency and epithelial-to-mesenchymal transition genes. Cultures from patients with disease recurrences showed a significantly less pronounced anti-proliferative response to 5-FU, highlighting the clinical relevance of these models [9].

  • Cancer Stem Cell Enrichment: In ApcMin/+/Lgr5EGFP mouse models and patient-derived tumor organoids (PDTOs), 5-FU treatment effectively reduced tumor mass but led to a paradoxical enrichment of Lgr5+ cancer stem cells in residual tumors. This enrichment was accompanied by activation of the WNT/β-catenin pathway, providing a mechanism for treatment resistance and recurrence [6].

  • Dose-Dependent Response: Conventional 2D culture models show expected dose-dependent cytotoxicity across various CRC cell lines, but these models fail to capture the stem cell enrichment phenomenon observed in more sophisticated 3D and in vivo models [9].

Table 2: Experimental Efficacy Profile in Colorectal Cancer Models

Experimental Model This compound Effects 5-Fluorouracil Effects
DLD-1 2D Culture G2/M cell cycle arrest; Reduced proliferation without apoptosis [1] Dose-dependent cell death; Initial tumor debulking [2]
3D Spheroid Culture Growth suppression at 50 nM; Enhanced efficacy when combined with 5-FU [1] Limited efficacy; CSC enrichment in residual spheroids [1] [6]
Gene Expression Changes Upregulation of ATF3, p21; Downregulation of LAMB3 [8] Reduced MKI67; Increased POU5F1, EMT genes [9]
CSC Enrichment Not observed Significant Lgr5+ CSC enrichment via WNT/β-catenin pathway [6]
In Vivo Efficacy Limited data available Initial tumor reduction followed by recurrence; CSC-mediated resistance [6]

Resistance Mechanisms and Clinical Limitations

5-FU Resistance Pathways

5-FU treatment faces numerous well-characterized resistance mechanisms that limit its long-term efficacy:

  • TYMS Overexpression: Increased expression of thymidylate synthase represents a primary resistance mechanism, occurring through gene amplification, enhanced transcription, or polymorphisms in the TYMS promoter region (TSER*3 tandem repeats). This overexpression allows cancer cells to maintain thymidine synthesis despite 5-FU exposure [2].

  • Drug Efflux Transporters: Upregulation of ABC membrane transporters (particularly ABCC5) enhances active efflux of 5-FU and its metabolites, reducing intracellular accumulation and cytotoxic effects. This mechanism contributes to the broad-spectrum multidrug resistance observed in many CRC cases [2].

  • DNA Repair Enhancement: Elevated activity of DNA repair systems, including nucleotide excision repair and mismatch repair pathways, enables cancer cells to counteract 5-FU-induced DNA damage, thereby promoting survival and resistance [2].

  • Apoptosis Avoidance: Alterations in apoptotic signaling pathways, including increased anti-apoptotic proteins and decreased pro-apoptotic proteins, allow cancer cells to evade programmed cell death triggered by 5-FU [2].

This compound Resistance Considerations

While resistance to this compound is less thoroughly characterized in colorectal cancer, potential mechanisms include:

  • Ribosomal Mutations: modifications to the ribosome structure could potentially reduce this compound binding and its ribotoxic stress effects, though this requires further investigation in CRC models [4].

  • MAPK Pathway Alterations: Dysregulation of JNK/p38 signaling pathways could theoretically modulate cellular responses to this compound, potentially affecting its efficacy [3].

Combination Therapy Strategies

Synergistic Potential of this compound with 5-FU

Research indicates promising synergistic interactions when this compound is combined with conventional chemotherapeutics:

  • Enhanced Efficacy in Spheroid Models: The combination of low-concentration this compound with 5-FU demonstrates significantly stronger growth inhibition in DLD-1 spheroid cultures compared to either agent alone. While 5-FU monotherapy shows only limited effects in 3D cultures, the addition of this compound substantially enhances therapeutic response, suggesting potential for overcoming microenvironment-mediated resistance [1].

  • GATA-6 Targeting Circumvents Stemness: Since this compound-induced GATA-6 degradation targets a pathway distinct from 5-FU's mechanism, this combination may help address the CSC enrichment limitation of 5-FU monotherapy. The simultaneous targeting of bulk tumor cells (via 5-FU) and proliferation-driving transcription factors (via this compound) represents a rational combination approach [1].

Nanocarrier Delivery Systems

Advanced delivery approaches show potential for enhancing both efficacy and safety profiles:

  • Co-delivery Nanosystems: Poly(ethylene glycol)-ε-poly(caprolactone) block copolymers can simultaneously deliver 5-FU and therapeutic genes, achieving significantly improved pharmacokinetics with sustained drug release profiles. In vivo studies show nanocarrier formulations maintain effective drug concentrations for extended periods (∼24 hours) compared to conventional administration [5].

  • Targeted Delivery Benefits: These co-delivery systems demonstrate enhanced tumor accumulation and reduced systemic toxicity in mouse models, with nanocarrier-treated groups showing substantially smaller tumor volumes (∼320 mm³) compared to free 5-FU (852 mm³) after 21 days of treatment [5].

Diagram 2: Experimental Workflow for Evaluating Drug Efficacy in CRC Models

cluster_models Experimental Models cluster_treatments Treatment Groups cluster_assays Assessment Methods Start CRC Model Selection M1 2D Cell Cultures (DLD-1, HT29, HCT116) Start->M1 M2 3D Spheroid Systems Start->M2 M3 Patient-Derived Scaffolds (PDS) Start->M3 M4 Patient-Derived Organoids (PDTO) Start->M4 M5 Mouse Xenograft Models Start->M5 T1 This compound Monotherapy M1->T1 T2 5-FU Monotherapy M1->T2 T3 Combination Therapy M1->T3 T4 Control Groups M1->T4 M2->T1 M2->T2 M2->T3 M2->T4 A1 Cell Viability (MTT/CCK-8) T1->A1 A2 Cell Cycle Analysis (Flow Cytometry) T1->A2 A3 Gene Expression (qPCR/RNA-seq) T1->A3 A4 Protein Analysis (Western Blot) T1->A4 T2->A1 T2->A2 T2->A3 T2->A4 A6 CSC Marker Analysis (Lgr5, CD44, CD133) T2->A6 T3->A1 T3->A2 T3->A3 T3->A4 A5 Spheroid Growth (Image Analysis) T3->A5 T3->A6

Conclusion and Research Implications

The comparative analysis of this compound and 5-fluorouracil reveals complementary strengths that position these agents as promising partners in combination therapy rather than direct alternatives. 5-FU remains the established cornerstone of colorectal cancer chemotherapy with proven clinical efficacy, but its tendency to enrich treatment-resistant cancer stem cells represents a significant limitation. This compound, while less clinically characterized, offers distinct mechanistic advantages through GATA-6 degradation and JNK/p38 activation without promoting cancer stemness.

The experimental evidence supporting synergistic interactions between these agents, particularly in physiologically relevant 3D models, suggests that combination approaches could potentially enhance therapeutic outcomes while mitigating the resistance and CSC enrichment associated with 5-FU monotherapy. Future research directions should prioritize optimization of dosing schedules, further investigation into nanocarrier delivery systems for co-administration, and validation in patient-derived avatar models that better recapture tumor microenvironment complexity.

References

validating anisomycin gene expression changes RNA-seq

Author: Smolecule Technical Support Team. Date: February 2026

Key Gene Expression Changes Induced by Anisomycin

The table below summarizes the core findings from recent RNA-seq studies on this compound treatment across different cell types.

Cell Type / System Key Up-regulated Genes & Processes Key Down-regulated Genes & Processes Concentration & Duration Citation
DLD-1 (Colorectal Cancer) Transient (3h): ATF3, ERRFI1, KLF6, AKAP12 (Tumor suppressors). Sustained (24h): Metabolic pathways, ER protein processing, DNA replication. Sustained (24h): LAMB3, LAMA3 (cell adhesion/migration). 0.5 μM for 3, 6, 12, 24 h [1]
HepG2 (Liver Cancer) Apoptosis-related genes (90 genes), Immune response genes (127 genes, e.g., CD58). Apoptosis-related genes (76 genes). 0.2 μM for 2 days [2]
RPE1-hTERT (Retinal Epithelial) Distinct clusters of genes dependent on JNK activation dynamics (sustained, transient, pulsed). Enriched pathways: cell death, inflammatory signaling. Gene clusters inversely correlated with JNK activation duration. 50 ng/mL (sub-inhibitory) with varying dosing schedules [3]
HEK T293 (Embryonic Kidney) Global shift in poly(A) site usage: increased use of promoter-distal sites, leading to longer 3'UTRs (Alternative Polyadenylation). Decreased use of promoter-proximal poly(A) sites in introns/ORFs. Not Specified [4]

Experimental Protocols for Validation

To validate RNA-seq findings from this compound treatment, you can employ the following established methodologies.

Cell Treatment and RNA-seq Analysis

This protocol is adapted from studies on DLD-1 and HepG2 cells [1] [2].

  • Cell Culture: Maintain DLD-1 cells in RPMI1640 medium supplemented with 10% FBS and antibiotics.
  • This compound Treatment: Treat cells at a concentration of 0.5 μM in fresh medium. Include a vehicle control (e.g., DMSO).
  • Time-Course Sampling: Collect cells at multiple time points (e.g., 3, 6, 12, and 24 hours post-treatment) to capture both transient and sustained expression changes.
  • RNA Extraction: Use a kit such as the RNeasy extraction kit. Ensure RNA Integrity Number (RIN) > 7, as assessed by a Bioanalyzer.
  • Library Prep & Sequencing: Isolate polyadenylated RNA using oligo(dT) primers. Prepare strand-specific cDNA libraries (e.g., with NEB Next Directional Ultra RNA Library Prep Kit) and sequence on a platform like Illumina NovaSeq.
  • Bioinformatic Analysis:
    • Quality Control: Use FastQC for sequence quality.
    • Trimming: Remove adapter sequences with Trimmomatic.
    • Alignment: Map reads to the reference genome with HISAT2.
    • Differential Expression: Identify Differentially Expressed Genes (DEGs) using tools like DESeq2 on integrated platforms (e.g., iDEP). A common threshold is fold change > 2 and false discovery rate (FDR) < 0.001 [1].
Validating JNK Signaling Dynamics

This compound's effects are mediated through JNK activation. You can validate this using the following approaches [3].

  • Live-Cell Imaging of JNK Activity:
    • Tool: Use cells expressing the JNKKTR fluorescent biosensor.
    • Method: Track the cytoplasmic-to-nuclear ratio of the biosensor. A decrease in this ratio indicates JNK activation.
    • Dosing Regimens: To study dynamics, use different treatment schedules: continuous exposure for sustained activation, rapid washout for a transient pulse, or alternating addition/washout for pulsed activation.
  • Western Blot Analysis:
    • Target: Phosphorylation of the JNK substrate c-Jun at serine 73. This biochemically confirms the activation dynamics observed with the biosensor.
Detecting NMD-Sensitive Transcripts

If your gene of interest is suspected to undergo Nonsense-Mediated Decay (NMD), this protocol can help [5].

  • Inhibit NMD: Treat cultured cells (e.g., fibroblasts or lymphocytes) with an NMD inhibitor such as This compound (note: this is a different application from its use as a JNK agonist) or cycloheximide.
  • Duration: A typical treatment is 2-4 hours before RNA extraction.
  • Analysis: Perform RT-PCR or RNA-seq on treated and untreated samples. The appearance of a truncated or aberrant transcript in the inhibitor-treated sample confirms an NMD event.

Signaling Pathways and Workflows

The following diagrams illustrate the primary signaling pathway activated by this compound and a general workflow for RNA-seq validation.

G cluster_0 Nuclear Events This compound This compound JNK_Activation JNK Activation (Dynamics: Sustained/Transient/Pulsed) This compound->JNK_Activation cJun_Phospho c-Jun Phosphorylation (Ser63/73) JNK_Activation->cJun_Phospho Outcomes Cell Fate Decision (Apoptosis, Inflammation) TF_Activity AP-1 Transcriptional Activity cJun_Phospho->TF_Activity Gene_Expression Altered Gene Expression TF_Activity->Gene_Expression Gene_Expression->Outcomes

This compound-JNK Signaling Pathway

G Step1 1. Treat Cells with this compound (Use time-course & dose-response) Step2 2. RNA Extraction & Quality Control (RIN > 7) Step1->Step2 Step3 3. Library Prep & RNA-seq (Poly-A selection, strand-specific) Step2->Step3 Step4 4. Bioinformatic Analysis (Alignment, DEG calling, pathway enrichment) Step3->Step4 Step5 5. Experimental Validation (Western Blot, qPCR, functional assays) Step4->Step5

RNA-seq Analysis and Validation Workflow

Key Considerations for Your Research

When designing your validation experiments, please note:

  • Dose and Time Matter: The effects of this compound are highly dependent on concentration and duration. Low doses (e.g., 25-50 ng/mL) can activate stress kinases like JNK, while higher doses (e.g., 0.2-0.5 μM) inhibit protein synthesis and induce apoptosis. Choose a dosing regimen that aligns with your research goal [3] [6] [2].
  • Account for mRNA Stability: Research shows that the stability of target mRNAs significantly influences the gene expression patterns resulting from dynamic JNK signaling. Integrating mRNA decay rate data can improve the interpretation of your RNA-seq results [3].
  • Consider Alternative Polyadenylation: this compound can induce widespread alternative polyadenylation, leading to changes in 3'UTR length or coding sequence. This is a crucial post-transcriptional mechanism to investigate beyond simple abundance changes [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

265.13140809 Da

Monoisotopic Mass

265.13140809 Da

Boiling Point

398.7±42.0 °C at 760 mmHg

Heavy Atom Count

19

Application

Anisomycin is used as a antineoplastic agent that inhibits or prevents the proliferation of neoplasms.

Appearance

Solid powder

Melting Point

140-141ºC

Storage

−20°C

UNII

6C74YM2NGI

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.39%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (29.03%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (27.42%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antiprotozoal Agents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

22862-76-6

Wikipedia

Anisomycin

Dates

Last modified: 08-15-2023
Sobin, Ben A; Tanner Jr, Fred W; Anisomycin, 1 A new anti-protozoan antibiotic, Journal of the American Chemical Society, 7615, 4053-4053. DOI:10.1021/ja01644a076

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